BMS-663749
Description
Properties
CAS No. |
864953-33-3 |
|---|---|
Molecular Formula |
C23H25N4O9P |
Molecular Weight |
532.4 g/mol |
IUPAC Name |
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C23H25N4O9P/c1-34-17-12-24-21(35-2)19-18(17)16(13-27(19)14-36-37(31,32)33)20(28)23(30)26-10-8-25(9-11-26)22(29)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H2,31,32,33) |
InChI Key |
XRPBBDPLUJBGJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=C1C(=CN2COP(=O)(O)O)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3-((4-benzoylpiperazin-1-yl)(oxo)acetyl)-4,7-dimethoxy-1H-pyrrolo(2,3-c)pyridin-1-yl)methyl dihydrogen phosphate BMS-663749 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of BMS-663749 (Fostemsavir): A Technical Guide to HIV-1 Attachment Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-663749, clinically known as fostemsavir, represents a first-in-class HIV-1 attachment inhibitor, offering a critical therapeutic option for treatment-experienced individuals with multi-drug resistant HIV-1. Fostemsavir is a phosphonooxymethyl prodrug that, upon oral administration, is rapidly hydrolyzed by alkaline phosphatases to its active moiety, temsavir (B1684575) (BMS-626529). Temsavir targets the HIV-1 envelope glycoprotein (B1211001) gp120, a critical component for viral entry into host cells, through a novel mechanism of action. This technical guide provides an in-depth exploration of the molecular interactions, experimental validation, and quantitative parameters defining the mechanism of action of this compound.
Mechanism of Action: Inhibition of HIV-1 Attachment and Entry
The primary mechanism of action of temsavir, the active form of this compound, is the inhibition of the initial attachment of HIV-1 to the host cell's CD4 receptor. This is achieved through direct binding to the viral envelope glycoprotein gp120.[1]
Binding to a Conserved Pocket on gp120
Crystallographic and modeling studies have revealed that temsavir binds to a highly conserved, hydrophobic pocket on gp120.[2] This binding site is located beneath the β20-β21 loop, a region adjacent to the CD4 binding site.[3][4] By occupying this pocket, temsavir allosterically inhibits the interaction between gp120 and the CD4 receptor.[2]
Stabilization of the "Closed" Conformation
Beyond steric hindrance, the binding of temsavir stabilizes the gp120 trimer in a "closed" or "State 1" conformation.[2][3] This conformational locking prevents the CD4-induced structural rearrangements necessary for the subsequent steps of viral entry, including the exposure of the co-receptor binding sites (CCR5 or CXCR4).[2]
The following diagram illustrates the signaling pathway of HIV-1 entry and the point of intervention by temsavir.
Quantitative Analysis of Temsavir's Activity
The antiviral potency of temsavir has been quantified through various in vitro assays, determining its binding affinity for gp120 and its efficacy in inhibiting viral entry.
Binding Affinity and Kinetics
Direct binding assays have been employed to measure the affinity of temsavir for purified, soluble gp120. These studies have demonstrated a high affinity, which is crucial for its potent antiviral activity.
| Parameter | Value | Method | HIV-1 Strain | Reference |
| Kd | 3.3 nM | Sedimentation Equilibrium | JR-FL | [5] |
| IC50 (vs. BMS-488043 binding) | 23 nM | Competition Binding Assay | JR-FL | [5] |
| Dissociation Half-life (t1/2) | ~8 hours | Gel Filtration Assay | JR-FL | [5] |
Antiviral Activity
The antiviral activity of temsavir is typically assessed using cell-based assays with HIV-1 pseudoviruses. These assays measure the concentration of the drug required to inhibit viral entry by 50% (IC50 or EC50).
| Parameter | Value Range | Cell Line | Notes | Reference |
| EC50 | <10 nM (most isolates) | Various | Activity varies with viral subtype and specific gp120 polymorphisms. | [1] |
| EC50 (LAI virus) | 0.7 ± 0.4 nM | PM1 | Laboratory-adapted strain. | [1] |
| CC50 (PM1 T-cell line) | 105 µM | PM1 | Demonstrates low cytotoxicity. | [1] |
| CC50 (PBMCs) | 192 µM | PBMCs | Demonstrates low cytotoxicity in primary cells. | [1] |
Resistance to Temsavir
Resistance to temsavir is associated with specific amino acid substitutions in the gp120 protein, primarily within or near the drug's binding pocket. These mutations can reduce the binding affinity of temsavir, thereby decreasing its antiviral efficacy.
| Mutation | Fold Change in IC50 (Pseudovirus Assay, JR-FL) | Fold Change in IC50 (Cell-Cell Fusion, LAI) | Natural Prevalence | Reference |
| S375H | - | - | High in CRF01_AE | [2] |
| S375M | - | 1.8 | Low | [2] |
| S375N | - | 1.5 | Low | [2] |
| M426L | 29 | 16 | Low | [2] |
| M434I | 4 | 2.5 | Low | [2] |
| M475I | 10 | 2.5 | Low | [2] |
| S375H + M475I | >29,700 | - | Very Low | [6] |
Experimental Protocols
HIV-1 Pseudovirus Entry Assay (Luciferase Reporter)
This assay is a cornerstone for evaluating the antiviral activity of entry inhibitors like temsavir. It utilizes replication-incompetent HIV-1 particles that express a reporter gene (e.g., luciferase) upon successful entry into a target cell line.
1. Production of Env-Pseudotyped Viruses:
-
Co-transfect 293T/17 cells with two plasmids:
-
An HIV-1 genomic vector deficient in the env gene but containing the luciferase reporter gene.
-
An expression vector encoding the desired HIV-1 envelope glycoprotein (gp160).
-
-
Culture the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses.
-
Filter and store the viral stocks at -80°C.
2. Viral Titer Determination:
-
Seed TZM-bl cells (a HeLa cell line expressing CD4, CCR5, and CXCR4, with a Tat-inducible luciferase reporter) in a 96-well plate.
-
Infect the cells with serial dilutions of the pseudovirus stock.
-
After 48 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% tissue culture infectious dose (TCID50).
3. Neutralization Assay:
-
Seed TZM-bl cells in a 96-well plate.
-
In a separate plate, serially dilute temsavir.
-
Add a standardized amount of pseudovirus to each drug dilution and incubate for 1 hour at 37°C.
-
Transfer the virus-drug mixture to the TZM-bl cells.
-
After 48 hours of incubation, measure luciferase activity.
-
Calculate the IC50 value by determining the drug concentration that results in a 50% reduction in luciferase activity compared to the virus-only control.
The following diagram outlines the workflow for the HIV-1 pseudovirus entry assay.
gp120-Temsavir Binding Assay (Competition Format)
This type of assay is used to determine the binding affinity of temsavir to gp120 by measuring its ability to compete with a known ligand.
1. Reagent Preparation:
-
Purified, soluble recombinant gp120 from a specific HIV-1 strain (e.g., JR-FL).
-
A labeled competitor compound that also binds to gp120 (e.g., a radiolabeled earlier-generation attachment inhibitor like BMS-488043).
-
Unlabeled temsavir at various concentrations.
2. Binding Reaction:
-
In a multi-well plate, incubate a fixed concentration of gp120 with a fixed concentration of the labeled competitor.
-
Add serial dilutions of unlabeled temsavir to the wells.
-
Allow the reaction to reach equilibrium.
3. Separation and Detection:
-
Separate the gp120-ligand complexes from the unbound ligand. A common method is gel filtration.
-
Quantify the amount of labeled competitor bound to gp120 in each well using an appropriate detection method (e.g., scintillation counting for a radiolabeled competitor).
4. Data Analysis:
-
Plot the percentage of bound labeled competitor as a function of the unlabeled temsavir concentration.
-
Fit the data to a competition binding curve to determine the IC50 of temsavir, which is the concentration that displaces 50% of the labeled competitor.
Structural Insights into Temsavir Binding
X-ray crystallography studies of temsavir in complex with the HIV-1 gp120 core have provided a detailed view of the binding interaction. These studies confirm that temsavir binds in a deep pocket within gp120, making extensive hydrophobic and van der Waals contacts with residues from different conserved regions of the protein. The binding of temsavir induces a slight conformational change in gp120, stabilizing it in the "closed" state.
The following diagram illustrates the logical relationship of how structural data informs our understanding of the mechanism of action.
Conclusion
This compound (fostemsavir), through its active metabolite temsavir, presents a unique mechanism of action against HIV-1. By targeting the gp120 envelope glycoprotein, it effectively blocks the initial stage of viral entry, a critical step in the HIV-1 lifecycle. The high affinity of temsavir for a conserved pocket on gp120 and its ability to stabilize the "closed" conformation of the Env trimer underscore its potent antiviral activity. The quantitative data from binding and antiviral assays, coupled with a detailed understanding of resistance mechanisms, provide a robust framework for its clinical use and for the future development of next-generation HIV-1 entry inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temsavir Modulates HIV-1 Envelope Conformation by Decreasing Its Proteolytic Cleavage [mdpi.com]
- 4. Temsavir blocks the immunomodulatory activities of HIV-1 soluble gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medinfo.gsk.com [medinfo.gsk.com]
- 6. news-medical.net [news-medical.net]
An In-depth Technical Guide to the HIV-1 Attachment Inhibitor Fostemsavir (BMS-663749)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fostemsavir (B1673582) (formerly BMS-663749), marketed as Rukobia, is a first-in-class HIV-1 attachment inhibitor approved for the treatment of multidrug-resistant HIV-1 infection in heavily treatment-experienced adults. It is a phosphonooxymethyl prodrug of temsavir (B1684575) (BMS-626529), which is the active moiety. Temsavir targets the HIV-1 envelope glycoprotein (B1211001) gp120, preventing the initial attachment of the virus to the host CD4+ T-cell, a critical first step in the viral lifecycle. This unique mechanism of action provides a valuable therapeutic option for patients with limited treatment choices due to resistance to other antiretroviral drug classes. This guide provides a comprehensive technical overview of fostemsavir, including its mechanism of action, antiviral activity, resistance profile, pharmacokinetics, and clinical efficacy and safety, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Mechanism of Action
Fostemsavir is administered orally and is rapidly hydrolyzed by alkaline phosphatases in the gastrointestinal tract to its active form, temsavir.[1] Temsavir is a small molecule inhibitor that directly binds to a highly conserved pocket within the gp120 subunit of the HIV-1 envelope protein.[2] This binding pocket is located near the CD4 receptor binding site. By occupying this pocket, temsavir locks the gp120 protein in a "closed" conformation, which prevents the necessary conformational changes required for its interaction with the host cell's CD4 receptor.[2] This inhibition of the gp120-CD4 interaction is the primary mechanism by which fostemsavir prevents the attachment of HIV-1 to host T-cells and other immune cells, thereby blocking viral entry and subsequent replication.[1]
Antiviral Activity
Temsavir demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs. Its efficacy is not significantly affected by viral tropism (CCR5- or CXCR4-tropic). The 50% inhibitory concentration (IC50) values vary depending on the HIV-1 isolate and the cell type used in the assay.
Table 1: In Vitro Antiviral Activity of Temsavir (BMS-626529) against Laboratory Strains and Clinical Isolates of HIV-1
| HIV-1 Strain/Isolate | Subtype | Cell Type | IC50 (nM) | Reference |
| LAI | B | MT-2 | 0.7 ± 0.4 | [3] |
| Ba-L | B | PBMCs | 0.9 | [4] |
| NL4-3 | B | MT-4 | 1.1 | [4] |
| Clinical Isolates (Median) | B | PBMCs | 0.6 | [4] |
| Clinical Isolates (Median) | C | PBMCs | 1.3 | [4] |
| Clinical Isolates (Median) | A | PBMCs | 2.26 | [4] |
| Most Susceptible Isolate | N/A | N/A | 0.01 | [3] |
| Least Susceptible Isolate | N/A | N/A | >2000 | [3] |
Resistance Profile
Resistance to fostemsavir is associated with mutations in the HIV-1 gp120 envelope protein, particularly at amino acid positions S375, M426, M434, and M475.[2] The emergence of these mutations can lead to a decrease in the susceptibility of the virus to temsavir. However, there is no cross-resistance observed between fostemsavir and other classes of antiretroviral drugs.
Table 2: Key Resistance-Associated Mutations for Temsavir
| Mutation | Location | Consequence |
| S375N/H/Y | gp120 | Reduced susceptibility |
| M426L | gp120 | Reduced susceptibility |
| M434I | gp120 | Reduced susceptibility |
| M475I | gp120 | Reduced susceptibility |
Pharmacokinetics
Fostemsavir is a prodrug designed to improve the oral bioavailability of temsavir. Following oral administration, fostemsavir is minimally absorbed, but it is rapidly converted to temsavir, which is then absorbed.
Table 3: Pharmacokinetic Parameters of Temsavir in Healthy Adults after a Single 600 mg Oral Dose of Fostemsavir
| Parameter | Value |
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | 1770 |
| AUC (ng·h/mL) | 12900 |
| Half-life (h) | 11 |
| Protein Binding (%) | 88 |
| Volume of Distribution (L) | 29.5 |
Note: Pharmacokinetic parameters can vary based on factors such as food intake and co-administered medications.
Clinical Efficacy and Safety (BRIGHTE Study)
The pivotal phase 3 BRIGHTE study (NCT02362503) evaluated the efficacy and safety of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1. The study consisted of a randomized cohort and a non-randomized cohort.
Table 4: Key Efficacy Outcomes from the BRIGHTE Study (Randomized Cohort, Week 96)
| Efficacy Endpoint | Fostemsavir + Optimized Background Therapy (n=272) |
| Virologic Response (HIV-1 RNA <40 copies/mL) | 60% |
| Mean Change in CD4+ Cell Count from Baseline (cells/mm³) | +205 |
Safety Profile: Fostemsavir was generally well-tolerated in the BRIGHTE study. The most common adverse reactions reported were nausea, diarrhea, and headache.[5] Serious adverse events were infrequent.
Experimental Protocols
Antiviral Activity Assay (Single-Cycle Infectivity Assay)
This assay is used to determine the IC50 of temsavir against various HIV-1 isolates.
Principle: The assay utilizes pseudoviruses that are capable of only a single round of infection. These pseudoviruses are engineered to contain an HIV-1 envelope protein (the target of temsavir) and a reporter gene (e.g., luciferase). The level of reporter gene expression is proportional to the infectivity of the virus.
General Protocol:
-
Cell Seeding: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of temsavir in culture medium.
-
Infection: Pre-incubate the pseudoviruses with the different concentrations of temsavir before adding the mixture to the cells.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral infectivity at each drug concentration and determine the IC50 value using a dose-response curve.
Resistance Analysis (Phenotypic and Genotypic)
Phenotypic Analysis (e.g., PhenoSense Assay): This assay directly measures the susceptibility of a patient's HIV-1 isolate to temsavir.
General Protocol:
-
Sample Collection: Obtain a plasma sample from the patient.
-
Viral RNA Extraction and Amplification: Extract viral RNA from the plasma and amplify the env gene (encoding gp120) by RT-PCR.
-
Recombinant Virus Generation: Insert the amplified env gene into a viral vector containing a reporter gene.
-
Infectivity Assay: Use the generated recombinant viruses to infect target cells in the presence of varying concentrations of temsavir, as described in the antiviral activity assay.
-
IC50 Determination: Determine the IC50 value for the patient's viral isolate and compare it to the IC50 of a reference wild-type virus to calculate the fold-change in susceptibility.
Genotypic Analysis: This analysis identifies mutations in the env gene that are associated with resistance to temsavir.
General Protocol:
-
Viral RNA Extraction and RT-PCR: Extract viral RNA from the patient's plasma and amplify the env gene.
-
DNA Sequencing: Sequence the amplified env gene.
-
Sequence Analysis: Compare the patient's gp120 sequence to a reference sequence to identify mutations at known resistance-associated positions (e.g., S375, M426, M434, M475).
Logical Relationships and Workflows
Conclusion
Fostemsavir represents a significant advancement in the treatment of multidrug-resistant HIV-1 infection. Its novel mechanism of action, potent antiviral activity, and favorable safety profile make it a critical component of salvage therapy for heavily treatment-experienced individuals. This technical guide provides a comprehensive overview of the key scientific and clinical data supporting the use of fostemsavir, intended to be a valuable resource for researchers and clinicians in the field of HIV-1 drug development and treatment.
References
- 1. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of this compound, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temsavir (BMS-626529) | HIV-1 attachment inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to BMS-663749, the Prodrug of the HIV-1 Attachment Inhibitor BMS-626529
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BMS-626529, a novel, first-in-class attachment inhibitor for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1), and its phosphonooxymethyl prodrug, BMS-663749 (also known as Fostemsavir or BMS-663068). BMS-626529 targets the viral envelope glycoprotein (B1211001) gp120, preventing the initial interaction between the virus and the host CD4+ T-cell, a critical first step in the viral lifecycle.[1] The development of the prodrug, this compound, was a strategic approach to overcome the low aqueous solubility and suboptimal oral bioavailability of the parent compound. This document details the mechanism of action, prodrug conversion, antiviral activity, and relevant experimental methodologies for the study of these compounds. All quantitative data are presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.
Introduction: A Novel Mechanism of HIV-1 Inhibition
The HIV-1 entry process into host cells is a multi-step cascade initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target immune cells.[1] This interaction triggers conformational changes in gp120, exposing the binding site for a coreceptor (either CCR5 or CXCR4), which in turn leads to membrane fusion and viral entry. Small-molecule inhibitors that block the initial gp120-CD4 attachment represent a promising therapeutic strategy.
BMS-626529 (Temsavir) emerged from extensive optimization of an indole (B1671886) glyoxamide series of compounds and demonstrates potent and broad-spectrum anti-HIV-1 activity.[2] However, its development was hampered by poor solubility, which limited its oral absorption. To address this, a phosphonooxymethyl prodrug, this compound (Fostemsavir), was developed.[3] This prodrug is designed to be cleaved by alkaline phosphatase in the small intestine, releasing the active BMS-626529 for absorption.[4]
Chemical Structures
The chemical structures of the active pharmaceutical ingredient, BMS-626529, and its prodrug, this compound, are presented below.
BMS-626529 (Temsavir)
-
IUPAC Name: 1-(4-benzoylpiperazin-1-yl)-2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
-
Molecular Formula: C₂₄H₂₃N₇O₄
-
Molecular Weight: 473.48 g/mol
This compound (Fostemsavir/BMS-663068)
-
IUPAC Name: [({1-(4-benzoylpiperazin-1-yl)-2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethoxy}methyl) dihydrogen phosphate
-
Molecular Formula: C₂₅H₂₆N₇O₈P
-
Molecular Weight: 583.48 g/mol
Mechanism of Action and Prodrug Conversion
Inhibition of HIV-1 Attachment
BMS-626529 is an HIV-1 attachment inhibitor that binds directly to the viral envelope glycoprotein gp120.[1][5] This binding event allosterically prevents the conformational changes in gp120 that are necessary for its interaction with the host cell's CD4 receptor.[6] By blocking this initial attachment, BMS-626529 effectively neutralizes the virus and prevents the subsequent steps of viral entry, including coreceptor binding and membrane fusion.[1]
Prodrug Activation
This compound is a phosphonooxymethyl ether prodrug designed for enhanced aqueous solubility and oral bioavailability. Following oral administration, this compound is readily absorbed and is thought to be rapidly hydrolyzed by alkaline phosphatases located on the luminal surface of the small intestine, releasing the active parent drug, BMS-626529, into circulation.[4] This efficient conversion ensures that negligible levels of the prodrug are detected in the plasma.
Quantitative Data
The antiviral activity and cytotoxic profile of BMS-626529 have been extensively characterized. The following tables summarize key quantitative data from in vitro studies.
Table 1: In Vitro Antiviral Activity of BMS-626529 against Laboratory Strains of HIV-1
| HIV-1 Strain | Coreceptor Tropism | Mean EC₅₀ (nM) ± SD | Fold-Potency Increase vs. BMS-488043 |
| LAI | CXCR4 | 0.7 ± 0.4 | ~6 |
| JRFL | CCR5 | - | 7.5 |
| SF-162 | CCR5 | - | ~7 |
| NL4-3 | CXCR4 | - | ~10 |
| IIIb | CXCR4 | - | ~10 |
| Bal | CCR5 | - | 14 |
| 89.6 | Dual | - | 15 |
| MN | CXCR4 | - | >67 |
| Data sourced from[4]. |
Table 2: In Vitro Antiviral Activity of BMS-626529 against Clinical Isolates of HIV-1 Subtypes
| HIV-1 Subtype | Mean IC₅₀ (nM) |
| Subtype A | 2.26 |
| Subtype B | 0.34 |
| Subtype C | 1.3 |
| Data sourced from[7]. |
Table 3: Cytotoxicity Profile of BMS-626529
| Cell Line | Cell Type | Mean CC₅₀ (µM) |
| MT-2 | T-lymphocytes | >200 |
| HEK293 | Kidney | >200 |
| PM1 | T-cell line | 105 |
| PBMCs | Peripheral Blood Mononuclear Cells | 192 |
| Data sourced from[8][9]. |
Table 4: Pharmacokinetic Parameters of BMS-626529 Following Oral Administration of BMS-663068 in HIV-1-Infected Subjects
| Dosing Regimen | Maximum Median Decrease in HIV-1 RNA (log₁₀ copies/mL) |
| 600 mg BMS-663068 + 100 mg ritonavir (B1064) q12h | 1.21 to 1.73 |
| 1200 mg BMS-663068 + 100 mg ritonavir at bedtime | 1.21 to 1.73 |
| 1200 mg BMS-663068 + 100 mg ritonavir q12h | 1.21 to 1.73 |
| 1200 mg BMS-663068 q12h + 100 mg ritonavir in the morning | 1.21 to 1.73 |
| 1200 mg BMS-663068 q12h | 1.21 to 1.73 |
| Data from an 8-day monotherapy study. Sourced from[7]. |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize BMS-626529.
Synthesis of Fostemsavir (BMS-663068)
The synthesis of Fostemsavir is a multi-step process. A condensed overview of a reported synthetic route is provided below. For a detailed, step-by-step synthesis, please refer to the primary literature.[10]
In Vitro Antiviral Activity Assay (PhenoSense Assay)
The PhenoSense HIV drug resistance assay is a phenotypic assay that measures the ability of a patient's HIV-1 virus to replicate in the presence of various antiretroviral drugs.
-
Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.
-
Reverse Transcription and PCR: The viral RNA is reverse transcribed to cDNA, and the regions of interest (e.g., the env gene encoding gp120) are amplified by PCR.
-
Recombinant Virus Generation: The amplified patient-derived viral genes are inserted into a viral vector that lacks these genes but contains a luciferase reporter gene.
-
Cell Transfection: Host cells are co-transfected with the recombinant viral vector and a plasmid expressing a pseudotyping envelope protein (e.g., from murine leukemia virus) to create infectious, single-cycle reporter viruses.
-
Drug Susceptibility Testing: The reporter viruses are used to infect target cells in the presence of serial dilutions of BMS-626529.
-
Luciferase Activity Measurement: After a set incubation period, the cells are lysed, and luciferase activity is measured.
-
Data Analysis: The concentration of BMS-626529 that inhibits viral replication by 50% (EC₅₀ or IC₅₀) is calculated by comparing the luciferase activity in treated versus untreated cells.
Cytotoxicity Assay
Cytotoxicity assays are performed to determine the concentration of a compound that is toxic to host cells.
-
Cell Seeding: A variety of human cell lines (e.g., MT-2, HEK293, PBMCs) are seeded in 96-well plates at a specific density.
-
Compound Treatment: The cells are treated with serial dilutions of BMS-626529 and incubated for a period of 3 to 6 days.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. In this assay, viable cells metabolize the XTT reagent to a formazan (B1609692) dye, the amount of which is proportional to the number of living cells.
-
Data Analysis: The absorbance is read using a plate reader, and the concentration of BMS-626529 that reduces cell viability by 50% (CC₅₀) is calculated.
gp120 Binding Assay
This assay measures the direct binding of BMS-626529 to purified HIV-1 gp120.
-
Reagent Preparation: Purified, recombinant HIV-1 gp120 and radiolabeled ([³H]) BMS-626529 are prepared.
-
Binding Reaction: A constant concentration of gp120 is incubated with serial dilutions of [³H]BMS-626529 in a binding buffer to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is then passed through a spin column to separate the gp120-ligand complex from the unbound ligand.
-
Quantification: The amount of radioactivity in the eluate (containing the bound complex) is measured using a scintillation counter.
-
Data Analysis: The binding affinity (Kd) is determined by analyzing the binding data using appropriate software.
Conclusion
BMS-626529 is a potent HIV-1 attachment inhibitor with a novel mechanism of action that targets the initial step of viral entry. The development of its prodrug, this compound (Fostemsavir), has successfully addressed the challenges of oral bioavailability, making it a valuable therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1. The data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of HIV-1 therapeutics. The unique mechanism of BMS-626529 offers a high barrier to resistance and a favorable safety profile, underscoring its importance in the landscape of antiretroviral therapy. to resistance and a favorable safety profile, underscoring its importance in the landscape of antiretroviral therapy.
References
- 1. cenetron.com [cenetron.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identification of gp120 Binding Sites on CXCR4 by Using CD4-Independent Human Immunodeficiency Virus Type 2 Env Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics, safety, and pharmacokinetics of BMS-663068, an oral HIV-1 attachment inhibitor in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Synthesis of Fostemsavir(BMS 663068)_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the BMS-663749 (Fostemsavir) Binding Site on HIV-1 gp120
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-663749, more commonly known as fostemsavir (B1673582), is a first-in-class HIV-1 attachment inhibitor prodrug. Its active metabolite, temsavir (B1684575) (BMS-626529), targets the viral envelope glycoprotein (B1211001) gp120, a critical component in the initial stages of HIV-1 entry into host cells. This document provides a comprehensive technical overview of the temsavir binding site on gp120, its mechanism of action, the quantitative parameters governing its interaction and antiviral activity, and the experimental methodologies used to characterize this interaction. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the study of HIV-1 entry and the development of novel antiretroviral therapies.
Introduction: The HIV-1 Entry Process and the Role of gp120
The entry of HIV-1 into a host cell is a multi-step process initiated by the interaction of the viral envelope glycoprotein (Env) with receptors on the target cell surface. The Env complex is a trimer of heterodimers, with each heterodimer consisting of a surface subunit, gp120, and a transmembrane subunit, gp41. The process begins with the binding of gp120 to the primary receptor, the CD4 molecule, on the surface of T-helper cells and other immune cells. This initial binding event triggers a series of conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. The subsequent interaction with the coreceptor induces further conformational changes in both gp120 and gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell cytoplasm.
Given its pivotal role in initiating viral entry, the gp120 subunit is a prime target for antiretroviral drug development. Temsavir, the active form of fostemsavir, is a small molecule inhibitor that directly binds to gp120, preventing its attachment to the CD4 receptor and thereby blocking the first step in the viral entry cascade.
The Temsavir Binding Site on gp120
Temsavir binds to a highly conserved, hydrophobic pocket located on the surface of the gp120 subunit. This binding site is situated adjacent to, but distinct from, the CD4 binding site. Structural and modeling studies have revealed that the temsavir binding pocket lies beneath the β20-β21 loop of gp120.[1][2]
The binding of temsavir within this pocket is competitive with CD4 binding and allosterically hinders the interaction between gp120 and the CD4 receptor.[3] Key residues within gp120 that are critical for temsavir binding and susceptibility have been identified through resistance studies. Mutations at positions such as S375, M426, M434, and M475 have been shown to reduce the antiviral activity of temsavir.[4][5] These residues are located in and around the modeled binding pocket, underscoring their importance in the drug-target interaction.[5]
Mechanism of Action
Fostemsavir (this compound) is a phosphonooxymethyl prodrug of temsavir (BMS-626529).[6][7] Following oral administration, fostemsavir is rapidly hydrolyzed by alkaline phosphatases in the intestinal lumen to release the active moiety, temsavir.[6][7] Temsavir is then absorbed into the systemic circulation.
The primary mechanism of action of temsavir is the inhibition of HIV-1 attachment to host cells. By binding to the conserved pocket on gp120, temsavir stabilizes the Env protein in a "closed," pre-fusion conformation.[2][8] This stabilization prevents the conformational changes in gp120 that are necessary for its interaction with the CD4 receptor.[1][6] At lower concentrations, temsavir allosterically inhibits CD4 binding by locking gp120 in this closed state. At higher concentrations, it can directly compete with CD4 for binding to gp120.[9]
This dual mechanism of action effectively blocks the initial and essential step of HIV-1 entry, preventing the virus from infecting host cells.
Quantitative Data
The interaction of temsavir with gp120 and its antiviral activity have been quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.
Table 1: Temsavir Binding Affinity for gp120
| Parameter | HIV-1 Strain | Value | Method | Reference |
| Kd | JR-FL | 3.3 nM | Sedimentation Equilibrium | [9] |
| Ki | JR-FL | 460 nM | ELISA-based competition assay | [3] |
| Dissociation Half-life (t1/2) | JR-FL | ~8 hours | Gel Filtration Assay | [9] |
Table 2: In Vitro Antiviral Activity of Temsavir
| Parameter | HIV-1 Strain/Isolate | Cell Type | Value | Reference |
| EC50 | LAI | MT-2 | 0.7 ± 0.4 nM | [10] |
| EC50 | JR-FL | HOS-CD4-CCR5 | 2.6 nM | [10] |
| IC50 | Subtype B (n=881) | PhenoSense® Entry Assay | Geometric Mean < 10 nM | [11] |
| IC50 | Subtype C (n=156) | PhenoSense® Entry Assay | Geometric Mean < 10 nM | [11] |
| IC50 | CRF01_AE (n=5) | PhenoSense® Entry Assay | > 100 nM | [11] |
Table 3: Temsavir Resistance-Associated Mutations in gp120
| Mutation | Fold-Change in IC50 (vs. Wild-Type) | HIV-1 Strain | Reference |
| S375H + M475I | >29,700 | JR-FL | [12] |
| M426L | 4 - >12,500 | JR-FL | [12] |
| M434I | 4 - >12,500 | JR-FL | [12] |
| M475I | 4 - >12,500 | JR-FL | [12] |
| S375M | - | Subtype B | [13] |
Experimental Protocols
HIV-1 Entry Assay (Pseudovirus-Based)
This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells.
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with a plasmid encoding an HIV-1 env gene of interest and a plasmid encoding an HIV-1 backbone that lacks the env gene and contains a reporter gene (e.g., luciferase or green fluorescent protein).
-
Culture the cells for 48-72 hours to allow for the production of pseudoviral particles.
-
Harvest the supernatant containing the pseudoviruses and clarify by centrifugation.
-
-
Infection of Target Cells:
-
Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.
-
Pre-incubate the pseudoviruses with serial dilutions of temsavir or a control compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the target cells and incubate for 48 hours at 37°C.
-
-
Quantification of Viral Entry:
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics of molecules.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize purified, recombinant gp120 onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell is typically prepared by activating and deactivating the surface without immobilizing the protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of concentrations of temsavir in a suitable running buffer (e.g., HBS-EP+) over the gp120-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Site-Directed Mutagenesis for Resistance Studies
This technique is used to introduce specific mutations into the env gene to study their effect on temsavir susceptibility.
Methodology:
-
Mutagenesis Primer Design:
-
Design primers containing the desired mutation in the gp120 coding sequence.
-
-
PCR Mutagenesis:
-
Use a high-fidelity DNA polymerase to perform a PCR reaction with a plasmid containing the wild-type env gene as a template and the mutagenic primers.
-
-
Template Removal and Transformation:
-
Digest the parental, methylated template DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transform the mutated plasmid into competent E. coli cells for amplification.
-
-
Sequence Verification:
-
Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.
-
-
Functional Analysis:
-
Use the mutated env gene in the pseudovirus-based entry assay (as described in section 5.1) to determine the effect of the mutation on temsavir susceptibility.
-
Visualizations
Signaling Pathway of HIV-1 Entry and Inhibition by Temsavir
Caption: HIV-1 entry pathway and the mechanism of inhibition by temsavir.
Experimental Workflow for Pseudovirus-Based HIV-1 Entry Assay
Caption: Workflow for a pseudovirus-based HIV-1 entry inhibition assay.
Prodrug Conversion of Fostemsavir to Temsavir
Caption: Conversion of the prodrug fostemsavir to the active drug temsavir.
Conclusion
This compound (fostemsavir) represents a significant advancement in the treatment of multidrug-resistant HIV-1 infection. Its unique mechanism of action, targeting the initial attachment of the virus to host cells via its active metabolite temsavir, provides a valuable therapeutic option for patients with limited treatment choices. The detailed understanding of the temsavir binding site on gp120, the quantitative parameters of its interaction, and the established experimental methodologies for its characterization are crucial for the ongoing development of next-generation attachment inhibitors and for optimizing the clinical use of this important antiretroviral agent. This technical guide serves as a consolidated resource to aid researchers and drug development professionals in their efforts to combat the HIV-1 pandemic.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temsavir Treatment of HIV-1-Infected Cells Decreases Envelope Glycoprotein Recognition by Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The sensitivity of HIV-1 gp120 polymorphs to inhibition by temsavir correlates to temsavir binding on-rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
The Discovery of BMS-663749: A Prodrug Approach to a Novel HIV-1 Attachment Inhibitor
A Technical Guide for Drug Development Professionals
This whitepaper details the discovery and preclinical development of BMS-663749, a phosphonooxymethyl prodrug of the potent HIV-1 attachment inhibitor, BMS-488043. The development of this compound represents a strategic approach to overcome the pharmacokinetic limitations of its parent compound, thereby providing a promising avenue for the treatment of HIV-1 infection. This document provides an in-depth look at the quantitative data, experimental methodologies, and the scientific rationale that guided the discovery of this compound.
Introduction: A Novel Mechanism of Action
BMS-488043 emerged from a discovery program at Bristol-Myers Squibb aimed at identifying novel antiretroviral agents that act via a distinct mechanism of action: the inhibition of HIV-1 attachment to the host cell. This is the initial step in the viral lifecycle, mediated by the interaction of the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor on the surface of T-lymphocytes. By blocking this interaction, BMS-488043 prevents the entry of the virus into the host cell, a mechanism that is complementary to other classes of antiretroviral drugs.
Despite its potent in vitro anti-HIV-1 activity, the development of BMS-488043 was hampered by its poor aqueous solubility, which led to low and variable oral bioavailability. To address this challenge, a prodrug strategy was employed, leading to the synthesis of this compound. This phosphonooxymethyl derivative was designed to have improved solubility and to be efficiently converted to the active parent compound, BMS-488043, in vivo.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for BMS-488043 and its prodrug, this compound.
Table 1: In Vitro Anti-HIV-1 Activity of BMS-488043
| Assay Type | Cell Line | Virus Strain | EC50 (nM) |
| Single-Cycle Infection | HeLa | HIV-1 JR-FL | 0.75 |
| Cell Fusion Assay | Various | Subtype B | 1-10 |
Table 2: Preclinical Pharmacokinetics of BMS-488043
| Species | Dose (mg/kg) | Route | AUC (µM·h) | Cmax (µM) | Bioavailability (%) |
| Rat | 5 | IV | 1.2 | 1.5 | - |
| Rat | 25 | PO | 0.6 | 0.2 | 10 |
| Dog | 2 | IV | 2.5 | 2.1 | - |
| Dog | 10 | PO | 10.2 | 1.8 | 81 |
| Monkey | 5 | IV | 3.1 | 2.8 | - |
| Monkey | 20 | PO | 1.5 | 0.4 | 10 |
Table 3: Preclinical Pharmacokinetics of this compound (delivering BMS-488043)
| Species | Dose (mg/kg, parent equivalent) | Route | AUC of BMS-488043 (µM·h) | Cmax of BMS-488043 (µM) |
| Rat | 10 | PO | 4.5 | 1.1 |
| Dog | 5 | PO | 15.8 | 3.2 |
Table 4: Human Pharmacokinetics of BMS-488043 and this compound
| Compound | Dose (mg, parent equivalent) | Formulation | AUC of BMS-488043 (µg·h/mL) | Cmax of BMS-488043 (µg/mL) |
| BMS-488043 | 800 | Capsule (with high-fat meal) | 18.3 | 2.9 |
| BMS-488043 | 1800 | Capsule (with high-fat meal) | 33.5 | 4.8 |
| This compound | 800 | Solution | 54.9 | 17.4 |
Key Experimental Protocols
Single-Cycle HIV-1 Infection Assay
Objective: To determine the concentration of BMS-488043 required to inhibit 50% of viral replication in a single round of infection (EC50).
Methodology:
-
Cell Culture: HeLa cells engineered to express CD4 and the CCR5 co-receptor are seeded in 96-well plates.
-
Compound Preparation: BMS-488043 is serially diluted in dimethyl sulfoxide (B87167) (DMSO) and then further diluted in cell culture medium.
-
Infection: A luciferase reporter virus pseudotyped with the HIV-1 JR-FL envelope glycoprotein is added to the cells in the presence of varying concentrations of BMS-488043.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.
-
Data Analysis: The cells are lysed, and luciferase activity is measured using a luminometer. The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
HIV-1 Mediated Cell-Cell Fusion Assay
Objective: To assess the ability of BMS-488043 to inhibit the fusion of HIV-1 envelope-expressing cells with CD4-expressing target cells.
Methodology:
-
Cell Lines:
-
Effector Cells: A cell line (e.g., CHO or 293T) is transiently or stably transfected with a plasmid encoding the HIV-1 envelope glycoprotein (e.g., from the JR-FL strain) and a reporter gene such as bacteriophage T7 RNA polymerase.
-
Target Cells: A cell line (e.g., HeLa or U87) is engineered to express CD4 and a coreceptor (CCR5 or CXCR4) and contains a reporter gene (e.g., luciferase) under the control of the T7 promoter.
-
-
Co-culture: Effector and target cells are co-cultured in the presence of serial dilutions of BMS-488043.
-
Fusion and Reporter Activation: If cell-cell fusion occurs, the T7 RNA polymerase from the effector cells enters the target cells and drives the expression of the luciferase reporter gene.
-
Incubation: The co-culture is incubated for 24-48 hours.
-
Data Analysis: Luciferase activity is measured, and the concentration of BMS-488043 that inhibits fusion by 50% (IC50) is determined.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of BMS-488043 and this compound in animal models.
Methodology:
-
Animal Models: Studies are conducted in Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.
-
Dosing:
-
Intravenous (IV): The compound is administered as a bolus injection into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).
-
Oral (PO): The compound is administered by oral gavage as a solution or suspension.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose from a cannulated vessel or by venipuncture.
-
Plasma Analysis: Plasma is separated by centrifugation, and the concentrations of the parent drug and/or prodrug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), half-life (t1/2), and bioavailability (F%).
Visualizations
HIV-1 Entry Signaling Pathway
Caption: The HIV-1 entry pathway and the inhibitory action of BMS-488043.
Experimental Workflow for Single-Cycle Infection Assay
Caption: Workflow for the single-cycle HIV-1 infection assay.
Prodrug to Active Drug Conversion
Caption: The logical relationship of the prodrug strategy for this compound.
Conclusion
The discovery of this compound is a compelling case study in the power of a prodrug approach to rescue a promising but challenging parent compound. By addressing the poor oral bioavailability of the potent HIV-1 attachment inhibitor BMS-488043, the development of this compound provided a viable clinical candidate with a novel mechanism of action. The data presented in this whitepaper underscore the importance of a multidisciplinary approach, integrating medicinal chemistry, in vitro and in vivo pharmacology, and formulation science to advance new therapeutic agents. The successful preclinical development of this compound paved the way for its further clinical investigation as a new tool in the armamentarium against HIV-1.
An In-Depth Technical Guide to the Chemical Core of BMS-663749 (Fostemsavir)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-663749, also known as fostemsavir (B1673582), is a first-in-class human immunodeficiency virus type 1 (HIV-1) attachment inhibitor. It is a phosphonooxymethyl prodrug of temsavir (B1684575) (BMS-626529), its active moiety. Fostemsavir targets the viral envelope glycoprotein (B1211001) gp120, preventing the initial interaction between the virus and the host CD4+ T cell, a critical first step in the HIV lifecycle. This document provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to this compound, intended for professionals in the fields of virology, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is chemically designated as [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate (B84403). Upon oral administration, it is rapidly hydrolyzed by alkaline phosphatases in the intestinal lumen to its active form, temsavir (BMS-626529).
Table 1: Chemical and Physical Properties
| Property | This compound (Fostemsavir) | BMS-488043 (Active Moiety Precursor) |
| Molecular Formula | C₂₅H₂₆N₇O₈P | C₂₂H₂₂N₄O₅ |
| Molecular Weight | 583.5 g/mol | 422.4 g/mol |
| IUPAC Name | [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate | 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione |
| CAS Number | 864953-29-7 | 452296-83-2 |
| Appearance | White to off-white solid | Not specified |
Note: BMS-488043 is an earlier clinical candidate and a structural analog of temsavir. Temsavir (BMS-626529) differs from BMS-488043 by the presence of a 3-methyl-1,2,4-triazol-1-yl group at the 7-position of the azaindole core instead of a methoxy (B1213986) group.
Synthesis of this compound
The synthesis of fostemsavir is a multi-step process that involves the construction of the complex 6-azaindole (B1212597) core, followed by the addition of the piperazine (B1678402) moiety and subsequent phosphonoxymethylation to create the prodrug. The following is a generalized protocol based on described synthetic strategies.[1][2]
Experimental Protocol: Synthesis of the Temsavir Core
-
Construction of the 6-Azaindole Core: The synthesis can be initiated from a substituted pyrrole (B145914) derivative. A key step involves a regioselective Friedel-Crafts acylation, followed by a Pictet-Spengler cyclization and a radical-mediated aromatization to form the 6-azaindole nucleus.[1]
-
Functionalization of the Azaindole Core: A crucial step is the functionalization of a C-H bond on the heterocyclic N-oxide via alpha-bromination. This enables a highly regioselective copper-mediated Ullmann-Goldberg-Buchwald coupling to install the 3-methyl-1,2,4-triazole substituent at the C7 position.[1]
-
Acylation and Coupling: The substituted azaindole is acylated with an appropriate reagent like oxalyl chloride. The resulting acid chloride is then coupled with N-benzoyl piperazine to yield temsavir.[3]
Experimental Protocol: Prodrug Formation (Fostemsavir)
-
Phosphonooxymethylation: Temsavir is reacted with a suitable phosphonooxymethylating agent, such as (bromomethyl)phosphonic dichloride, in the presence of a non-nucleophilic base.
-
Hydrolysis and Salt Formation: The resulting intermediate is carefully hydrolyzed to yield the dihydrogen phosphate ester. To improve stability and formulation properties, fostemsavir is often prepared as a tromethamine salt.[2]
Mechanism of Action
Fostemsavir, through its active moiety temsavir, inhibits the entry of HIV-1 into host cells. This is achieved by binding to the viral surface glycoprotein gp120.
Experimental Protocol: HIV-1 Env-Pseudotyped Virus Entry Assay
This assay is commonly used to determine the antiviral activity of compounds targeting HIV-1 entry.
-
Cell Culture: Maintain TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing a Tat-responsive luciferase reporter gene) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Virus Production: Co-transfect 293T cells with an HIV-1 envelope expression plasmid and an env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv) using a suitable transfection reagent. Harvest the virus-containing supernatant 48-72 hours post-transfection and filter through a 0.45-μm filter.
-
Antiviral Assay:
-
Seed TZM-bl cells in 96-well plates.
-
Prepare serial dilutions of fostemsavir (or its active form, temsavir).
-
Pre-incubate the pseudovirus with the compound dilutions for 1 hour at 37°C.
-
Add the virus-compound mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
-
Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by fitting the dose-response curve to a four-parameter logistic equation.
Preclinical and Clinical Data
In Vitro Antiviral Activity
Temsavir demonstrates potent activity against a broad range of HIV-1 subtypes.
Table 2: In Vitro Antiviral Activity of Temsavir
| Virus Isolate/Subtype | Assay Type | EC₅₀ (nM) | Reference |
| HIV-1 LAI (Subtype B) | Pseudotyped virus entry assay | 0.7 ± 0.4 | [4] |
| Panel of Clinical Isolates | PhenoSense® Entry assay | < 10 (for majority) | [5] |
| CRF01_AE isolates | PhenoSense® Entry assay | > 100 | [5] |
Pharmacokinetics
The prodrug strategy significantly improves the oral bioavailability of the active moiety.
Table 3: Pharmacokinetic Parameters of Temsavir after Oral Administration of Fostemsavir
| Parameter | Value | Condition | Reference |
| Tmax (median) | 4.0 hours | Fostemsavir alone | [6] |
| Plasma Half-life | 11 hours | [7] | |
| Protein Binding | 88.4% | [7][8] | |
| Volume of Distribution (Vd) | 29.5 L | [7][8] | |
| Effect of High-Fat Meal on AUC | 81% increase | Compared to fasting | [7] |
Table 4: Clinical Trial Efficacy Data
| Study Phase | Dose | Duration | Mean HIV-1 RNA Reduction (log₁₀ copies/mL) | Reference |
| Phase 2a (BMS-488043) | 800 mg BID | 8 days | 0.72 | [9] |
| Phase 2a (BMS-488043) | 1800 mg BID | 8 days | 0.96 | [9] |
| Phase 2b (Fostemsavir) | Various doses | 24 weeks | Virologic response (HIV-1 RNA < 50 copies/mL) in 69-80% of patients | [10] |
| Phase 3 (BRIGHTE) | 600 mg BID + OBT | 240 weeks | Virologic response in 82% (randomized cohort) and 66% (non-randomized cohort) | [10] |
Conclusion
This compound (fostemsavir) represents a significant advancement in the treatment of HIV-1, particularly for heavily treatment-experienced patients with multidrug-resistant virus. Its novel mechanism of action, targeting the initial attachment of the virus to the host cell, provides a valuable new tool in the antiretroviral arsenal. The successful development of fostemsavir from its indole (B1671886) glyoxamide lead, through the optimization of the azaindole core to temsavir, and the implementation of a phosphonooxymethyl prodrug strategy to overcome pharmacokinetic challenges, highlights the power of modern medicinal chemistry. The data presented in this guide underscore the potent and durable antiviral activity of fostemsavir and provide a foundation for further research into this important class of antiretroviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Susceptibility of global HIV-1 clinical isolates to fostemsavir using the PhenoSense® Entry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 8. Development of a physiologically based pharmacokinetic model of fostemsavir and its pivotal application to support dosing in pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of BMS-663749: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-663749, also known as fostemsavir (B1673582), is a first-in-class HIV-1 attachment inhibitor. It is a phosphonooxymethyl prodrug of temsavir (B1684575) (BMS-488043), its active moiety. Fostemsavir targets the viral envelope glycoprotein (B1211001) gp120, preventing the initial attachment of the virus to the host CD4+ T-cell. This novel mechanism of action provides a new therapeutic option for treatment-experienced patients with multidrug-resistant HIV-1. This technical guide provides a comprehensive overview of the preclinical studies that have defined the activity, pharmacokinetic profile, and safety of this compound.
Mechanism of Action
Temsavir, the active form of this compound, exerts its antiviral activity by binding to a highly conserved pocket within the HIV-1 gp120 subunit. This binding stabilizes the gp120 in a "closed" conformation, which prevents its interaction with the CD4 receptor on the host cell surface. By blocking this initial and critical step of viral entry, temsavir effectively inhibits the subsequent conformational changes in gp120 and gp41 that are necessary for co-receptor binding and membrane fusion. This mechanism is distinct from other classes of antiretroviral drugs and is active against HIV-1 strains that are resistant to other therapies.
HIV-1 Entry Signaling Pathway
The following diagram illustrates the multi-step process of HIV-1 entry into a host cell and the point of inhibition by temsavir.
In Vitro Antiviral Activity
The antiviral activity of temsavir, the active moiety of this compound, has been evaluated in a variety of in vitro assays against a broad range of HIV-1 laboratory strains and clinical isolates.
Data Presentation
| HIV-1 Strain/Isolate | Assay Type | Cell Line | EC50 (nM) | Reference |
| Subtype B (majority) | Phenotypic | - | <10 | [1] |
| Subtype C (majority) | Phenotypic | - | <10 | [1] |
| Most susceptible viruses | Phenotypic | - | Low pM range | [1] |
EC50: Half-maximal effective concentration.
Experimental Protocols
Pseudotyped Virus Infectivity Assay:
This assay is commonly used to determine the in vitro antiviral potency of compounds that target the HIV-1 entry process.
-
Cell Preparation: HeLa cells engineered to express the human CD4 receptor and a specific co-receptor (e.g., CCR5 or CXCR4) are seeded in 96-well plates and cultured overnight.
-
Compound Preparation: A serial dilution of the test compound (temsavir) is prepared.
-
Infection: The cells are pre-incubated with the test compound for a short period before the addition of a pseudotyped virus. This virus is engineered to contain an HIV-1 envelope protein (e.g., from a specific subtype) and a reporter gene, such as luciferase, but is replication-incompetent.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.
-
Data Analysis: The cells are lysed, and the activity of the reporter gene (e.g., luminescence for luciferase) is measured. The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is then determined by fitting the data to a dose-response curve.
Experimental Workflow for EC50 Determination
The following diagram outlines the general workflow for determining the EC50 value of an antiviral compound.
Preclinical Pharmacokinetics
The pharmacokinetic profiles of this compound (as a prodrug) and its active moiety, temsavir (BMS-488043), have been evaluated in several preclinical species. The prodrug approach was employed to improve the oral bioavailability of the parent compound.
Data Presentation
Oral Bioavailability of this compound (as Prodrug of Temsavir)
| Species | Oral Bioavailability (%) | Reference |
| Rat | 62 | |
| Dog | 93 | |
| Cynomolgus Monkey | 67 |
Pharmacokinetic Parameters of Temsavir (BMS-488043) Following Oral Administration of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Reference |
| Rat | Data not available | Data not available | Data not available | Data not available | |
| Dog | Data not available | Data not available | Data not available | Data not available | |
| Cynomolgus Monkey | Data not available | Data not available | Data not available | Data not available |
Specific quantitative data for Cmax, AUC, and T1/2 for this compound in preclinical species were not available in the public domain at the time of this review.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (General Protocol):
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before drug administration.
-
Drug Administration: this compound is administered orally via gavage at a predetermined dose. For intravenous administration, the compound is administered via a cannulated vein.
-
Blood Sampling: Blood samples are collected at various time points post-dosing from a cannulated artery or via retro-orbital bleeding.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its active metabolite, temsavir, are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) are calculated using non-compartmental analysis.
Preclinical Safety and Toxicology
Preclinical safety and toxicology studies are essential to characterize the potential adverse effects of a new drug candidate before human trials. For fostemsavir, these studies were conducted in accordance with regulatory guidelines.
Summary of Findings
Fostemsavir has been generally well-tolerated in preclinical toxicology studies. No significant target organ toxicities were identified that would preclude its clinical development. As with many drugs, some effects were observed at high doses, but these were not considered to pose a significant risk at the anticipated human therapeutic exposures. The preclinical safety profile supported the advancement of fostemsavir into clinical trials.
Experimental Protocols
Single and Repeat-Dose Toxicology Studies in Non-Rodents (General Protocol):
-
Species Selection: A non-rodent species, typically dogs or monkeys, is chosen.
-
Dose Selection: A range of doses is selected, including a low dose, a mid-dose, and a high dose intended to produce some level of toxicity to identify potential target organs. A control group receives the vehicle only.
-
Drug Administration: The drug is administered daily for a specified duration (e.g., 28 days for a sub-chronic study).
-
In-life Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight, food consumption, and other relevant parameters are recorded.
-
Clinical Pathology: Blood and urine samples are collected at regular intervals to assess hematology, clinical chemistry, and urinalysis parameters.
-
Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
Data Analysis: All data are analyzed to identify any dose-related adverse effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion
The preclinical data for this compound (fostemsavir) demonstrate a potent and novel mechanism of action against HIV-1. The prodrug strategy successfully improved the oral bioavailability of the active moiety, temsavir. The in vitro studies confirmed its activity against a broad range of HIV-1 isolates. The preclinical safety profile was favorable, supporting its progression into clinical development. These comprehensive preclinical studies have been instrumental in establishing the foundation for the successful clinical use of fostemsavir as an important therapeutic option for patients with multidrug-resistant HIV-1.
References
The Antiviral Profile of BMS-626529: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-626529, the active pharmaceutical ingredient of the prodrug fostemsavir, represents a significant advancement in the treatment of HIV-1 infection. As a first-in-class attachment inhibitor, it offers a novel mechanism of action for heavily treatment-experienced patients with multidrug-resistant virus. This technical guide provides an in-depth analysis of the antiviral activity spectrum of BMS-626529, its mechanism of action, and the experimental methodologies used to characterize its profile.
Mechanism of Action
BMS-626529 is a small-molecule inhibitor that selectively targets the HIV-1 envelope glycoprotein (B1211001) gp120.[1] By binding to gp120, BMS-626529 prevents the initial interaction between the virus and the host cell's CD4 receptor, a critical first step in the viral entry process.[1][2] This inhibition of attachment effectively blocks the subsequent conformational changes required for co-receptor binding and membrane fusion, thus neutralizing the virus before it can enter the host cell.[3]
Antiviral Activity Spectrum
BMS-626529 demonstrates potent and broad-spectrum activity against a wide range of HIV-1 isolates, including various subtypes and viruses with different co-receptor tropisms (CCR5 and CXCR4).[4][1][5] However, its efficacy can be influenced by the specific genetic makeup of the viral envelope.
Quantitative Antiviral Activity
The in vitro antiviral activity of BMS-626529 is typically measured by the half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication.
| HIV-1 Isolate Category | EC50 Range | Key Findings | References |
| Vast Majority of Viral Isolates | <10 nM | BMS-626529 is highly potent against a wide array of HIV-1 isolates. | [1][6] |
| Most Susceptible Viruses | Low pM range | Demonstrates exceptional potency against certain viral strains. | [4][1][6] |
| Laboratory Strains (e.g., LAI) | Average of 0.7 ± 0.4 nM | Consistent and potent activity against common lab-adapted viruses. | |
| Clinical Isolates | Subnanomolar to >0.1 µM | Activity varies, highlighting the importance of susceptibility testing. | [7] |
| Subtype AE | Reduced Susceptibility | This subtype, prevalent in Southeast Asia, shows inherent resistance. | [8][9] |
Cytotoxicity
The cytotoxic profile of a drug is crucial for its therapeutic index. BMS-626529 exhibits low cytotoxicity in various human cell lines. The 50% cytotoxic concentration (CC50) is significantly higher than its effective antiviral concentrations.
| Cell Line | CC50 Value | Culture Duration | References |
| PM1 (T-cell line) | 105 µM | 6 days | [7] |
| PBMCs | 192 µM | 6 days | [7] |
| Various Human Cell Lines | >200 µM | 3 or 6 days | [7] |
| MT-2, HEK293, HEp-2, HepG2, HeLa, HCT116, MCF-7, SK-N-MC, HOS, H292, MDBK |
Resistance Profile
Resistance to BMS-626529 is associated with specific amino acid substitutions in the gp120 protein.[10] Notably, there is a lack of cross-resistance with other classes of antiretroviral drugs, including other entry inhibitors like enfuvirtide (B549319) and ibalizumab, making it a valuable option for patients with extensive drug resistance.[11][12]
| Resistance-Associated Mutation | Effect on Susceptibility | References |
| S375H/M/T | Reduced susceptibility | [8][13][14] |
| M426L | Reduced efficacy; considered a key resistance substitution | [8][10] |
| M434I | Contributes to loss of phenotypic susceptibility | [8][10] |
| M475I | Reduced susceptibility | [8] |
Some natural polymorphisms in non-B subtypes may confer reduced susceptibility to BMS-626529.[13][14]
Experimental Methodologies
The characterization of the antiviral activity of BMS-626529 involves several key in vitro assays.
Antiviral Activity Assay in PBMCs
This assay determines the potency of the compound against clinical isolates in a more physiologically relevant cell type.
Protocol Outline:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
Cell Activation: PBMCs are stimulated with phytohemagglutinin (PHA) to make them susceptible to HIV-1 infection.
-
Infection: Activated PBMCs are infected with various HIV-1 clinical isolates.
-
Drug Application: A range of concentrations of BMS-626529 are added to the infected cell cultures.
-
Incubation: The cultures are incubated for a period, typically 7 days, to allow for viral replication.
-
Quantification: The extent of viral replication is measured, often by quantifying the p24 antigen in the cell supernatant using an ELISA.
-
Data Analysis: The concentration of BMS-626529 that inhibits 50% of viral replication (EC50) is calculated.
PhenoSense Entry Assay
This is a recombinant virus assay used to assess the susceptibility of patient-derived HIV-1 envelope glycoproteins to entry inhibitors.
Protocol Outline:
-
Gene Amplification: The env gene, which codes for the gp120 and gp41 proteins, is amplified from patient plasma HIV-1 RNA.
-
Cloning: The amplified env gene is inserted into an expression vector.
-
Pseudovirus Production: HEK293 cells are co-transfected with the env expression vector and an HIV-1 genomic vector that is deficient in env but contains a reporter gene, such as luciferase. This results in the production of pseudotyped viruses that incorporate the patient-derived envelope proteins.
-
Infection of Target Cells: Target cells expressing CD4 and the appropriate co-receptors (CCR5 and CXCR4) are infected with the pseudoviruses in the presence of varying concentrations of BMS-626529.
-
Reporter Gene Assay: After a set incubation period, the cells are lysed, and the activity of the reporter gene (luciferase) is measured. The light output is proportional to the level of viral entry.
-
Data Analysis: The drug concentration that reduces reporter gene activity by 50% is determined, providing a measure of the susceptibility of the patient's virus to the entry inhibitor.
Conclusion
BMS-626529 is a potent HIV-1 attachment inhibitor with a broad antiviral spectrum against the majority of HIV-1 isolates. Its unique mechanism of action and favorable resistance profile make it a critical component in the management of multidrug-resistant HIV-1 infection. The in vitro assays detailed herein are essential tools for its continued evaluation and for guiding its clinical application.
References
- 1. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fostemsavir | Johns Hopkins HIV Guide [hopkinsguides.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Activity of the HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068, against CD4-independent viruses and HIV-1 envelopes resistant to other entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic barrier for attachment inhibitor BMS-626529 resistance in HIV-1 B and non-B subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
The Pharmacology of BMS-663749 (Fostemsavir): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-663749, known by its approved name fostemsavir (B1673582), is a first-in-class human immunodeficiency virus type 1 (HIV-1) attachment inhibitor.[1][2] It represents a significant advancement in the treatment of multidrug-resistant HIV-1, offering a novel mechanism of action for heavily treatment-experienced individuals. Fostemsavir is a phosphonooxymethyl prodrug of its active moiety, temsavir (B1684575) (BMS-626529), designed to overcome the limited oral bioavailability of the parent compound.[3][4] Temsavir targets the HIV-1 envelope glycoprotein (B1211001) gp120, preventing the initial attachment of the virus to the host CD4+ T-cell, a critical first step in the viral lifecycle.[1][2][5] This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action
Fostemsavir's therapeutic effect is mediated by its active form, temsavir. Temsavir is a small molecule inhibitor that binds directly to a highly conserved pocket within the HIV-1 gp120 subunit.[6][7] This binding event stabilizes the gp120 protein in a "closed" conformational state, which prevents the necessary structural rearrangements required for its interaction with the primary host cell receptor, CD4.[5][6] By blocking the gp120-CD4 interaction, temsavir effectively inhibits viral attachment and subsequent entry into the host T-cell.[8][9] A key advantage of this mechanism is its activity against a broad range of HIV-1 subtypes, including those that utilize either the CCR5 or CXCR4 co-receptors, and its lack of cross-resistance with other existing classes of antiretroviral drugs.[1][10]
Pharmacodynamics
The primary pharmacodynamic effect of fostemsavir is the reduction of HIV-1 viral load. By blocking viral entry, it effectively curtails viral replication. The antiviral activity of temsavir has been demonstrated against a wide array of HIV-1 clinical isolates.
In Vitro Antiviral Activity
The potency of temsavir is typically measured as the 50% inhibitory concentration (IC50) in cell-based assays.
| Parameter | Value | Notes |
| Typical IC50 (Temsavir) | <10 nM | For most laboratory and clinical isolates of temsavir-naive HIV-1.[11] |
| IC50 Range (Temsavir) | Subnanomolar to >0.1 µM | Demonstrates variability in susceptibility across different viral strains.[12] |
| IC50 for CRF01_AE subtype | >100 nM | This subtype exhibits reduced susceptibility.[13][14] |
| CC50 (PM1 T-cell line) | 105 µM | Indicates low cytotoxicity in cell culture.[12] |
| CC50 (PBMCs) | 192 µM | Indicates low cytotoxicity in peripheral blood mononuclear cells.[12] |
Resistance
Resistance to fostemsavir is associated with mutations in the gp120 envelope glycoprotein. Specific substitutions can reduce the binding affinity of temsavir.
| Mutation | Effect on Susceptibility | Reference |
| S375H/I/M/N/Y | Reduced | [4] |
| M426L | Reduced | [4] |
| M434I/K | Reduced | [4] |
| M475I | Reduced | [4] |
In patients from the BRIGHTE trial who experienced virologic failure with emergent gp120 substitutions, the median increase in temsavir IC50 fold-change from baseline was 511-fold in the randomized cohort and 2260-fold in the non-randomized cohort.[11]
Pharmacokinetics
This compound was developed as a prodrug to improve the pharmacokinetic profile of the active moiety, temsavir. Following oral administration, fostemsavir is rapidly and extensively hydrolyzed to temsavir by alkaline phosphatase. Fostemsavir itself is generally not detectable in plasma.[6]
| Parameter | Value (for Temsavir) | Notes |
| Bioavailability | 26.9% | [8] |
| Time to Peak Concentration (Tmax) | ~1 hour | [14] |
| Plasma Half-life | 7-20 hours | [14] |
| Cmax (600 mg BID) | 1770 ng/mL | [15] |
| AUC (600 mg BID) | 12900 ng.h/mL | [15] |
| Protein Binding | 88.4% | [15] |
| Volume of Distribution | 29.5 L | [15] |
| Metabolism | Esterases (36.1%), CYP3A4 (21.2%) | [6] |
| Transporters | Substrate of P-gp and BCRP | [6] |
| Food Effect | High-fat meal increases AUC by 81% | [15] |
Clinical Efficacy: The BRIGHTE Study
The pivotal phase 3 BRIGHTE study (NCT02362503) evaluated the efficacy and safety of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1.[2][4][16] The study included a randomized cohort (RC) and a non-randomized cohort (NRC).
Virologic Response
| Time Point | Virologic Suppression (HIV-1 RNA <40 copies/mL) - Randomized Cohort | Virologic Suppression (HIV-1 RNA <40 copies/mL) - Non-Randomized Cohort |
| Week 24 | 53% | 37% |
| Week 48 | 54% | 38% |
| Week 96 | 60% | 37% |
| Week 240 | 82% (responders) | 77% (responders) |
Data from multiple sources.[2][10][15][17]
The primary endpoint of the BRIGHTE study was the mean change in plasma HIV-1 RNA from Day 1 to Day 8 in the randomized cohort. Fostemsavir demonstrated a statistically significant superior mean reduction of 0.79 log10 copies/mL compared to a 0.17 log10 copies/mL reduction for placebo.[18]
Immunologic Response
| Time Point | Mean CD4+ T-cell Count Increase from Baseline (Randomized Cohort) | Mean CD4+ T-cell Count Increase from Baseline (Non-Randomized Cohort) |
| Week 96 | +205 cells/µL | +119 cells/µL |
| Week 240 | +296 cells/mm³ | +240 cells/mm³ |
Data from multiple sources.[10][17]
Experimental Protocols
HIV-1 Env-Pseudotyped Virus Infectivity Assay
This assay is fundamental for determining the in vitro antiviral activity (IC50) of compounds like temsavir.
Detailed Methodology:
-
Pseudovirus Production:
-
HEK 293T/17 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[3]
-
Cells are co-transfected with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv) using a transfection reagent like FuGENE® 6.[3][19]
-
The virus-containing supernatant is harvested at 48-72 hours post-transfection, clarified by centrifugation, and stored at -80°C.[3]
-
-
Virus Titration:
-
The infectivity of the virus stock is determined by infecting TZM-bl cells (a HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR) with serial dilutions of the virus.[19]
-
After 48 hours, luciferase activity is measured to determine the tissue culture infectious dose 50% (TCID50).[20]
-
-
Infectivity Assay:
-
Data Analysis:
Cell-Based HIV-1 Fusion Assay (BlaM-Vpr Assay)
This assay confirms the mechanism of action by specifically measuring viral fusion with target cells.
Principle: This assay utilizes virions containing a β-lactamase-Vpr (BlaM-Vpr) fusion protein. When these virions fuse with target cells pre-loaded with a fluorescent β-lactamase substrate (CCF2), the substrate is cleaved, causing a shift in its fluorescence emission from green to blue. This shift can be quantified by flow cytometry.[17]
Brief Protocol:
-
Virion Production: 293T cells are co-transfected with an HIV-1 proviral DNA, a plasmid encoding BlaM-Vpr, and a packaging vector.[17] The resulting virions are harvested and purified.
-
Target Cell Preparation: Target cells (e.g., primary CD4+ T cells) are loaded with the CCF2-AM substrate.[17]
-
Fusion Reaction: The BlaM-Vpr containing virions are incubated with the CCF2-loaded target cells in the presence or absence of the inhibitor (temsavir).[5]
-
Detection: The cells are analyzed by flow cytometry to determine the percentage of cells that have undergone fusion (blue-shifted fluorescence).[17]
Conclusion
This compound (fostemsavir) is a testament to the success of prodrug strategies in overcoming pharmacokinetic challenges. Its active moiety, temsavir, offers a novel and effective mechanism for combating HIV-1, particularly in heavily treatment-experienced patients with limited therapeutic options. The robust clinical data from the BRIGHTE study demonstrates its long-term efficacy in achieving and maintaining virologic suppression and promoting immune reconstitution. The detailed pharmacological profile and established experimental methodologies presented in this guide provide a solid foundation for further research and development in the field of HIV-1 entry inhibitors.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. Frontiers | Long-term safety and impact of immune recovery in heavily treatment-experienced adults receiving fostemsavir for up to 5 years in the phase 3 BRIGHTE study [frontiersin.org]
- 5. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of a physiologically based pharmacokinetic model of fostemsavir and its pivotal application to support dosing in pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deepdyve.com [deepdyve.com]
- 11. youtube.com [youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scientificarchives.com [scientificarchives.com]
- 14. academic.oup.com [academic.oup.com]
- 15. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 16. Patient-Reported Outcomes in the Phase III BRIGHTE Trial of the HIV-1 Attachment Inhibitor Prodrug Fostemsavir in Heavily Treatment-Experienced Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hiv.lanl.gov [hiv.lanl.gov]
HIV-1 Entry Inhibition by Small Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies surrounding the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) entry by small molecules. The entry of HIV-1 into host cells is a multi-step process that represents a critical target for antiretroviral therapy. Small molecule inhibitors offer a powerful therapeutic modality to disrupt this process, and a deep understanding of their mechanisms, the assays used to characterize them, and their quantitative-inhibitory potential is paramount for the development of new and effective antiviral agents.
The HIV-1 Entry Process: A Cascade of Molecular Interactions
HIV-1 entry into a target host cell, typically a CD4+ T lymphocyte, is a finely orchestrated process mediated by the viral envelope glycoprotein (B1211001) (Env). Env is a trimer of heterodimers, with each heterodimer consisting of a surface subunit, gp120, and a transmembrane subunit, gp41. The entry process can be dissected into three principal stages: attachment, co-receptor binding, and membrane fusion.
-
Attachment: The process is initiated by the binding of the gp120 subunit to the primary cellular receptor, the CD4 molecule, on the surface of the host cell.[1][2][3][4] This initial interaction is a crucial first step and has been a primary target for the development of attachment inhibitors.
-
Co-receptor Binding: The binding of gp120 to CD4 induces a series of conformational changes in the gp120 protein.[3][5] These changes expose a binding site for a second cell surface receptor, known as a co-receptor. The two major co-receptors utilized by HIV-1 are CCR5 and CXCR4, which are members of the chemokine receptor family.[6][7][8][9] The specific co-receptor used by a particular viral strain determines its tropism; R5 viruses use CCR5, X4 viruses use CXCR4, and dual-tropic viruses can use either.[7][8] This stage is the target of co-receptor antagonists.
-
Membrane Fusion: The engagement of the co-receptor triggers further dramatic conformational rearrangements in both gp120 and gp41.[10] A hydrophobic fusion peptide located at the N-terminus of gp41 is inserted into the host cell membrane. Subsequently, gp41 refolds into a stable six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating their fusion.[11][12][13] This final step allows the viral core to be released into the cytoplasm of the host cell, initiating the process of reverse transcription and integration. Fusion inhibitors are designed to block this critical membrane fusion event.
Classes of Small Molecule HIV-1 Entry Inhibitors
Small molecule inhibitors of HIV-1 entry are classified based on the specific stage of the entry process they disrupt.
Attachment Inhibitors
These molecules are designed to prevent the initial interaction between the viral gp120 and the host cell's CD4 receptor.[4] By blocking this primary attachment, they effectively halt the entire entry cascade.
-
Mechanism of Action: Attachment inhibitors typically bind to a pocket within the gp120 protein, inducing or stabilizing a conformation that is incompatible with CD4 binding.[5][14] This prevents the virus from docking onto the surface of the target cell. Fostemsavir is a prime example, which is a prodrug that is converted to the active compound temsavir. Temsavir binds directly to gp120 and inhibits its interaction with CD4.[1][2]
Co-receptor Antagonists
This class of inhibitors targets the interaction between gp120 and the CCR5 or CXCR4 co-receptors.
-
CCR5 Antagonists: These are the most clinically advanced co-receptor antagonists. They are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[12][15] This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the gp120 protein, thereby preventing the virus from using it for entry.[15][16] Maraviroc is the first and only licensed CCR5 inhibitor for clinical use.[15][16] Other examples that have been in clinical development include Aplaviroc and Vicriviroc.[6][16]
-
CXCR4 Antagonists: These molecules block the entry of X4-tropic HIV-1 strains by binding to the CXCR4 co-receptor.[7][8][17] AMD3100 (Plerixafor) is a well-characterized CXCR4 antagonist.[7][17] While it demonstrated potent anti-HIV activity, its development as an anti-HIV drug was halted due to a lack of oral bioavailability and some side effects.[17] Research into new, orally bioavailable CXCR4 antagonists is ongoing.[8]
Fusion Inhibitors
Fusion inhibitors act at the final stage of the entry process, preventing the fusion of the viral and cellular membranes.[11]
-
Mechanism of Action: The first and only approved fusion inhibitor is Enfuvirtide (T-20), which is a 36-amino acid synthetic peptide.[11][12] It mimics a region of the gp41 HR2 domain and binds to the HR1 domain, preventing the formation of the six-helix bundle that is essential for membrane fusion.[12] While highly effective, its peptidic nature necessitates subcutaneous injection.[11] The development of small-molecule fusion inhibitors that can be orally administered is a significant area of research.[18]
Quantitative Data on HIV-1 Entry Inhibitors
The potency of HIV-1 entry inhibitors is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the inhibitor required to reduce viral replication or a specific biological activity by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the inhibitor's toxicity to host cells. A high selectivity index (SI = CC50/IC50) is desirable for a drug candidate.
| Inhibitor Class | Compound | Target | IC50 / EC50 (nM) | Cell Line / Assay |
| Attachment Inhibitor | BMS-378806 | gp120 | 40 (median EC50) | R5, X4, and R5/X4 HIV-1 isolates in culture assays |
| CCR5 Antagonist | Maraviroc | CCR5 | Varies by viral strain and cell type | R5-tropic HIV-1 |
| TAK-779 | CCR5 | 1.4 (IC50 for viral replication) | MAGI-CCR5 cells | |
| Aplaviroc | CCR5 | - | R5-tropic HIV-1 | |
| Vicriviroc | CCR5 | - | R5-tropic HIV-1 | |
| CXCR4 Antagonist | AMD3100 (Plerixafor) | CXCR4 | - | X4-tropic HIV-1 |
| Compound 24 | CXCR4 | 0.51 (EC50 for viral entry) | - | |
| Fusion Inhibitor | Enfuvirtide (T-20) | gp41 | 2 - 40 (for pseudotype virus infection) | Env-mediated fusion and pseudotype virus infection assays |
| PEG2kC34 | gp41 | ~4-5 (against NL4-3) | Laboratory-adapted HIV-1 strain NL4-3 | |
| PEG5kC34 | gp41 | ~4-5 (against NL4-3) | Laboratory-adapted HIV-1 strain NL4-3 |
Note: IC50/EC50 values can vary significantly depending on the specific viral strain, cell type, and assay conditions used. The data presented here are representative values from the cited literature.[5][13][17][19]
Experimental Protocols for Characterizing HIV-1 Entry Inhibitors
A variety of in vitro assays are employed to discover and characterize small molecule inhibitors of HIV-1 entry. These assays can be broadly categorized into cell-based and biochemical assays.
Cell-Based Assays
These assays utilize cell lines or primary cells to measure the ability of a compound to inhibit HIV-1 infection or entry in a more physiologically relevant context.
These assays measure the overall inhibition of viral replication over one or multiple rounds of infection.
-
p24 Antigen ELISA: This is a widely used method to quantify the production of the HIV-1 p24 capsid protein in the supernatant of infected cell cultures.[20][21] A reduction in p24 levels in the presence of an inhibitor indicates antiviral activity.
-
Protocol Outline:
-
Seed target cells (e.g., MT-4, PM1, or peripheral blood mononuclear cells (PBMCs)) in a 96-well plate.[20][22]
-
Prepare serial dilutions of the test compound and add them to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plates for 4-7 days to allow for viral replication.[20]
-
Collect the culture supernatants and perform a p24 ELISA according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the IC50 value.[20]
-
-
-
Luciferase Reporter Gene Assay: This assay uses engineered HIV-1 strains that contain a luciferase reporter gene.[20] Upon successful infection and gene expression, the luciferase enzyme is produced, which can be quantified by measuring luminescence.
-
Protocol Outline:
-
Seed target cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Infect the cells with a luciferase reporter HIV-1 virus.
-
Incubate for 48-72 hours.
-
Lyse the cells and add a luciferase assay reagent.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the EC50 value.[20]
-
-
This assay specifically measures the fusion of HIV-1 Env-expressing cells with target cells expressing CD4 and the appropriate co-receptor.[13][23]
-
Protocol Outline:
-
Effector Cells: Use a cell line (e.g., HEK293T) that is transiently or stably expressing the HIV-1 Env glycoprotein.[19]
-
Target Cells: Use a cell line (e.g., TZM-bl) that expresses CD4, CCR5, and/or CXCR4, and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter.[23]
-
Co-culture the effector and target cells in the presence of serial dilutions of the test compound.
-
If fusion occurs, the HIV-1 Tat protein from the effector cells will transactivate the LTR promoter in the target cells, leading to the expression of the reporter gene.
-
Quantify the reporter gene activity to determine the extent of fusion and the inhibitory effect of the compound.[19]
-
Biochemical Assays
These assays use purified viral and cellular components to study the direct interaction between an inhibitor and its target.
This assay measures the ability of a compound to block the binding of purified gp120 to the CD4 receptor.
-
Protocol Outline (ELISA-based):
-
Coat the wells of a microtiter plate with soluble CD4.
-
Incubate with a mixture of recombinant gp120 and the test compound at various concentrations.
-
Wash the plate to remove unbound gp120.
-
Detect the bound gp120 using an anti-gp120 antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate and measure the resulting colorimetric or chemiluminescent signal.
-
A decrease in signal indicates inhibition of gp120-CD4 binding.
-
These assays are designed to identify inhibitors that block the interaction of gp120 with CCR5 or CXCR4.
-
Protocol Outline (Flow Cytometry-based):
-
Use a cell line that expresses high levels of CCR5 or CXCR4.
-
Incubate the cells with the test compound.
-
Add a fluorescently labeled ligand that binds to the co-receptor (e.g., a labeled chemokine or a specific monoclonal antibody).
-
Analyze the cells by flow cytometry to measure the binding of the fluorescent ligand.
-
A decrease in fluorescence intensity indicates that the test compound is competing for binding to the co-receptor.[24]
-
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key pathways and experimental processes.
Caption: The sequential steps of HIV-1 entry into a host cell.
Caption: Classes of inhibitors targeting different stages of HIV-1 entry.
Caption: A typical workflow for the discovery and characterization of HIV-1 entry inhibitors.
References
- 1. [PDF] Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition | Semantic Scholar [semanticscholar.org]
- 2. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are gp120 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Attachment Inhibitor | NIH [clinicalinfo.hiv.gov]
- 5. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Inhibition of HIV infection by CXCR4 and CCR5 chemokine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
- 16. CCR5 Inhibitors and HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Inhibition of Human Immunodeficiency Virus Type 1 Entry in Cells Expressing gp41-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hiv.lanl.gov [hiv.lanl.gov]
- 23. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A novel assay to identify entry inhibitors that block binding of HIV-1 gp120 to CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Development of BMS-663749: A Prodrug Approach for a Novel HIV-1 Attachment Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the development of BMS-663749, a phosphonooxymethyl prodrug of the potent HIV-1 attachment inhibitor, BMS-488043, by Bristol-Myers Squibb. This document details the mechanism of action, preclinical and clinical pharmacokinetic profiles, and the resistance landscape of the parent compound, offering a comprehensive resource for researchers in the field of antiretroviral drug development.
Introduction
The quest for novel antiretroviral agents with unique mechanisms of action is paramount in combating the emergence of drug-resistant HIV-1 strains. The viral entry process, initiated by the attachment of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor, represents a critical target for therapeutic intervention. Bristol-Myers Squibb identified BMS-488043 as a promising small molecule inhibitor of this interaction. However, its development was hampered by dissolution rate-limited absorption. To overcome this challenge, a prodrug strategy was employed, leading to the synthesis of this compound. This document will explore the scientific journey of this compound, from its preclinical evaluation to early human clinical studies.
Mechanism of Action
This compound is a prodrug that is rapidly converted to its active form, BMS-488043, in the body. BMS-488043 is an HIV-1 attachment inhibitor that specifically targets the viral envelope glycoprotein gp120.[1][2] By binding to a pocket on gp120, it prevents the protein from undergoing the necessary conformational changes required for its interaction with the CD4 receptor on host T-cells.[3][4] This blockade of the initial attachment step is the primary mechanism by which BMS-488043 prevents viral entry into host cells.[1][2] The binding of BMS-488043 is non-competitive with CD4, meaning it does not directly compete for the same binding site but rather locks gp120 in a state that is unable to bind to CD4.[5]
dot
Quantitative Data Summary
The development of this compound was driven by the need to improve the pharmacokinetic profile of the parent compound, BMS-488043. Preclinical and early clinical studies generated critical quantitative data to assess the viability of this prodrug approach.
Table 1: Preclinical Pharmacokinetics of BMS-488043 (Parent Drug)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | IV | 1 | - | - | - | - |
| Rat | PO | 5 | - | - | - | 19-24 |
| Dog | IV | - | - | - | - | - |
| Dog | PO | - | - | - | - | 77 |
| Monkey | IV | - | - | - | - | - |
| Monkey | PO | - | - | - | - | 19-24 |
Data extracted from preclinical studies of a related attachment inhibitor, BMS-378806, which informed the development of BMS-488043 and its prodrugs.[6]
Table 2: Human Pharmacokinetics of BMS-488043 Delivered via this compound Prodrug
| Dose of this compound (mg) | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |
| 25 | BMS-488043 | ~50 | ~500 |
| 200 | BMS-488043 | ~400 | ~4000 |
| 800 | BMS-488043 | ~1500 | ~20000 |
Data is estimated from graphical representations in Kadow et al., 2012.[7]
Table 3: In Vivo Resistance Profile of BMS-488043
| Subject Category | Number of Subjects | Key Resistance Mutations in gp120 | Fold-Change in EC50 |
| Emergent Resistance | 4 | V68A, L116I, S375I/N, M426L | >10 |
| High Baseline EC50 | 4 | - | >200 nM (baseline) |
Data from a proof-of-concept study of BMS-488043 monotherapy for 8 days.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments in the development of this compound and its parent compound.
In Vitro Antiviral Activity Assay
Objective: To determine the potency of BMS-488043 in inhibiting HIV-1 replication in a cell-based assay.
Methodology:
-
Cell Line: MT-2 cells, a human T-cell leukemia cell line, are commonly used for HIV-1 replication assays.
-
Virus: A laboratory-adapted strain of HIV-1, such as HIV-1 IIIB, is used to infect the cells.
-
Compound Preparation: BMS-488043 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired test concentrations.
-
Infection and Treatment: MT-2 cells are infected with a predetermined amount of HIV-1. Immediately after infection, the diluted BMS-488043 is added to the cell cultures.
-
Incubation: The treated and infected cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-5 days.
-
Endpoint Measurement: The extent of viral replication is determined by measuring the activity of reverse transcriptase (RT) in the culture supernatant, a key enzyme for HIV replication. The 50% effective concentration (EC50), the concentration of the compound that inhibits RT activity by 50%, is then calculated.
dot
Preclinical Pharmacokinetic Studies
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound and the resulting exposure of BMS-488043 in animal models.
Methodology:
-
Animal Models: Male Sprague-Dawley rats and beagle dogs are commonly used for preclinical pharmacokinetic studies.
-
Dosing:
-
Intravenous (IV): BMS-488043 is formulated in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol, ethanol, and water) and administered as a single bolus injection into a vein (e.g., tail vein in rats).
-
Oral (PO): this compound is formulated as a suspension or solution and administered by oral gavage.
-
-
Sample Collection: Blood samples are collected at predetermined time points post-dose from a cannulated vessel (e.g., jugular vein) into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Sample Analysis: Plasma concentrations of BMS-488043 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and oral bioavailability (F%).
References
- 1. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Binding Affinity of BMS-626529 with HIV-1 gp120
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of BMS-626529, a novel attachment inhibitor, to the HIV-1 envelope glycoprotein (B1211001) gp120. BMS-626529, the active component of the prodrug Fostemsavir, represents a critical advancement in antiretroviral therapy, offering a unique mechanism of action that targets the initial stage of viral entry into host cells. This document collates quantitative binding data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.
Core Mechanism of Action
BMS-626529 is a small-molecule inhibitor that binds directly to the gp120 subunit of the viral envelope glycoprotein trimer.[1][2][3] This binding event is crucial as it prevents the conformational changes within gp120 that are necessary for its interaction with the primary host cell receptor, the CD4+ T cell receptor.[3][4][5][6] By locking gp120 in a state that is unable to bind to CD4, BMS-626529 effectively blocks the first step of HIV-1 entry, thereby inhibiting viral replication.[3] This mechanism is distinct from other classes of antiretroviral drugs, making it a valuable option for treatment-experienced patients with multidrug-resistant HIV-1.[7]
Quantitative Binding Affinity Data
The binding affinity of BMS-626529 to gp120 has been characterized using various in vitro assays, yielding key quantitative metrics such as the dissociation constant (Kd), inhibition constant (Ki), and half-maximal effective or inhibitory concentrations (EC50/IC50). These values are critical for understanding the potency and spectrum of activity of the compound.
| Parameter | Value | HIV-1 Strain/gp120 Variant | Assay Method | Reference |
| Kd | 0.83 ± 0.08 nM | Soluble gp120 (JRFL) | Radiolabeled Ligand Binding Assay | [8] |
| IC50 | 14 nM | Soluble CD4 to gp120 binding | Not Specified | [9] |
| IC50 | 2.26 nM | HIV-1 Subtype A envelope | Not Specified | [5] |
| IC50 | 0.34 nM | HIV-1 Subtype B envelope | Not Specified | [5] |
| IC50 | 1.3 nM | HIV-1 Subtype C envelope | Not Specified | [5] |
| EC50 | 0.7 ± 0.4 nM | LAI (CXCR4-tropic) | Cell-based Antiviral Assay | [1][2] |
| EC50 Range | Low pM to >10 nM | Various Laboratory Strains and Clinical Isolates | Cell-based Antiviral Assay | [5][8] |
| EC50 Range | 67 pM to > 0.1 µM | Clinical Isolates | PhenoSense® Assay | [9] |
Experimental Protocols
The determination of BMS-626529's binding affinity relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Radiolabeled Ligand Binding Assay for Kd Determination
This method directly measures the interaction between BMS-626529 and purified gp120.
-
Materials:
-
Tritium-labeled BMS-626529 ([³H]BMS-626529).
-
Purified, soluble gp120 protein (e.g., from the JRFL strain).
-
Spin columns (e.g., Sephadex G-50).
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of purified gp120 (e.g., 60 nM) is incubated with varying concentrations of [³H]BMS-626529 to reach equilibrium.
-
The incubation is typically performed at room temperature for a defined period (e.g., 1 hour).
-
To separate the bound from the free radioligand, the incubation mixture is passed through a spin column. The larger gp120-ligand complex is retained, while the smaller, unbound ligand passes through.
-
The radioactivity of the eluent (containing the bound complex) is measured using a scintillation counter.
-
Saturation binding data is then analyzed using non-linear regression (e.g., one-site binding model) to calculate the dissociation constant (Kd).
-
Dissociative Off-Rate Determination
This experiment measures the stability of the BMS-626529-gp120 complex.
-
Procedure:
-
[³H]BMS-626529 (e.g., 150 nM) and gp120 (e.g., 60 nM) are pre-incubated to form the complex.
-
A large molar excess of a competitive, non-radiolabeled ligand (e.g., soluble CD4) is added to the mixture. This prevents re-binding of the dissociated [³H]BMS-626529.
-
Aliquots are taken at various time points.
-
The amount of bound radioligand at each time point is determined using the spin column method described above.
-
The data is then fitted to a one-phase exponential decay curve to calculate the dissociation rate constant (k_off), from which the dissociative half-life (t₁/₂) can be determined. A longer half-life is a contributing factor to the inhibitory potency of BMS-626529.[5][8]
-
PhenoSense® HIV Entry Assay for EC50 Determination
This is a cell-based assay that measures the ability of a compound to inhibit viral entry into host cells.
-
Principle:
-
Recombinant HIV-1 viruses are generated containing the envelope glycoproteins from patient-derived or laboratory strains. These viruses also contain a luciferase reporter gene.
-
Target cells expressing CD4, CCR5, and CXCR4 are used.
-
In the presence of an entry inhibitor like BMS-626529, the virus is unable to enter the target cells, and therefore, no luciferase signal is produced.
-
-
Procedure:
-
Target cells are plated in microtiter plates.
-
The cells are pre-incubated with serial dilutions of BMS-626529.
-
The recombinant viruses are then added to the wells.
-
After a set incubation period, the cells are lysed, and the luciferase activity is measured.
-
The concentration of BMS-626529 that inhibits viral entry by 50% (EC50) is calculated by plotting the luciferase signal against the drug concentration.
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the molecular mechanism by which BMS-626529 inhibits HIV-1 entry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
An In-depth Technical Guide to BMS-663749 (Fostemsavir): Patent Landscape and Core Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-663749, known commercially as Fostemsavir (B1673582), is a first-in-class HIV-1 attachment inhibitor. It represents a significant advancement in the treatment of multidrug-resistant HIV-1 infection, offering a novel mechanism of action for heavily treatment-experienced patients. This technical guide provides a comprehensive overview of the key patent information, quantitative data, and experimental methodologies related to Fostemsavir and its active moiety, Temsavir (BMS-626529).
Core Patent Information
Fostemsavir's intellectual property is anchored by a constellation of patents covering its composition of matter, pharmaceutical formulations, and processes for its preparation.
Composition of Matter
The foundational patent for Fostemsavir is U.S. Patent No. 7,745,625 . This patent claims the phosphonooxymethyl prodrug of Temsavir, which is Fostemsavir itself. The core invention lies in the creation of a prodrug that enhances the bioavailability of the active compound, Temsavir.
Stable Pharmaceutical Composition
European Patent No. EP2323633B1 discloses a stable, extended-release pharmaceutical composition of Fostemsavir. This formulation is designed to protect the prodrug from premature hydrolysis and to control the release of the active compound.
Mechanism of Action
Fostemsavir is a prodrug that is rapidly converted to its active form, Temsavir, in the body. Temsavir is an HIV-1 attachment inhibitor that binds directly to the gp120 subunit of the viral envelope glycoprotein. This binding event prevents the initial interaction between the virus and the host cell's CD4 receptor, thereby blocking the first step of viral entry into the host cell.
Caption: HIV-1 Entry and Inhibition by Fostemsavir.
Quantitative Data
In Vitro Antiviral Activity of Temsavir
| Virus/Cell Line | Assay Type | EC50 / IC50 | CC50 | Reference |
| HIV-1 LAI | Antiviral Assay | 0.7 ± 0.4 nM (EC50) | >100 µM | [1] |
| Clinical Isolates | Antiviral Assay | Subnanomolar to >0.1 µM (IC50) | Not Reported | [1] |
| PM1 T-cell line | Cytotoxicity Assay | Not Applicable | 105 µM | [1] |
| PBMCs | Cytotoxicity Assay | Not Applicable | 192 µM | [1] |
Preclinical Pharmacokinetics of Temsavir
| Species | Route | Dose | Cmax | AUC | T1/2 | Bioavailability (%) | Reference |
| Rat | IV | 1 mg/kg | - | - | 0.3 h | - | [2] |
| Rat | PO | 5 mg/kg | - | - | 2.1 h | 19-24 | [2] |
| Dog | IV | - | - | - | 1.2 h | - | [2] |
| Dog | PO | - | - | - | - | 77 | [2] |
| Monkey | IV | - | - | - | - | - | [2] |
| Monkey | PO | - | - | - | 6.5 h | 19-24 | [2] |
Clinical Pharmacokinetics of Temsavir (from Fostemsavir Administration)
| Population | Dose | Cmax (ng/mL) | AUCtau (ng.h/mL) | Ctau (ng/mL) | T1/2 (h) | Reference |
| Healthy Subjects | 600 mg BID | 1770 | 12900 | 478 | 11 | [1] |
| Healthy Subjects with Darunavir/Ritonavir | 600 mg BID | Increased by 52% | Increased by 63% | Increased by 88% | - | [3] |
| Healthy Subjects with Etravirine | 600 mg BID | Decreased by ~50% | Decreased by ~50% | Decreased by ~50% | - | [3] |
| Healthy Subjects with Cobicistat | 600 mg BID | Increased by 71% | Increased by 93% | Increased by 136% | - | [3] |
Experimental Protocols
In Vitro Antiviral Activity Assay (General Workflow)
The in vitro antiviral activity of Temsavir is typically evaluated using cell-based assays that measure the inhibition of HIV-1 replication.
Caption: A generalized workflow for determining the in vitro antiviral activity of a compound.
Methodology Details:
-
Cell Lines: Peripheral Blood Mononuclear Cells (PBMCs) and the PM1 T-cell line are commonly used.[1]
-
Viral Strains: A panel of laboratory-adapted HIV-1 strains and clinical isolates are used to determine the breadth of activity.
-
Drug Concentration: A range of concentrations of the test compound are used to determine the dose-response relationship.
-
Incubation: Cells are typically incubated with the virus and the compound for several days.
-
Endpoint Measurement: Viral replication is quantified by measuring the amount of viral p24 antigen or reverse transcriptase activity in the cell culture supernatant.
-
Cytotoxicity Assessment: A parallel assay is conducted without the virus to determine the concentration of the compound that is toxic to the cells (CC50).
BRIGHTE Clinical Trial (NCT02362503) Methodology
The BRIGHTE study was a pivotal Phase 3 clinical trial that evaluated the safety and efficacy of Fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1.[4][5]
Study Design:
-
A Phase 3, multicenter, two-cohort study.[4]
-
Randomized Cohort: Patients with one or two fully active antiretroviral agents remaining were randomized to receive either Fostemsavir or placebo in addition to their failing regimen for 8 days, followed by open-label Fostemsavir plus an optimized background therapy (OBT).[4]
-
Non-randomized Cohort: Patients with no fully active antiretroviral agents remaining received open-label Fostemsavir plus OBT from day 1.[4]
Key Endpoints:
-
Primary Endpoint: Mean change in HIV-1 RNA from baseline at Day 8 in the randomized cohort.
-
Secondary Endpoints: Proportion of patients with HIV-1 RNA <40 copies/mL at weeks 24, 48, and 96; change from baseline in CD4+ T-cell count.[4]
Key Inclusion Criteria:
-
Adults (≥18 years) with documented HIV-1 infection.
-
Virologic failure on their current antiretroviral regimen (HIV-1 RNA ≥400 copies/mL).
-
Evidence of multidrug resistance.
Key Efficacy Results (Week 96, Randomized Cohort):
-
60% of patients achieved virologic suppression (HIV-1 RNA <40 copies/mL).[4]
-
The mean increase in CD4+ T-cell count from baseline was 205 cells/µL.[5]
Conclusion
This compound (Fostemsavir) is a testament to the ongoing innovation in antiretroviral therapy. Its unique mechanism of action, targeting the initial attachment of HIV-1 to host cells, provides a critical therapeutic option for individuals with limited treatment choices due to extensive drug resistance. The robust patent portfolio protects the novel composition of matter and its formulation, ensuring its continued development and availability. The preclinical and clinical data, particularly from the pivotal BRIGHTE trial, have firmly established its efficacy and safety profile, solidifying its role in the management of complex HIV-1 cases. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to understand the core scientific and intellectual property landscape of this important therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2005090367A1 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]
- 3. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eatg.org [eatg.org]
An In-depth Technical Guide to BMS-663749 (Fostemsavir): A First-in-Class HIV-1 Attachment Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-663749, now known as fostemsavir (B1673582), is a first-in-class HIV-1 attachment inhibitor. It is a phosphonooxymethyl prodrug of temsavir (B1684575) (BMS-626529), which is the active moiety. Fostemsavir was developed to combat multidrug-resistant HIV-1 infection, offering a novel mechanism of action that targets the initial step of the viral lifecycle: the attachment of the virus to the host CD4+ T cell. This technical guide provides a comprehensive review of the available literature on fostemsavir, focusing on its mechanism of action, antiviral activity, resistance profile, pharmacokinetics, and clinical efficacy and safety, with a particular emphasis on the pivotal Phase 3 BRIGHTE study. Detailed experimental methodologies and signaling pathways are also presented to provide a thorough understanding of this innovative antiretroviral agent.
Mechanism of Action
Fostemsavir is administered orally and is rapidly converted to its active form, temsavir, by alkaline phosphatase in the gut epithelium.[1] Temsavir exerts its antiviral effect by binding directly to the HIV-1 envelope glycoprotein (B1211001) 120 (gp120), a critical component for viral entry into host cells.[2] Specifically, temsavir binds to a conserved pocket within gp120, adjacent to the CD4 binding site.[2] This binding event locks the gp120 protein in a "closed" conformational state, preventing the necessary conformational changes required for its interaction with the CD4 receptor on the surface of T cells.[1] By blocking this initial attachment, temsavir effectively prevents the virus from entering and infecting host immune cells.[2] This unique mechanism of action does not exhibit cross-resistance with other existing classes of antiretroviral drugs.[1]
Antiviral Activity
Temsavir demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other antiretroviral classes. Its efficacy is measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication in vitro.
| HIV-1 Subtype/Variant | Temsavir IC50 (nM) | Reference |
| Subtype B (Wild-type) | 0.7 ± 0.4 | [3] |
| Subtype A1 | Median: <10, 90th Percentile: 4.3 | [4] |
| Subtype C | Median: <10, 90th Percentile: 22.9 | [4] |
| Subtype F1 | Median: 13.8, 90th Percentile: 892.9 | [4][5] |
| CRF01_AE | >100 | [4][5] |
| Overall (1337 isolates) | Median: 0.8, 90th Percentile: 75.4 | [4] |
Resistance
Resistance to fostemsavir is associated with specific amino acid substitutions in the HIV-1 gp120 protein. The primary mutations that confer reduced susceptibility to temsavir occur at positions S375, M426, M434, and M475.[3] The prevalence of these resistance mutations in treatment-naive populations is generally low.
| Mutation | Prevalence (%) | Reference |
| L116Q | 0.05 | [6] |
| S375H/M/T | 0.55 / 1.35 / 17.73 | [6] |
| M426L | 7.56 | [6] |
| M434I | 4.21 | [6] |
| M475I | 1.65 | [6] |
Pharmacokinetics
Fostemsavir is a prodrug designed to improve the oral bioavailability of temsavir. Following oral administration, fostemsavir is rapidly and extensively hydrolyzed to temsavir.
| Parameter | Value | Condition | Reference |
| Tmax (median) | ~1 hour | Single oral dose | [7] |
| Half-life | 7-20 hours | Single oral dose | [7] |
| Bioavailability | 26.9% | Oral fostemsavir | [8] |
| Protein Binding | 88.4% | - | [9] |
| Metabolism | Esterase-mediated hydrolysis (major), CYP3A4-mediated oxidation (minor) | - | [1][8] |
| Excretion | Urine (44-58%), Feces (20-36%), Bile (5%) | - | [10] |
| Food Effect | Standard meal: No significant effect on AUC; High-fat meal: 81% increase in AUC | - | [9] |
Clinical Efficacy and Safety: The BRIGHTE Study
The pivotal Phase 3 BRIGHTE (BMS-663068-AI438011) study evaluated the efficacy and safety of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1. The study included a randomized cohort (RC) and a non-randomized cohort (NRC).
Patient Demographics and Baseline Characteristics
| Characteristic | Randomized Cohort (n=272) | Non-randomized Cohort (n=99) | Total (N=371) | Reference |
| Median Age (years) | 48 | 50 | 49 | [11] |
| Female (%) | 26 | 10 | 22 | [12] |
| Black/African American (%) | 22 | 22 | 22 | [13] |
| History of AIDS (%) | 86 | 86 | 86 | [13] |
| Median Baseline HIV-1 RNA (log10 copies/mL) | 4.6 | 4.6 | 4.6 | [11] |
| Median Baseline CD4+ T-cell count (cells/μL) | 80 | 80 | 80 | [11] |
| Baseline CD4+ T-cell count <200 cells/μL (%) | 75 | 75 | 75 | [13] |
Efficacy Results
Fostemsavir, in combination with an optimized background therapy, demonstrated significant and sustained virologic suppression and immunologic improvement.
| Endpoint | Randomized Cohort | Non-randomized Cohort | Reference |
| Virologic Suppression (HIV-1 RNA <40 copies/mL) at Week 96 | 60% | 37% | [14] |
| Mean Increase in CD4+ T-cell count from Baseline at Week 96 (cells/μL) | 205 | 119 | [14] |
| Virologic Response at Week 240 | 82% (observed analysis) | 66% (observed analysis) | [15] |
| Mean Change in CD4+ T-cell count from Baseline at Week 240 (cells/μL) | 296 | 240 | [15] |
Safety Profile
Fostemsavir was generally well-tolerated in the BRIGHTE study. The most common adverse events are summarized below.
| Adverse Event (Grade 2-4, ≥2%) | Frequency in Fostemsavir-treated Patients (%) | Reference |
| Nausea | 6.2 | [16] |
| Diarrhea | 2.9 | [16] |
| Headache | 2.6 | [16] |
| Immune Reconstitution Inflammatory Syndrome (IRIS) | 2.6 | [16] |
Serious adverse events were more common in participants with advanced HIV disease at baseline.[11]
Experimental Protocols
PhenoSense® Entry Assay
This assay is a phenotypic drug resistance test used to measure the in vitro susceptibility of a patient's HIV-1 isolate to entry inhibitors, including temsavir.
Methodology Outline:
-
Sample Collection: Patient plasma or peripheral blood mononuclear cells (PBMCs) are collected.
-
Viral RNA/DNA Extraction: HIV-1 RNA (from plasma) or proviral DNA (from PBMCs) is extracted.
-
PCR Amplification: The env gene, encoding gp160, is amplified by RT-PCR (for RNA) or PCR (for DNA).
-
Recombinant Virus Generation: The amplified patient-derived env genes are inserted into an HIV-1 vector that lacks its own env gene but contains a luciferase reporter gene. These vectors are then used to produce pseudotyped viruses that display the patient's Env proteins on their surface.
-
Infection and Drug Susceptibility Testing: Target cells expressing CD4, CCR5, and CXCR4 are infected with the recombinant viruses in the presence of serial dilutions of temsavir.
-
Luciferase Assay: After a period of incubation, the cells are lysed, and luciferase activity is measured. The light output is proportional to the extent of viral entry and replication.
-
IC50 Determination: The IC50 value is calculated as the concentration of temsavir that inhibits viral replication by 50% compared to a no-drug control.
gp120-CD4 Binding Assay
This assay is used to quantify the inhibitory effect of a compound on the interaction between HIV-1 gp120 and the CD4 receptor.
Methodology Outline (ELISA-based):
-
Plate Coating: 96-well microtiter plates are coated with recombinant soluble CD4 (sCD4).
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin).
-
Incubation with gp120 and Inhibitor: Recombinant gp120 is pre-incubated with various concentrations of the test compound (e.g., temsavir). This mixture is then added to the sCD4-coated wells.
-
Washing: The plates are washed to remove unbound gp120 and inhibitor.
-
Detection: A primary antibody specific for gp120 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance is read using a microplate reader. The intensity of the color is proportional to the amount of gp120 bound to CD4.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Synthesis
The synthesis of fostemsavir (BMS-663068) is a multi-step process. A general overview of a reported synthetic route is provided below.[1]
Key Stages:
-
Synthesis of the Azaindole Core: The synthesis often begins with the construction of the 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine (azaindole) core. This can be achieved through various synthetic strategies, including those starting from substituted pyridines.
-
Introduction of the Glyoxylylpiperazine Moiety: The azaindole core is then functionalized at the 3-position with a glyoxylyl chloride derivative, followed by coupling with a protected benzoylpiperazine.
-
Phosphonooxymethylation: The nitrogen at the 1-position of the azaindole is then reacted with a phosphonooxymethylating agent to introduce the prodrug moiety.
-
Deprotection and Salt Formation: Finally, any protecting groups are removed, and the desired salt of fostemsavir is formed.
Conclusion
This compound (fostemsavir) represents a significant advancement in the treatment of HIV-1, particularly for patients with limited treatment options due to multidrug resistance. Its novel mechanism of action, targeting the initial attachment of the virus to the host cell, provides a valuable new tool in the armamentarium against HIV-1. The robust and sustained virologic and immunologic responses observed in the BRIGHTE study, coupled with a generally favorable safety profile, underscore its clinical importance. Further research into its long-term effects and potential role in other treatment strategies will continue to define its place in HIV therapy. This technical guide provides a foundational overview for researchers and clinicians working to understand and utilize this important antiretroviral agent.
References
- 1. Synthesis of Fostemsavir(BMS 663068)_Chemicalbook [chemicalbook.com]
- 2. Frontiers | Long-term safety and impact of immune recovery in heavily treatment-experienced adults receiving fostemsavir for up to 5 years in the phase 3 BRIGHTE study [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a physiologically based pharmacokinetic model of fostemsavir and its pivotal application to support dosing in pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 10. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 11. Long-term efficacy and safety of fostemsavir among subgroups of heavily treatment-experienced adults with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.gskstatic.com [assets.gskstatic.com]
- 13. scientificarchives.com [scientificarchives.com]
- 14. Phenosense Entry HIV Drug Resistance Assay | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 15. Temsavir Modulates HIV-1 Envelope Conformation by Decreasing Its Proteolytic Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medinfo.gsk.com [medinfo.gsk.com]
An In-Depth Technical Guide to the Mode of Action of BMS-626529
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of BMS-626529, a novel first-in-class attachment inhibitor for the treatment of HIV-1 infection. The information presented is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this antiretroviral agent.
Core Mechanism of Action: Inhibition of HIV-1 Attachment
BMS-626529, also known as Temsavir, is a small-molecule inhibitor that potently and specifically targets the HIV-1 envelope glycoprotein (B1211001) gp120.[1][2] Its primary mode of action is to block the initial step of viral entry into host cells: the attachment of the virus to the CD4+ T cell receptor.[1][2] By binding to a conserved site on gp120, BMS-626529 prevents the interaction between gp120 and the CD4 receptor, thereby neutralizing the virus and preventing infection.[1][3] This mechanism is effective against both CCR5- and CXCR4-tropic HIV-1 strains.[3][4]
The binding of BMS-626529 to gp120 is characterized by a high affinity and a long dissociative half-life, which contributes to its potent antiviral activity.[5][6] This stable interaction effectively locks gp120 in a conformation that is unable to bind to the CD4 receptor, thus halting the cascade of events required for viral fusion and entry into the host cell.
Signaling Pathway of HIV-1 Entry and Inhibition by BMS-626529
The following diagram illustrates the key steps in the HIV-1 entry pathway and the point of intervention for BMS-626529.
Quantitative Efficacy Data
The antiviral activity of BMS-626529 has been extensively characterized in vitro against a broad range of HIV-1 isolates. The following tables summarize key quantitative data.
| Parameter | Description | Value | Reference |
| EC50 (Median) | Median 50% effective concentration against a panel of HIV-1 subtype B clinical isolates in peripheral blood mononuclear cells (PBMCs). | <10 nM | [1][6] |
| EC50 (Range) | Range of 50% effective concentrations observed against a diverse panel of viral isolates. | Low pM to >2,000 nM | [1][6] |
| IC50 (Range) | Range of 50% inhibitory concentrations against a panel of clinical isolates. | Subnanomolar to >0.1 µM | [1] |
| CC50 (PM1 T-cell line) | 50% cytotoxic concentration in PM1 T-cells after 6 days. | 105 µM | [1] |
| CC50 (PBMCs) | 50% cytotoxic concentration in PBMCs after 6 days. | 192 µM | [1] |
Cross-Resistance and Combination Therapy
Studies have shown that BMS-626529 does not exhibit cross-resistance with other classes of HIV entry inhibitors, such as those targeting CCR5 or gp41.[3] This suggests that it can be a valuable component of combination antiretroviral therapy, particularly for patients with resistance to other drugs. In two-drug combination studies, BMS-626529 has demonstrated additive or synergistic interactions with antiretroviral drugs from different mechanistic classes.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mode of action of BMS-626529 are provided below.
Antiviral Susceptibility Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the in vitro antiviral activity of BMS-626529 against HIV-1 isolates in primary human cells.
1. Preparation of PBMCs:
-
Isolate PBMCs from fresh, HIV-seronegative donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Stimulate the PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).
-
Culture the stimulated cells for 2-3 days at 37°C in a humidified 5% CO2 incubator.
-
After stimulation, wash the cells and resuspend them in RPMI 1640 medium containing 10% FBS and 20 U/mL of recombinant human interleukin-2 (B1167480) (IL-2).
2. Antiviral Assay:
-
Plate the PHA-stimulated PBMCs in a 96-well microtiter plate at a density of 1 x 105 cells per well.
-
Prepare serial dilutions of BMS-626529 in culture medium and add them to the appropriate wells.
-
Infect the cells with a standardized amount of HIV-1 virus stock.
-
Include control wells with virus only (no drug) and cells only (no virus, no drug).
-
Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.
3. Endpoint Measurement:
-
After the incubation period, collect the culture supernatants.
-
Measure the amount of viral replication by quantifying the p24 antigen concentration in the supernatants using a p24 antigen enzyme-linked immunosorbent assay (ELISA).
-
Calculate the 50% effective concentration (EC50) by determining the drug concentration that inhibits p24 production by 50% compared to the virus control.
gp120-CD4 Binding Assay
This assay directly measures the ability of BMS-626529 to inhibit the binding of HIV-1 gp120 to the CD4 receptor.
1. Reagents and Materials:
-
Recombinant HIV-1 gp120 protein.
-
Recombinant soluble CD4 (sCD4) protein.
-
High-binding 96-well ELISA plates.
-
BMS-626529.
-
Primary antibody against gp120.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H2SO4).
2. Assay Procedure:
-
Coat the wells of a high-binding 96-well plate with sCD4 at a concentration of 1-2 µg/mL in PBS overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the wells with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
In a separate plate, pre-incubate a constant concentration of recombinant gp120 with serial dilutions of BMS-626529 for 1 hour at 37°C.
-
Transfer the gp120/BMS-626529 mixtures to the sCD4-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add the primary antibody against gp120 and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) as the concentration of BMS-626529 that reduces gp120-CD4 binding by 50%.
References
- 1. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 2. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 3. Standardized peripheral blood mononuclear cell culture assay for determination of drug susceptibilities of clinical human immunodeficiency virus type 1 isolates. The RV-43 Study Group, the AIDS Clinical Trials Group Virology Committee Resistance Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
Methodological & Application
Application Notes and Protocols: BMS-663749 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-663749 is a phosphonooxymethyl prodrug of BMS-488043, a novel, orally bioavailable small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) attachment.[1][2] The active moiety, BMS-488043, exerts its antiviral activity by binding directly to the viral envelope glycoprotein (B1211001) gp120. This interaction prevents the initial attachment of the virus to the CD4 receptor on host T-cells, a critical first step in the viral entry process.[1][3] Consequently, BMS-488043 effectively blocks the entry of HIV-1 into host cells, inhibiting viral replication at an early stage. Its mechanism of action is independent of viral tropism (CCR5 or CXCR4 coreceptor usage).
These application notes provide detailed protocols for key in vitro assays to evaluate the antiviral potency, resistance profile, and mechanism of action of this compound (assayed as its active form, BMS-488043). The assays described include a single-round infectivity assay for determining antiviral activity, an in vitro resistance selection protocol for characterizing viral escape, and a cell-cell fusion assay to confirm the mechanism of action.
Data Presentation
Antiviral Activity of BMS-488043
The antiviral activity of BMS-488043 is typically determined as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro.
| Assay Type | HIV-1 Subtype | Cell Type | Median EC50 (nmol/liter) | Reference |
| Phenotypic Assay | Subtype B | PBMCs | 36.5 | [2] |
| Phenotypic Assay | Subtype C | PBMCs | 61.5 | [2] |
| Phenotypic Assay | Subtype B (n=22) | PBMCs | Comparison with BMS-626529 | [4][5] |
| Phenotypic Assay | Non-Subtype B | PBMCs | Varied by subtype | [4] |
In Vitro Resistance Profile of BMS-488043
Resistance to BMS-488043 is characterized by a fold-change in EC50 for mutant viruses compared to the wild-type virus. Specific mutations in the gp120 coding region are associated with reduced susceptibility.
| gp120 Mutation | Fold Change in EC50 (> wild-type) | Reference |
| V68A + S375N | >10 | [1] |
| L116I | >10 | [1] |
| S375I/N | >10 | [1] |
| M426L | >10 | [1] |
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of BMS-488043 in inhibiting HIV-1 entry.
Caption: Workflow for the single-round infectivity (luciferase) assay.
Caption: Workflow for in vitro selection of BMS-488043 resistant HIV-1.
Experimental Protocols
Single-Round Infectivity Assay for Antiviral Activity (EC50 Determination)
This assay quantifies the ability of BMS-488043 to inhibit infection by HIV-1 Env-pseudotyped viruses in a single round of replication. The pseudoviruses contain a luciferase reporter gene, and inhibition of infection is measured as a reduction in luciferase activity.[6][7][8][9][10]
Materials:
-
BMS-488043
-
HEK293T/17 cells
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter gene)
-
HIV-1 Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-)
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
96-well white, solid-bottom culture plates
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Protocol:
Day 1: Production of Env-Pseudotyped Virus
-
Seed HEK293T/17 cells in a T-75 flask at a density that will result in 50-80% confluency on the day of transfection.
-
Co-transfect the HEK293T/17 cells with the Env-expressing plasmid and the Env-deficient HIV-1 backbone plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells at 37°C with 5% CO2.
Day 3: Harvest of Pseudovirus and Cell Seeding
-
Harvest the cell culture supernatant containing the pseudovirus 48-72 hours post-transfection.
-
Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.
-
The virus stock can be used immediately or aliquoted and stored at -80°C. The infectivity of the virus stock should be titrated on TZM-bl cells.
-
On the same day, seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM. Incubate overnight at 37°C with 5% CO2.
Day 4: Infection and Drug Treatment
-
Prepare serial dilutions of BMS-488043 in culture medium.
-
Remove the culture medium from the TZM-bl cells and add 50 µL of the BMS-488043 dilutions to the appropriate wells. Include a "virus only" control (no drug) and a "cells only" control (no virus).
-
Add 50 µL of the diluted pseudovirus stock (at a pre-determined titer that gives a high signal-to-noise ratio) to each well, except for the "cells only" control.
-
Incubate the plate at 37°C with 5% CO2 for 48 hours.
Day 6: Luciferase Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
After 2 minutes of incubation to allow for cell lysis, measure the luminescence using a plate reader.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition versus the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
In Vitro Selection of BMS-488043 Resistant HIV-1
This protocol describes the method for generating HIV-1 variants with reduced susceptibility to BMS-488043 through serial passage in the presence of the compound.[1][11][12]
Materials:
-
BMS-488043
-
Wild-type HIV-1 isolate
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy, HIV-negative donors
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI 1640 medium with 10% FBS and antibiotics
-
p24 antigen ELISA kit
Protocol:
-
Isolate PBMCs from healthy donors and stimulate with PHA for 2-3 days.
-
Infect the PHA-stimulated PBMCs with the wild-type HIV-1 isolate.
-
Culture the infected cells in the presence of a starting concentration of BMS-488043, typically at or slightly above the EC50 value.
-
Monitor viral replication by measuring the p24 antigen concentration in the culture supernatant every 3-4 days.
-
When the p24 antigen level in the drug-treated culture begins to rise (indicating viral breakthrough), harvest the culture supernatant.
-
Use the harvested virus to infect fresh PHA-stimulated PBMCs.
-
Initiate the new culture with a 2- to 3-fold higher concentration of BMS-488043.
-
Repeat this serial passage procedure until a significant increase in the EC50 (e.g., >10-fold) is observed for the passaged virus compared to the original wild-type virus.
-
The resistant virus can then be further characterized phenotypically (EC50 determination) and genotypically (sequencing of the env gene to identify resistance-associated mutations).
Cell-Cell Fusion Assay
This assay assesses the ability of BMS-488043 to block the fusion between cells expressing the HIV-1 envelope glycoproteins and cells expressing the CD4 receptor and coreceptors.[2][13]
Materials:
-
BMS-488043
-
Effector cell line: HeLa cells co-transfected with plasmids expressing the HIV-1 envelope (gp120/gp41) and the Tat protein.
-
Target cell line: HeLa cells expressing CD4, CXCR4, and CCR5, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.
-
DMEM with 10% FBS and antibiotics
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Prepare the effector cells by co-transfecting HeLa cells with an HIV-1 envelope expression plasmid and a Tat expression plasmid.
-
Seed the target cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of BMS-488043 in culture medium.
-
On the day of the assay, detach the effector cells using a non-enzymatic cell dissociation solution.
-
Mix the effector cells with the target cells at a 1:1 ratio.
-
Add the cell mixture to the wells of the 96-well plate containing the target cells and the BMS-488043 dilutions.
-
Incubate the co-culture for 6-8 hours at 37°C with 5% CO2 to allow for cell fusion. Fusion allows the Tat protein from the effector cells to enter the target cells and activate the luciferase reporter gene.
-
Measure the luciferase activity as described in the single-round infectivity assay protocol.
-
A reduction in luciferase activity in the presence of BMS-488043 indicates inhibition of cell-cell fusion. Calculate the 50% inhibitory concentration (IC50) for fusion inhibition.
References
- 1. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 8. virongy.com [virongy.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Studies of BMS-663749 in Rats
Audience: Researchers, scientists, and drug development professionals.
Note on Data Availability: Publicly available literature does not provide specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for BMS-663749 or its active metabolite, temsavir (B1684575), in rats. The following sections provide a generalized protocol for conducting such studies based on standard practices in preclinical drug development and information on the metabolic pathway of this compound.
Introduction
This compound, also known as fostemsavir (B1673582), is a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor, temsavir (BMS-626529).[1][2] Following oral administration, fostemsavir is rapidly and extensively hydrolyzed by alkaline phosphatases in the small intestine to its active moiety, temsavir.[2] Temsavir is a first-in-class attachment inhibitor that binds directly to the HIV-1 glycoprotein (B1211001) 120 (gp120), preventing the initial interaction between the virus and host CD4+ T cells.[1][2]
Understanding the pharmacokinetic profile of a new chemical entity in preclinical animal models, such as rats, is a critical step in drug development. These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in dose selection and prediction of human pharmacokinetics.
Metabolic Conversion of this compound
The primary metabolic pathway of this compound is its conversion to the active drug, temsavir. This conversion is crucial for the drug's efficacy.
References
- 1. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medinfo.gsk.com [medinfo.gsk.com]
Application Notes and Protocols: HIV-1 Pseudovirus Assay for BMS-626529
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-626529 is a novel, small-molecule attachment inhibitor that targets the HIV-1 envelope glycoprotein (B1211001) gp120, preventing its binding to the host cell's CD4 receptor.[1][2] This action is the first step in the viral entry process, and its inhibition effectively blocks HIV-1 from infecting host cells.[1][3] BMS-626529 is the active component of the prodrug BMS-663068, which is under clinical development.[1][4] The HIV-1 pseudovirus assay is a critical tool for evaluating the in vitro antiviral activity of entry inhibitors like BMS-626529. This assay utilizes non-replicating viral particles that express the HIV-1 envelope glycoproteins (Env) and a reporter gene, such as luciferase, to quantify viral entry into target cells.[5][6][7]
Mechanism of Action of BMS-626529
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the surface of T-cells.[3][8] This binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[3] Subsequent coreceptor binding leads to further conformational changes, culminating in the fusion of the viral and cellular membranes, mediated by the gp41 transmembrane glycoprotein, and the release of the viral capsid into the cytoplasm.[3][9][10]
BMS-626529 specifically binds to the gp120 protein, stabilizing it in a conformation that is unable to bind to the CD4 receptor.[1][11] By preventing this initial interaction, BMS-626529 effectively blocks all subsequent steps of viral entry.[1]
Caption: HIV-1 entry pathway and the inhibitory mechanism of BMS-626529.
Data Presentation: In Vitro Activity of BMS-626529
The antiviral activity of BMS-626529 is typically quantified as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication in vitro. The susceptibility to BMS-626529 can vary significantly across different HIV-1 subtypes and even between isolates within the same subtype due to the heterogeneity of the gp120 protein.[2][12]
Table 1: Antiviral Activity of BMS-626529 against Laboratory Strains of HIV-1
| HIV-1 Strain | Coreceptor Tropism | BMS-626529 EC50 (nM) |
| LAI | CXCR4 | 0.7 ± 0.4 |
| JRFL | CCR5 | Data not available |
| SF-162 | CCR5 | Data not available |
| NL4-3 | CXCR4 | Data not available |
| IIIb | CXCR4 | Data not available |
| Bal | CCR5 | Data not available |
| 89.6 | Dual | Data not available |
| MN | CXCR4 | Data not available |
Data adapted from literature.[2] Specific EC50 values for all strains were not consistently reported in a single source.
Table 2: Percentile EC50 Values of BMS-626529 against Different HIV-1 Subtypes
| Percentile | Subtype A (nM) | Subtype B (nM) | Subtype C (nM) |
| 10th | 0.28 | 0.03 | 0.09 |
| 25th | 0.81 | 0.11 | 0.35 |
| 50th (Median) | 4.3 | 0.44 | 1.3 |
| 75th | 23 | 2.1 | 6.8 |
| 90th | 120 | 11 | 35 |
Data represents the concentration of BMS-626529 required to inhibit the indicated percentage of a panel of viral isolates of each subtype.[12]
Table 3: Combination Antiviral Activity of BMS-626529
| Combination Agent | Mechanistic Class | Interaction |
| Zidovudine (AZT) | NRTI | Additive/Synergistic |
| Efavirenz | NNRTI | Additive/Synergistic |
| Atazanavir | Protease Inhibitor | Additive/Synergistic |
| Raltegravir | Integrase Inhibitor | Additive/Synergistic |
| Enfuvirtide | Fusion Inhibitor | Additive/Synergistic |
| Maraviroc | CCR5 Antagonist | Additive/Synergistic |
NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor. Data indicates that BMS-626529 demonstrates additive or synergistic effects when combined with other classes of antiretroviral drugs.[2]
Experimental Protocols
Production of HIV-1 Env-Pseudotyped Virus
This protocol describes the generation of single-round infectious HIV-1 pseudoviruses by co-transfection of an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene.[13]
Materials:
-
293T/17 cells
-
Env-expressing plasmid (specific to the HIV-1 strain of interest)
-
Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
0.45-micron filters
Protocol:
-
Seed 293T/17 cells in a T-75 flask to be 50-80% confluent on the day of transfection.
-
Prepare the transfection complex by mixing the Env-expressing plasmid and the pSG3ΔEnv backbone plasmid with the transfection reagent in serum-free DMEM, following the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 3-8 hours at 37°C.
-
Replace the transfection medium with fresh growth medium (DMEM with 10% FBS and antibiotics).
-
Incubate for 48-72 hours to allow for virus production.
-
Harvest the virus-containing supernatant.
-
Clarify the supernatant by centrifugation to remove cell debris.
-
Filter the supernatant through a 0.45-micron filter.
-
Aliquot and store the pseudovirus at -80°C.
Titration of Pseudovirus Stocks
The infectivity of the pseudovirus stock must be determined to ensure the use of an appropriate viral input in the neutralization assay.
Materials:
-
TZM-bl cells
-
Pseudovirus stock
-
DEAE-Dextran
-
Growth medium
-
96-well white, solid-bottom assay plates
-
Luciferase assay reagent (e.g., Britelite Plus)
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the pseudovirus stock in growth medium containing DEAE-Dextran.
-
Remove the culture medium from the cells and add the virus dilutions.
-
Incubate for 48 hours at 37°C.
-
Remove the culture medium and add luciferase assay reagent to lyse the cells and generate a luminescent signal.
-
Measure the luminescence in a luminometer.
-
Calculate the 50% tissue culture infectious dose (TCID50) per ml.
HIV-1 Pseudovirus Neutralization Assay with BMS-626529
This assay measures the ability of BMS-626529 to inhibit pseudovirus entry into TZM-bl cells.
Materials:
-
TZM-bl cells
-
Titered pseudovirus stock
-
BMS-626529 (dissolved in DMSO)
-
Growth medium
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate as described for the titration assay.
-
Prepare serial dilutions of BMS-626529 in growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
In a separate plate, pre-incubate the serially diluted BMS-626529 with a standardized amount of pseudovirus (e.g., 200 TCID50) for 1 hour at 37°C.
-
Transfer the virus-drug mixture to the TZM-bl cells.
-
Include control wells with virus only (no drug) and cells only (no virus).
-
Incubate for 48 hours at 37°C.
-
Measure luciferase activity as described in the titration protocol.
-
Calculate the percentage of neutralization for each drug concentration relative to the virus control wells.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Caption: Experimental workflow for the HIV-1 pseudovirus neutralization assay.
References
- 1. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structure and Function of the HIV Envelope Glycoprotein as Entry Mediator, Vaccine Immunogen, and Target for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068, against CD4-independent viruses and HIV-1 envelopes resistant to other entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discover.library.noaa.gov [discover.library.noaa.gov]
- 10. HIV-1 envelope glycoprotein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. hiv.lanl.gov [hiv.lanl.gov]
Application Notes and Protocols: BMS-626529 gp120 Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-626529, the active component of the prodrug Fostemsavir, is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein (B1211001) gp120.[1] By binding directly to gp120, BMS-626529 prevents the initial interaction between the virus and the host cell's CD4 receptor, a critical step in the viral entry process.[1][2] This unique mechanism of action makes it a valuable therapeutic option, particularly for treatment-experienced patients with multi-drug resistant HIV-1. Understanding the binding kinetics of BMS-626529 to gp120 is crucial for elucidating its mechanism of action, optimizing its clinical use, and developing next-generation attachment inhibitors. This document provides a detailed overview of the binding kinetics of BMS-626529, including quantitative data, experimental protocols for key assays, and visualizations of the relevant pathways and workflows.
Quantitative Data: BMS-626529 and gp120 Binding Kinetics
The interaction between BMS-626529 and the HIV-1 envelope glycoprotein has been characterized using biophysical techniques such as surface plasmon resonance (SPR). These studies have provided quantitative data on the association rate (k_a_), dissociation rate (k_d_), and overall binding affinity (K_D_). The following table summarizes the kinetic parameters for the binding of BMS-626529 to a soluble, cleaved recombinant HIV-1 envelope glycoprotein (Env).
| Compound | Association Rate (k_a_) (M⁻¹s⁻¹) | Dissociation Rate (k_d_) (s⁻¹) | Affinity (K_D_) (nM) |
| BMS-626529 | 3.89 x 10⁴ | 5.9 x 10⁻⁴ | 15.2 |
| Data obtained from SPR analysis of BMS-626529 binding to B41 SOSIP.664 gp140 trimer.[3] |
Mechanism of Action
BMS-626529 functions by binding to a highly conserved region within the gp120 subunit of the viral envelope spike. This binding event stabilizes the gp120 in a conformation that is unable to interact with the CD4 receptor on host T-cells.[4][5][6] By preventing this initial attachment, BMS-626529 effectively blocks the subsequent conformational changes in gp120 that are necessary for co-receptor binding and membrane fusion, thereby inhibiting viral entry into the host cell.
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for BMS-626529 and gp120 Binding Kinetics
This protocol describes the use of Surface Plasmon Resonance (SPR) to measure the binding kinetics of BMS-626529 to recombinant HIV-1 gp120.
Materials:
-
Biacore T200 or similar SPR instrument (GE Healthcare)
-
Sensor Chip CM5 (GE Healthcare)
-
Amine Coupling Kit (GE Healthcare): EDC, NHS, Ethanolamine-HCl
-
Recombinant HIV-1 gp120 (e.g., B41 SOSIP.664 gp140 trimer)
-
BMS-626529
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the Sensor Chip CM5 with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Prepare a solution of recombinant gp120 in immobilization buffer at a concentration of 25 µg/mL.
-
Inject the gp120 solution over the activated sensor surface to achieve an immobilization level of approximately 16,000 response units (RU).[3]
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without the injection of gp120.
-
-
Binding Analysis:
-
Prepare a series of dilutions of BMS-626529 in running buffer. A typical concentration range would be 0.1 nM to 1 µM.
-
Inject the BMS-626529 solutions over the gp120-immobilized and reference flow cells at a flow rate of 30 µL/min. The association phase is typically monitored for 180 seconds.
-
Following the association phase, allow the buffer to flow over the sensor surface to monitor the dissociation of the compound for at least 600 seconds.
-
After each binding cycle, regenerate the sensor surface by injecting the regeneration solution for 30 seconds.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_).
-
References
- 1. Pharmacokinetic interactions between BMS-626529, the active moiety of the HIV-1 attachment inhibitor prodrug BMS-663068, and ritonavir or ritonavir-boosted atazanavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing BMS-626529 in MT-2, HEK293, and HeLa Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-626529, the active component of the prodrug Fostemsavir, is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein (B1211001) gp120.[1][2][3] By binding to gp120, BMS-626529 blocks the initial interaction between the virus and the host cell's CD4 receptor, a critical first step in the viral entry process.[1][3] This unique mechanism of action makes it a valuable agent against HIV-1, including strains resistant to other classes of antiretroviral drugs.[4][5] This document provides detailed application notes and experimental protocols for the in vitro evaluation of BMS-626529 using common laboratory cell lines: MT-2, HEK293, and HeLa.
Mechanism of Action: Inhibition of HIV-1 Entry
BMS-626529 specifically targets the HIV-1 gp120 protein, preventing its attachment to the CD4 receptor on the surface of host T-cells.[1] This binding inhibition is crucial as the interaction between gp120 and CD4 initiates a cascade of conformational changes in the gp120 and gp41 subunits of the viral envelope, which are necessary for subsequent binding to a coreceptor (CCR5 or CXCR4) and eventual fusion of the viral and cellular membranes.[6][7][8] By blocking this initial attachment, BMS-626529 effectively neutralizes the virus before it can enter the host cell.
Cell Line Selection
The choice of cell line for testing BMS-626529 depends on the specific aspect of the drug's activity being investigated.
-
MT-2 (Human T-cell leukemia): A human T-lymphocyte cell line that is highly susceptible to HIV-1 infection and is particularly useful for assessing the antiviral activity of compounds against CXCR4-tropic HIV-1 strains.[1][9][10] MT-2 cells are also used in syncytia formation assays.
-
HEK293 (Human Embryonic Kidney): A versatile and easily transfectable cell line.[11] It is often used in cytotoxicity studies and for producing pseudotyped viruses for entry assays.[9] HEK293 cells can be engineered to express viral proteins or cellular receptors for specific binding assays.
-
HeLa (Human Cervical Cancer): Another widely used cell line in virology research. HeLa cells have been instrumental in studying various aspects of viral replication and are suitable for cytotoxicity assays.[9] TZM-bl, a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4 and contain an HIV-1 LTR-driven reporter gene, is commonly used for quantifiable HIV-1 entry and neutralization assays.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of BMS-626529 in various cell lines. EC50 (half-maximal effective concentration) values indicate the drug's potency in inhibiting viral replication, while CC50 (half-maximal cytotoxic concentration) values reflect its toxicity to the cells. A higher therapeutic index (CC50/EC50) indicates a more favorable safety profile.
| Cell Line | Assay Type | Parameter | Value | Reference |
| MT-2 | Antiviral Activity (HIV-1 LAI) | EC50 | 14.8 nM | [1] |
| MT-2 | Cytotoxicity | CC50 | >200 µM | [1][9] |
| HEK293 | Cytotoxicity | CC50 | >200 µM | [1][9] |
| HeLa | Cytotoxicity | CC50 | >200 µM | [1][9] |
| PM1 | Cytotoxicity | CC50 | 105 µM | [1][9] |
| PBMCs | Cytotoxicity | CC50 | 192 µM | [1][9] |
| Various Isolates | Antiviral Activity | EC50 | <10 nM (majority) | [2][10] |
Experimental Protocols
Detailed protocols for key experiments are provided below.
Antiviral Activity Assay in MT-2 Cells
This protocol determines the concentration of BMS-626529 required to inhibit HIV-1 replication in MT-2 cells.
Materials:
-
MT-2 cells
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
HIV-1 laboratory strain (e.g., HIV-1 LAI, a CXCR4-tropic strain)
-
BMS-626529
-
96-well cell culture plates
-
Reverse Transcriptase (RT) activity assay kit or p24 ELISA kit
Procedure:
-
Cell Preparation: Culture MT-2 cells in complete RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95%. Adjust the cell density to 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of BMS-626529 in complete RPMI-1640 medium in a separate 96-well plate.
-
Infection:
-
In a sterile tube, mix an appropriate amount of HIV-1 stock with MT-2 cells at a multiplicity of infection (MOI) of 0.005.
-
Incubate the cell-virus mixture for 2 hours at 37°C with 5% CO2 to allow for viral adsorption.
-
-
Assay Setup:
-
Following incubation, wash the cells to remove unbound virus.
-
Resuspend the infected cells in fresh complete RPMI-1640 medium.
-
Add 100 µL of the infected cell suspension to each well of a 96-well plate containing 100 µL of the serially diluted BMS-626529.
-
Include control wells: "virus control" (infected cells, no compound) and "cell control" (uninfected cells, no compound).
-
-
Incubation: Incubate the plate for 4-6 days at 37°C with 5% CO2.
-
Readout: After the incubation period, collect the cell culture supernatant. Quantify the amount of viral replication by measuring either reverse transcriptase activity or p24 antigen levels using a commercially available kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay in HEK293 and HeLa Cells (MTT Assay)
This protocol assesses the toxicity of BMS-626529 to HEK293 or HeLa cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HEK293 or HeLa cells
-
Complete DMEM (supplemented with 10% Fetal Bovine Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
BMS-626529
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed 100 µL of HEK293 or HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of BMS-626529 in complete DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cell control" wells with medium only.
-
Incubation: Incubate the plate for 3 to 6 days at 37°C with 5% CO2.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
HIV-1 gp120-CD4 Binding Assay
This protocol provides a method to assess the direct inhibitory effect of BMS-626529 on the binding of gp120 to the CD4 receptor. This can be performed using HEK293 cells engineered to express CD4.
Materials:
-
HEK293 cells stably expressing the human CD4 receptor (HEK293-CD4)
-
Recombinant HIV-1 gp120 protein
-
BMS-626529
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against gp120
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore
-
Substrate for the enzyme or a fluorescence plate reader
-
96-well high-binding microplate
Procedure:
-
Cell Plating: Seed HEK293-CD4 cells in a 96-well plate and grow to confluence.
-
Compound and gp120 Incubation: In a separate plate, pre-incubate a fixed concentration of recombinant gp120 with serial dilutions of BMS-626529 for 1 hour at room temperature.
-
Binding:
-
Wash the HEK293-CD4 cells with PBS.
-
Add the gp120/BMS-626529 mixtures to the cells.
-
Incubate for 1-2 hours at 37°C to allow binding.
-
-
Washing: Wash the wells several times with PBS to remove unbound gp120.
-
Detection:
-
Add the primary anti-gp120 antibody and incubate for 1 hour.
-
Wash the wells.
-
Add the secondary antibody and incubate for 1 hour.
-
Wash the wells.
-
-
Readout: Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of binding inhibition for each BMS-626529 concentration relative to the control (gp120 without inhibitor). Determine the IC50 value from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of BMS-626529.
References
- 1. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HUMAN IMMUNODEFICIENCY VIRUS-1 - Biological Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HIV: Cell Binding and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV - Wikipedia [en.wikipedia.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction with Cellular CD4 Exposes HIV-1 Envelope Epitopes Targeted by Antibody-Dependent Cell-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Models of HIV Attachment Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The entry of Human Immunodeficiency Virus (HIV) into host cells is a critical first step in its replication cycle, making it a prime target for antiretroviral therapy. Attachment inhibitors are a class of antiretroviral drugs that block the initial interaction between the HIV envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor.[1] Evaluating the efficacy and pharmacokinetics of these inhibitors in vivo is crucial for their preclinical and clinical development. This document provides detailed application notes and protocols for utilizing humanized mouse and non-human primate models to assess the therapeutic potential of HIV attachment inhibitors.
In Vivo Models for HIV Attachment Inhibitor Studies
A variety of animal models are utilized to study HIV-1 infection and evaluate novel therapies. Due to the limited species tropism of HIV-1, specialized models are required.[2]
Humanized Mouse Models
Humanized mice are immunodeficient mice engrafted with human cells or tissues, creating a small animal model that can be infected with HIV-1.[3][4] These models are cost-effective and allow for higher throughput screening compared to non-human primates.[3]
-
BLT (Bone Marrow/Liver/Thymus) Mice: These mice are considered the gold standard for many HIV studies as they are reconstituted with human fetal liver and thymus tissues, along with hematopoietic stem cells (HSCs), leading to the development of a functional human immune system, including HLA-restricted T-cell responses.[5][6][7] They are susceptible to mucosal HIV-1 infection.[6][7]
-
HSC (Hematopoietic Stem Cell) Engrafted Mice: These mice are generated by transplanting human CD34+ HSCs into newborn or adult immunodeficient mice.[5][8] They develop various human immune cell lineages, including T cells, B cells, and monocytes.[5]
-
PBL (Peripheral Blood Leukocyte) Mice: This model is created by injecting human peripheral blood mononuclear cells (PBMCs) into immunodeficient mice. It is a rapid model to study human T-cell responses but is limited by the development of graft-versus-host disease (GVHD).[4]
Non-Human Primate (NHP) Models
NHPs, particularly rhesus macaques, are a crucial model for HIV research due to their close phylogenetic relationship to humans and similar immune systems.[9] They are typically infected with Simian Immunodeficiency Virus (SIV) or a chimeric Simian-Human Immunodeficiency Virus (SHIV).[10][11] NHP models are essential for studying viral pathogenesis, transmission, and the efficacy of vaccines and antiretroviral drugs in a system that closely mimics human infection.[3][11]
Featured HIV Attachment Inhibitors
This document focuses on the following HIV attachment inhibitors as examples for in vivo evaluation:
-
Fostemsavir (B1673582) (BMS-663068): A prodrug of temsavir (B1684575) (BMS-626529), which is a small-molecule inhibitor that binds to gp120 and prevents its attachment to the CD4 receptor.[12][13][14]
-
BMS-488043: An orally bioavailable small-molecule attachment inhibitor that also targets gp120.[15][16][17]
-
Ibalizumab: A humanized monoclonal antibody that binds to domain 2 of the human CD4 receptor, blocking HIV-1 entry after the initial attachment.[2][18][19]
Quantitative Data Summary
The following tables summarize the efficacy and pharmacokinetic data for the featured HIV attachment inhibitors from various studies.
Table 1: In Vivo Efficacy of HIV Attachment Inhibitors
| Inhibitor | Model | HIV/SIV Strain | Key Efficacy Endpoints | Results | Citation(s) |
| Fostemsavir | Human Clinical Trial (BRIGHTE study) | Multidrug-resistant HIV-1 | Virologic Response (HIV-1 RNA <40 copies/mL) at Week 96 | 60% in randomized cohort | [20][21] |
| Mean CD4+ T-cell count increase from baseline at Week 96 | +205 cells/µL in randomized cohort | [21] | |||
| Virologic response in patients with baseline CD4 count <20 cells/µL at Week 96 | 46% | [21] | |||
| BMS-488043 | Human Clinical Trial | HIV-1 (Subtype B) | Mean plasma HIV-1 RNA decrease from baseline at Day 8 (800 mg dose) | 0.72 log10 copies/mL | [16] |
| Mean plasma HIV-1 RNA decrease from baseline at Day 8 (1800 mg dose) | 0.96 log10 copies/mL | [16] | |||
| Ibalizumab | Human Clinical Trial | Multidrug-resistant HIV-1 | Decrease in viral load of at least 0.5 log10 at Day 14 | 83% of participants | [2] |
| Virologic response (HIV-1 RNA <50 copies/mL) at Week 25 | 43% of participants | [2] | |||
| Mean increase in CD4 count from baseline to Week 25 | 62 cells/µL | [2] |
Table 2: Pharmacokinetic Parameters of HIV Attachment Inhibitors
| Inhibitor (Active Moiety) | Species | Dose | Cmax (ng/mL) | AUC (ng.h/mL) | Half-life (h) | Citation(s) |
| Temsavir (from Fostemsavir) | Human | 600 mg BID | 1770 | 12900 (AUCtau) | 11 | [12] |
| BMS-488043 | Human | 800 mg with high-fat meal | - | - | ~10 | [16][17] |
| Ibalizumab | Human | 2000 mg loading dose, then 800 mg every 14 days | - | - | - | [18] |
Signaling Pathways and Experimental Workflows
HIV-1 Attachment and Entry Pathway
The following diagram illustrates the key steps in the HIV-1 attachment and entry process, which is the target of attachment inhibitors.
Caption: HIV-1 attachment and entry pathway, indicating the points of intervention for attachment and post-attachment inhibitors.
Experimental Workflow for Efficacy Studies in Humanized Mice
The following diagram outlines a typical workflow for evaluating the efficacy of an HIV attachment inhibitor in a humanized mouse model.
References
- 1. Fostemsavir Decreases the Levels of Anti-gp120 CD4-Induced Antibodies in Heavily Treatment-Experienced People With HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. The use of SIV-infected rhesus monkeys for the preclinical evaluation of AIDS drugs and vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fostemsavir Monograph for Professionals - Drugs.com [drugs.com]
- 5. Flow cytometry blood staining protocol for BLT humanized mice [bio-protocol.org]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]
- 8. Frontiers | Humanized Mice for the Evaluation of Novel HIV-1 Therapies [frontiersin.org]
- 9. labpages2.moffitt.org [labpages2.moffitt.org]
- 10. Type I interferon responses in rhesus macaques prevent SIV infection and slow disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.pasteur.fr [research.pasteur.fr]
- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 13. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ibalizumab, a Novel Monoclonal Antibody for the Management of Multidrug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emjreviews.com [emjreviews.com]
- 20. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Long-term efficacy and safety of fostemsavir among subgroups of heavily treatment-experienced adults with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of BMS-663749 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and protocols for the formulation and preclinical evaluation of BMS-663749 and its active form, BMS-488043, in animal models. This compound is a phosphonooxymethyl prodrug of BMS-488043, an attachment inhibitor of HIV-1. The information compiled herein is intended to support the design and execution of pharmacokinetic and pharmacodynamic studies.
Overview of this compound and its Active Moiety
This compound was developed to improve the oral bioavailability of its parent compound, BMS-488043, which has poor aqueous solubility. In preclinical and clinical settings, this compound is rapidly converted to BMS-488043. Therefore, formulation strategies for animal studies may focus on either the prodrug for oral administration or the active moiety for various routes, including intravenous administration to establish baseline pharmacokinetic parameters.
Formulation Strategies for Animal Studies
The selection of an appropriate vehicle is critical for achieving adequate and reproducible exposure in animal studies. Due to the low solubility of BMS-488043, specialized formulations are often necessary.
Oral Formulation Strategies
For oral administration, the primary goal is to enhance the dissolution and absorption of the compound.
-
Suspensions: A common and straightforward approach for preclinical oral dosing is the use of a suspension.
-
Aqueous Vehicles: A simple aqueous vehicle can be prepared using a suspending agent and a wetting agent. A typical composition includes:
-
0.5% - 1.0% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Carboxymethylcellulose (CMC) as a suspending agent.
-
0.1% - 0.2% (v/v) Tween 80 or Polysorbate 80 as a wetting agent.
-
Purified water or a buffer solution (e.g., phosphate-buffered saline, pH 7.4) as the vehicle.
-
-
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based vehicles can improve oral absorption.
-
Arachis Oil: As has been used for oral dosing in monkeys for other compounds, arachis oil can be a suitable vehicle for lipophilic drugs.
-
-
Amorphous Solid Dispersions: To significantly enhance oral bioavailability, creating an amorphous solid dispersion is a proven strategy.
-
Spray-Dried Dispersion (SDD): A study demonstrated a nine-fold increase in the oral bioavailability of BMS-488043 in dogs using an amorphous spray-dried dispersion with polyvinylpyrrolidone (B124986) (PVP). A common polymer for creating SDDs is PVP K30 or HPMC-AS.
-
Intravenous Formulation Strategies
For intravenous administration, the compound must be fully solubilized to prevent precipitation in the bloodstream.
-
Co-solvent Systems: A mixture of solvents is often required to dissolve poorly soluble compounds for intravenous injection. A vehicle that has been successfully used for poorly soluble compounds in rats consists of:
-
20% N,N-Dimethylacetamide (DMA)
-
40% Propylene Glycol (PG)
-
40% Polyethylene Glycol 400 (PEG-400)
-
Table 1: Summary of Formulation Strategies for BMS-488043/BMS-663749 Animal Studies
| Formulation Type | Composition | Route of Administration | Animal Model | Key Considerations |
| Aqueous Suspension | 0.5% HPMC, 0.1% Tween 80 in water | Oral | Rat, Monkey | Simple to prepare; ensure uniform suspension before each dose. |
| Lipid-Based Solution | Compound dissolved in Arachis oil | Oral | Monkey | Suitable for lipophilic compounds; may enhance lymphatic absorption. |
| Amorphous SDD | BMS-488043 with PVP (e.g., 1:3 ratio) | Oral | Dog, Rat, Monkey | Significantly improves oral bioavailability; requires specialized manufacturing. |
| Co-solvent Solution | 20% DMA, 40% PG, 40% PEG-400 | Intravenous | Rat | Ensures solubility for IV administration; potential for vehicle-related effects. |
Experimental Protocols
The following are generalized protocols for conducting pharmacokinetic studies of this compound/BMS-488043 in rats and monkeys. These should be adapted based on specific study objectives and institutional guidelines.
Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound or BMS-488043 following a single oral dose in rats.
Materials:
-
Test compound (this compound or BMS-488043)
-
Selected oral formulation vehicle
-
Sprague-Dawley or Wistar rats (male or female, 8-10 weeks old, 200-250g)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Anesthesia (e.g., isoflurane)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the oral formulation of the test compound at the desired concentration. Ensure homogeneity of the suspension if applicable.
-
Dosing: Administer a single oral dose of the formulation via gavage. The typical dose volume for rats is 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of BMS-488043 using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
Intravenous Pharmacokinetic Study in Rats
Objective: To determine the absolute bioavailability and other key pharmacokinetic parameters of BMS-488043 following a single intravenous dose in rats.
Materials:
-
Test compound (BMS-488043)
-
Selected intravenous formulation vehicle
-
Catheterized Sprague-Dawley or Wistar rats
-
Infusion pump (optional)
-
Blood collection supplies
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Protocol:
-
Animal Preparation: Use surgically catheterized rats (e.g., jugular vein catheter) to facilitate dosing and blood collection. Allow animals to recover from surgery before the study.
-
Formulation Preparation: Prepare the intravenous formulation of BMS-488043. The formulation should be sterile-filtered.
-
Dosing: Administer a single intravenous dose via the catheter, either as a bolus or a short infusion. The typical dose volume for a bolus injection in rats is 1-2 mL/kg.
-
Blood Sampling: Collect blood samples at the following time points: pre-dose (0), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing and Analysis: Follow steps 6-8 from the oral study protocol.
-
Bioavailability Calculation: If an oral study has also been conducted, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Quantitative Data Summary
The following table summarizes representative pharmacokinetic parameters for BMS-488043 in preclinical species. Note that these values can vary depending on the formulation and study design.
Table 2: Representative Pharmacokinetic Parameters of BMS-488043 in Preclinical Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | IV | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral (SDD) | 5 | ~1500 | ~2 | ~8000 | ~4 |
| Monkey | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of BMS-488043
BMS-488043 is an HIV-1 attachment inhibitor. It binds directly to the viral envelope glycoprotein (B1211001) gp120, preventing the initial interaction between the virus and the CD4 receptor on the surface of host T-cells. This blockade of attachment is the first step in inhibiting viral entry into the host cell.
Application Notes and Protocols for High-Throughput Screening of HIV-1 gp120 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is a critical first step in its lifecycle and presents a key target for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells and macrophages. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor leads to further conformational changes in the viral gp41 protein, ultimately mediating the fusion of the viral and cellular membranes and allowing the viral core to enter the cytoplasm. Small molecule inhibitors that block the interaction between gp120 and CD4 are therefore a promising class of antiretroviral drugs. High-throughput screening (HTS) is a crucial methodology for the discovery of such inhibitors from large compound libraries.
These application notes provide detailed protocols for three distinct HTS assays designed to identify and characterize inhibitors of the gp120-CD4 interaction: an Enzyme-Linked Immunosorbent Assay (ELISA)-based binding assay, a cell-based pseudovirus fusion assay, and a fluorescence polarization (FP) competition assay.
Data Presentation: Inhibitory Activity of Known gp120 Antagonists
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known gp120 inhibitors obtained from various HTS and related assays. This data provides a reference for the expected potency of compounds targeting the gp120-CD4 interaction.
| Compound Name | Assay Type | Target Cell/System | IC50 (nM) | Reference |
| BMS-378806 | Cell-based fusion | Cf2Th CD4+ CCR5+ cells | 61 | [1] |
| BMS-378806 | gp120-CD4 Binding ELISA | Recombinant proteins | Competitive (Ki = 24.9 ± 0.8) | [1] |
| BMS-488043 | Cell-based fusion | HIV-1 infected cells | ~5 | [2] |
| NBD-14204 | Pseudovirus neutralization | TZM-bl cells | 960 ± 100 | [3] |
| NBD-14208 | Pseudovirus neutralization | TZM-bl cells | 2300 ± 100 | [3] |
| L-biphenylalanine | CD4 Capture ELISA | Recombinant proteins | 240 | [4] |
Signaling Pathway and Experimental Workflows
To visualize the biological context and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
HIV-1 Entry Signaling Pathway
The binding of gp120 to CD4 initiates a cascade of conformational changes and signaling events that are essential for viral entry.
Caption: HIV-1 entry is a multi-step process involving sequential receptor binding.
High-Throughput Screening (HTS) Workflow
A generalized workflow for a typical HTS campaign to identify gp120 inhibitors.
Caption: A typical workflow for high-throughput screening of small molecule inhibitors.
Experimental Protocols
ELISA-Based gp120-CD4 Binding Assay (384-Well Format)
This assay directly measures the binding of recombinant gp120 to immobilized CD4 and is ideal for identifying compounds that disrupt this primary interaction.
Materials:
-
Microplates: 384-well high-binding polystyrene plates (e.g., Corning Cat. No. 3700).
-
Recombinant Proteins:
-
Recombinant soluble CD4 (sCD4), two-domain (D1D2) is sufficient.
-
Recombinant HIV-1 gp120 (from a relevant strain, e.g., JR-FL or HXB2).
-
-
Antibodies:
-
Anti-gp120 monoclonal antibody (e.g., 2G12).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG).
-
-
Buffers and Reagents:
-
Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: PBS with 3% Bovine Serum Albumin (BSA) and 0.05% Tween-20.
-
Assay Diluent: PBS with 1% BSA and 0.05% Tween-20.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 1 M Sulfuric Acid (H₂SO₄).
-
-
Equipment:
-
Multichannel pipette or automated liquid handler.
-
Microplate washer.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Protocol:
-
Coating:
-
Dilute sCD4 to 2 µg/mL in Coating Buffer.
-
Add 25 µL of the diluted sCD4 solution to each well of a 384-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 100 µL of Wash Buffer per well.
-
Add 75 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Compound and gp120 Incubation:
-
Wash the plate three times with 100 µL of Wash Buffer per well.
-
Prepare serial dilutions of test compounds in Assay Diluent. Add 5 µL of each compound dilution to the appropriate wells.
-
Dilute gp120 to 1 µg/mL in Assay Diluent.
-
Add 20 µL of the diluted gp120 to each well (final volume 25 µL).
-
Incubate for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with 100 µL of Wash Buffer per well.
-
Dilute the anti-gp120 monoclonal antibody to 1 µg/mL in Assay Diluent.
-
Add 25 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with 100 µL of Wash Buffer per well.
-
Dilute the HRP-conjugated secondary antibody (e.g., 1:5000) in Assay Diluent.
-
Add 25 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Wash the plate five times with 100 µL of Wash Buffer per well.
-
Add 25 µL of TMB substrate to each well.
-
Incubate for 10-15 minutes at room temperature, or until a blue color develops.
-
Stop the reaction by adding 25 µL of Stop Solution. The color will change to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the control wells (no compound).
-
Cell-Based Pseudovirus Fusion Assay (384-Well Format)
This assay measures the ability of a compound to inhibit the fusion of HIV-1 pseudoviruses with target cells, providing a more physiologically relevant screen.[5][6]
Materials:
-
Cell Lines:
-
TZM-bl cells: HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes.
-
HEK293T cells: For pseudovirus production.
-
-
Plasmids:
-
An HIV-1 env-deleted backbone plasmid expressing all viral proteins except the envelope (e.g., pSG3ΔEnv).
-
An expression plasmid for the desired HIV-1 Env glycoprotein (e.g., from a specific viral isolate).
-
A plasmid encoding a β-lactamase-Vpr (BlaM-Vpr) fusion protein.
-
-
Reagents:
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: (e.g., FuGENE 6 or Lipofectamine 3000).
-
CCF2-AM: A fluorescent substrate for β-lactamase.
-
DEAE-Dextran.
-
-
Equipment:
-
384-well clear-bottom, black-walled tissue culture plates.
-
Centrifuge with a plate rotor.
-
Fluorescence microplate reader with filters for 409 nm excitation and emission at 447 nm (blue) and 520 nm (green).
-
Protocol:
Part A: Pseudovirus Production [5]
-
Seed HEK293T cells in T-75 flasks and grow to 70-80% confluency.
-
Co-transfect the cells with the env-deleted backbone plasmid, the Env expression plasmid, and the BlaM-Vpr plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation at 500 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
Titer the pseudovirus stock on TZM-bl cells to determine the optimal dilution for the assay.
Part B: Fusion Assay [5]
-
Seed TZM-bl cells in a 384-well plate at a density of 2 x 10⁴ cells per well in 25 µL of culture medium and incubate overnight.[5]
-
Prepare serial dilutions of test compounds in culture medium. Add 5 µL of each compound dilution to the appropriate wells.
-
Add 5 µL of pseudovirus (at a multiplicity of infection of ~1.0) to each well.[5]
-
Centrifuge the plate at 2,095 x g for 30 minutes at 4°C to synchronize infection.[5]
-
Incubate the plate at 37°C for 90 minutes to allow for viral fusion.[5]
-
Load the cells with CCF2-AM substrate according to the manufacturer's protocol. This typically involves a 1-2 hour incubation at room temperature.
-
Incubate the plate overnight at room temperature in the dark to allow for substrate cleavage.
-
Read the fluorescence at 447 nm (blue) and 520 nm (green).
-
Calculate the blue/green fluorescence ratio for each well. The percent inhibition is determined by comparing the ratio in the presence of the compound to the control wells.
Fluorescence Polarization (FP) Competition Assay (384-Well Format)
This biophysical assay measures the disruption of the gp120-CD4 interaction in a homogenous solution, making it highly amenable to HTS. It relies on the change in polarization of a fluorescently labeled small molecule probe upon binding to a larger protein.
Materials:
-
Recombinant Proteins:
-
Recombinant HIV-1 gp120.
-
-
Fluorescent Probe:
-
A fluorescein-labeled CD4-mimetic peptide (e.g., CD4M33-Fl).[3]
-
-
Buffers:
-
FP Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Triton X-100.
-
-
Equipment:
-
384-well black, low-volume microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
Protocol:
-
Assay Setup:
-
In a 384-well plate, add 5 µL of test compound dilutions in FP Assay Buffer.
-
Prepare a solution of gp120 and the fluorescent CD4-mimetic probe in FP Assay Buffer. The final concentrations should be optimized, but a starting point is 20 nM gp120 and 6 nM of the fluorescent probe.[3]
-
Add 15 µL of the gp120/probe mixture to each well.
-
The final volume in each well will be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for fluorescein (B123965) (e.g., 485 nm excitation, 520 nm emission).
-
-
Data Analysis:
-
A decrease in the mP value indicates that the test compound is competing with the fluorescent probe for binding to gp120.
-
Calculate the percent inhibition based on the mP values of the control wells (no compound) and wells with a known inhibitor or no gp120 (representing 0% and 100% inhibition, respectively).
-
Conclusion
The assays described in these application notes provide a robust and scalable platform for the discovery and characterization of novel HIV-1 gp120 inhibitors. The choice of assay will depend on the specific goals of the screening campaign. The ELISA-based assay is a cost-effective and direct measure of binding inhibition, making it suitable for large primary screens. The cell-based fusion assay offers higher physiological relevance by assessing the inhibition of viral entry into cells. The fluorescence polarization assay is a rapid, homogenous assay ideal for hit confirmation and for studying the kinetics of inhibitor binding. By employing a combination of these HTS methodologies, researchers can efficiently identify and advance promising new candidates for the treatment of HIV-1 infection.
References
- 1. Production, concentration and titration of pseudotyped HIV-1-based lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV Entry Inhibitors and Their Potential in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists [mdpi.com]
- 4. Range of CD4-Bound Conformations of HIV-1 gp120, as Defined Using Conditional CD4-Induced Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. Production, concentration and titration of pseudotyped HIV-1-based lentiviral vectors | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for BMS-626529 in a Cell-Cell Fusion Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for utilizing BMS-626529, a potent HIV-1 attachment inhibitor, in a cell-cell fusion assay. This document is intended for researchers, scientists, and drug development professionals investigating HIV-1 entry mechanisms and evaluating the efficacy of entry inhibitors.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a complex process initiated by the binding of the viral envelope glycoprotein (B1211001) (Env) to the CD4 receptor on the target cell surface.[1] This interaction triggers conformational changes in Env, exposing the co-receptor binding site and ultimately leading to the fusion of the viral and cellular membranes.[1] BMS-626529 is a small molecule inhibitor that specifically targets the HIV-1 gp120 subunit of the Env protein, preventing its attachment to the CD4 receptor.[2] This mode of action effectively blocks the initial step of viral entry.
A cell-cell fusion assay serves as a valuable in vitro model to study HIV-1 Env-mediated membrane fusion and to screen for inhibitors of this process.[3] This assay typically involves two cell populations: "effector" cells that express the HIV-1 Env protein on their surface and "target" cells that express the CD4 receptor and a co-receptor (such as CCR5 or CXCR4).[3] When these two cell types are co-cultured, the interaction between Env and CD4/co-receptor can lead to membrane fusion and the formation of multinucleated giant cells, or syncytia.[4] The inhibitory potential of compounds like BMS-626529 can be quantified by measuring the reduction in cell-cell fusion.
Mechanism of Action of BMS-626529
BMS-626529 is an attachment inhibitor that binds to a conserved pocket on the HIV-1 gp120 surface protein.[5] This binding allosterically prevents the interaction between gp120 and the host cell's CD4 receptor, thereby inhibiting the first essential step of viral entry.[6] By blocking this initial attachment, BMS-626529 effectively neutralizes the virus before it can engage with the target cell and initiate the fusion process.
Quantitative Data Summary
The inhibitory activity of BMS-626529 is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the inhibitor required to reduce the cell-cell fusion or viral infectivity by 50%. The potency of BMS-626529 can vary depending on the HIV-1 subtype and the specific cell line used in the assay.
| HIV-1 Subtype | Assay Type | IC50 / EC50 (nM) | Reference |
| Subtype A | Antiviral Activity | 2.26 | [2] |
| Subtype B | Antiviral Activity | 0.34 | [2] |
| Subtype C | Antiviral Activity | 1.3 | [2] |
| LAI (CXCR4-tropic) | Antiviral Activity | 0.7 | [2] |
| Various | Neutralization | 14 | [7] |
| Various (Panel) | Neutralization | <1 to 20,000 | [7] |
Signaling Pathway and Inhibition
The following diagram illustrates the key steps of HIV-1 entry and the point of inhibition by BMS-626529.
Caption: HIV-1 entry pathway and BMS-626529 inhibition.
Experimental Workflow
The diagram below outlines the general workflow for a cell-cell fusion assay to evaluate the inhibitory activity of BMS-626529.
Caption: Workflow of the BMS-626529 cell-cell fusion assay.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Effector Cells: HEK293T cells (human embryonic kidney cells)
-
Target Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR)
-
-
Plasmids:
-
HIV-1 Env expression plasmid (e.g., pSVIII-Env for a specific HIV-1 strain)
-
-
Reagents:
-
BMS-626529 (dissolved in DMSO to a stock concentration of 10 mM)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Transfection reagent (e.g., FuGENE HD or Lipofectamine 3000)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
DMSO (vehicle control)
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
Protocol
Day 1: Seeding of Effector and Target Cells
-
Culture HEK293T and TZM-bl cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
On the day of the experiment, detach the cells using a suitable method (e.g., trypsinization).
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed HEK293T (effector) cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
In a separate 96-well white, clear-bottom plate, seed TZM-bl (target) cells at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate both plates overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection of Effector Cells and Treatment of Target Cells
-
Effector Cell Transfection:
-
Prepare the transfection mixture according to the manufacturer's protocol. For each well, dilute the HIV-1 Env expression plasmid in serum-free medium and add the transfection reagent.
-
Incubate the mixture at room temperature for the recommended time.
-
Add the transfection complex to the HEK293T cells.
-
Incubate for 24-48 hours to allow for Env expression.
-
-
Target Cell Treatment:
-
Prepare serial dilutions of BMS-626529 in culture medium. A typical concentration range to test would be from 0.01 nM to 1000 nM. Include a vehicle control (DMSO) and a no-drug control.
-
Remove the medium from the TZM-bl cells and add 100 µL of the medium containing the different concentrations of BMS-626529.
-
Incubate the TZM-bl cells for 1-2 hours at 37°C.
-
Day 3: Co-culture of Effector and Target Cells
-
After the pre-incubation of target cells with BMS-626529, carefully detach the transfected HEK293T effector cells.
-
Resuspend the effector cells in fresh medium and add 1 x 10^4 cells to each well of the 96-well plate containing the treated TZM-bl target cells.
-
Gently mix the cells by tapping the plate.
-
Incubate the co-culture plate for 6-8 hours at 37°C to allow for cell-cell fusion.
Day 4: Measurement of Reporter Gene Activity
-
After the co-incubation period, remove the medium from the wells.
-
Lyse the cells by adding the luciferase assay lysis buffer according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time to ensure complete cell lysis.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
Data Analysis
-
The raw luminescence data (Relative Light Units, RLU) is collected for each concentration of BMS-626529.
-
The percentage of fusion inhibition is calculated for each concentration using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_background) / (RLU_no-drug_control - RLU_background))
-
RLU_sample: RLU from wells with BMS-626529
-
RLU_background: RLU from wells with target cells only (no effector cells)
-
RLU_no-drug_control: RLU from wells with co-cultured cells without any inhibitor
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the BMS-626529 concentration and fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The cell-cell fusion assay is a robust and reproducible method for evaluating the activity of HIV-1 entry inhibitors like BMS-626529. By following the detailed protocol provided, researchers can accurately quantify the inhibitory potency of this compound and gain valuable insights into its mechanism of action. These application notes serve as a comprehensive guide for the successful implementation of this assay in a research or drug development setting.
References
- 1. Measuring HIV fusion mediated by envelopes from primary viral isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Cell Fusion Assay | Semantic Scholar [semanticscholar.org]
- 3. Micro-fusion inhibition tests: quantifying antibody neutralization of virus-mediated cell-cell fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of HIV-1 envelope glycoprotein-mediated fusion using a simple fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasensitive quantification of HIV-1 cell-to-cell transmission in primary human CD4+ T cells measures viral sensitivity to broadly neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. — Target Discovery Institute [tdi.ox.ac.uk]
Application Notes and Protocols for the Stability Assessment of Temsavir (BMS-626529), the Active Metabolite of BMS-663749 (Fostemsavir), in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-663749, chemically known as fostemsavir (B1673582), is a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor temsavir (B1684575) (BMS-626529). Following oral administration, fostemsavir is rapidly and extensively hydrolyzed by alkaline phosphatase in the gastrointestinal tract to its active moiety, temsavir. Consequently, fostemsavir is generally not detectable in systemic circulation. Therefore, bioanalytical methods and stability assessments in human plasma should focus on temsavir (BMS-626529).
These application notes provide a comprehensive overview of the methodologies and protocols for assessing the stability of temsavir in human plasma. The information is compiled from published literature and regulatory submissions to guide researchers in developing and validating their own assays.
Bioanalytical Method for Temsavir in Human Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of temsavir in human plasma. The following protocol is based on the method described by Thoueille et al. (2023).[1]
Experimental Protocol: Plasma Sample Quantification
1. Sample Collection and Processing:
-
Collect whole blood samples in tubes containing K2EDTA as the anticoagulant.
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean polypropylene (B1209903) tubes.
-
Store plasma samples at -20°C or -80°C until analysis.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (an appropriate stable isotope-labeled analog of temsavir).
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of temsavir and the internal standard from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for temsavir and its internal standard.
-
Calibration Range: The typical analytical range is from 1 to 10,000 ng/mL in human plasma.[1]
-
Stability Assessment of Temsavir in Human Plasma
The stability of temsavir in human plasma must be evaluated under various conditions to ensure the integrity of the samples from the time of collection to the time of analysis. The following protocols are based on standard bioanalytical method validation guidelines.
Experimental Protocol: Stability Studies
1. Preparation of Stability Quality Control (QC) Samples:
-
Prepare QC samples by spiking known concentrations of temsavir into a pool of human plasma.
-
Use at least two concentration levels: low QC (LQC) and high QC (HQC).
2. Freeze-Thaw Stability:
-
Subject aliquots of LQC and HQC samples to a specified number of freeze-thaw cycles.
-
A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final cycle, analyze the samples and compare the concentrations to freshly prepared calibration standards.
3. Short-Term (Bench-Top) Stability:
-
Thaw aliquots of LQC and HQC samples and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate the time samples might be on the bench during processing.
-
After the specified duration, analyze the samples and compare the concentrations to freshly prepared calibration standards.
4. Long-Term Stability:
-
Store aliquots of LQC and HQC samples at specified temperatures (e.g., -20°C and -80°C) for an extended period.
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months) and compare the concentrations to freshly prepared calibration standards.
5. Stock Solution Stability:
-
Evaluate the stability of temsavir stock solutions stored at room temperature and under refrigeration (2-8°C).
-
Compare the response of the stored stock solution to that of a freshly prepared stock solution.
Data Presentation
The results of the stability studies should be presented in a clear and structured format to allow for easy interpretation. The tables below are templates for presenting stability data.
Note: The following tables contain placeholder data as specific quantitative results from published literature are not available. Laboratories should replace the placeholder data with their own experimental results.
Table 1: Freeze-Thaw Stability of Temsavir in Human Plasma
| QC Level | Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | Nominal Concentration (ng/mL) | % Deviation from Nominal |
| Low QC | 1 | e.g., 2.95 | 3.0 | -1.7% |
| 3 | e.g., 2.92 | 3.0 | -2.7% | |
| 5 | e.g., 2.88 | 3.0 | -4.0% | |
| High QC | 1 | e.g., 7480 | 7500 | -0.3% |
| 3 | e.g., 7425 | 7500 | -1.0% | |
| 5 | e.g., 7350 | 7500 | -2.0% |
Table 2: Short-Term (Bench-Top) Stability of Temsavir in Human Plasma at Room Temperature
| QC Level | Storage Duration (hours) | Mean Concentration (ng/mL) | Nominal Concentration (ng/mL) | % Deviation from Nominal |
| Low QC | 4 | e.g., 2.98 | 3.0 | -0.7% |
| 8 | e.g., 2.94 | 3.0 | -2.0% | |
| 24 | e.g., 2.85 | 3.0 | -5.0% | |
| High QC | 4 | e.g., 7515 | 7500 | +0.2% |
| 8 | e.g., 7455 | 7500 | -0.6% | |
| 24 | e.g., 7275 | 7500 | -3.0% |
Table 3: Long-Term Stability of Temsavir in Human Plasma
| QC Level | Storage Temperature | Storage Duration (months) | Mean Concentration (ng/mL) | Nominal Concentration (ng/mL) | % Deviation from Nominal |
| Low QC | -20°C | 1 | e.g., 2.96 | 3.0 | -1.3% |
| 3 | e.g., 2.90 | 3.0 | -3.3% | ||
| 6 | e.g., 2.82 | 3.0 | -6.0% | ||
| -80°C | 1 | e.g., 2.99 | 3.0 | -0.3% | |
| 3 | e.g., 2.97 | 3.0 | -1.0% | ||
| 6 | e.g., 2.95 | 3.0 | -1.7% | ||
| High QC | -20°C | 1 | e.g., 7470 | 7500 | -0.4% |
| 3 | e.g., 7350 | 7500 | -2.0% | ||
| 6 | e.g., 7125 | 7500 | -5.0% | ||
| -80°C | 1 | e.g., 7510 | 7500 | +0.1% | |
| 3 | e.g., 7490 | 7500 | -0.1% | ||
| 6 | e.g., 7465 | 7500 | -0.5% |
Visualization of Experimental Workflows
Diagram 1: Bioanalytical Workflow for Temsavir Quantification
Caption: Workflow for Temsavir Quantification in Human Plasma.
Diagram 2: Stability Testing Workflow
Caption: Workflow for Temsavir Stability Assessment.
Conclusion
The stability of temsavir (BMS-626529) in human plasma is a critical parameter for the accurate determination of its concentration in pharmacokinetic and other clinical studies. The provided protocols for sample handling, bioanalytical quantification, and stability assessment serve as a comprehensive guide for researchers. It is imperative that each laboratory validates these methods and establishes its own stability data according to international guidelines to ensure the reliability of their results. While a validated LC-MS/MS method has been published, specific quantitative stability data is not widely available and must be determined experimentally.
References
Application Notes and Protocols: Use of BMS-626529 in Combination with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-626529, the active component of the prodrug Fostemsavir, is a first-in-class HIV-1 attachment inhibitor.[1][2] It presents a novel mechanism of action by directly binding to the HIV-1 envelope glycoprotein (B1211001) gp120, thereby preventing the initial interaction of the virus with the host cell's CD4 receptor.[3][4][5] This action effectively blocks the first step in the viral entry process. Given its unique target, BMS-626529 offers a valuable therapeutic option, particularly for treatment-experienced patients with multidrug-resistant HIV-1.
The rationale for using BMS-626529 in combination with other antiretroviral (ARV) agents is rooted in the principles of modern HIV-1 therapy: to achieve maximal and durable suppression of viral replication, reduce the likelihood of developing drug resistance, and restore and preserve immune function. By targeting a distinct step in the HIV-1 lifecycle, BMS-626529 can be combined with ARVs from other classes that inhibit subsequent stages, such as reverse transcription, integration, or protease activity. In vitro studies have consistently demonstrated that BMS-626529 exhibits additive to synergistic antiviral effects when combined with a range of other ARVs, without evidence of antagonism.[6]
Mechanism of Action: HIV-1 Entry and Inhibition by BMS-626529
HIV-1 entry into a host cell is a sequential process involving conformational changes in the viral envelope glycoproteins gp120 and gp41.[4][7][8] BMS-626529 disrupts this process by binding to a conserved pocket within gp120.[1][9] This binding stabilizes gp120 in a "closed" or "ground state" conformation, which prevents the conformational changes required for CD4 receptor engagement.[1][10] By locking gp120 in this state, BMS-626529 effectively blocks the initial attachment to the CD4 receptor, a critical step for viral entry.[2][9]
Data Presentation: In Vitro Synergy of BMS-626529 with Other ARVs
The following tables summarize the in vitro antiviral activity of BMS-626529 in combination with various classes of antiretroviral agents. The data is typically generated using checkerboard assays in peripheral blood mononuclear cells (PBMCs) or other susceptible cell lines. Synergy is often quantified using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Another method used is MacSynergy II analysis, where synergy and antagonism are quantified as volumes above or below a theoretical additive surface.
Table 1: Two-Drug Combination Antiviral Activity of BMS-626529 with other Entry Inhibitors
| Combination Agent | Drug Class | Virus Strain | Cell Line | Synergy Assessment | Reference |
| Maraviroc | CCR5 Antagonist | Various | PBMCs | Additive to Synergistic | [6] |
| Enfuvirtide | Fusion Inhibitor | Various | PBMCs | Additive to Synergistic | [6] |
| Ibalizumab | Post-attachment Inhibitor | Various | PBMCs | No cross-resistance observed | [11] |
Table 2: Two-Drug Combination Antiviral Activity of BMS-626529 with Reverse Transcriptase Inhibitors
| Combination Agent | Drug Class | Virus Strain | Cell Line | Synergy Assessment | Reference |
| Zidovudine (AZT) | NRTI | Various | PBMCs | Additive to Synergistic | [6] |
| Tenofovir (TDF) | NRTI | Various | PBMCs | Additive to Synergistic | [6] |
| Efavirenz (EFV) | NNRTI | Various | PBMCs | Additive to Synergistic | [6] |
Table 3: Two-Drug Combination Antiviral Activity of BMS-626529 with Protease and Integrase Inhibitors
| Combination Agent | Drug Class | Virus Strain | Cell Line | Synergy Assessment | Reference |
| Atazanavir (ATV) | Protease Inhibitor | Various | PBMCs | Additive to Synergistic | [6] |
| Ritonavir (RTV) | Protease Inhibitor | Various | PBMCs | Additive to Synergistic | [6] |
| Raltegravir (RAL) | Integrase Inhibitor | Various | PBMCs | Additive to Synergistic | [6] |
Experimental Protocols
Protocol 1: In Vitro Checkerboard Synergy Assay
This protocol outlines a generalized method for assessing the in vitro synergy of BMS-626529 with another ARV using a checkerboard dilution method.
1. Materials:
-
BMS-626529 and the second ARV agent of interest.
-
HIV-1 laboratory strain or clinical isolate.
-
Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-2, H9).
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, antibiotics, and IL-2 for PBMCs).
-
96-well microtiter plates.
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay).
2. Procedure:
-
Drug Preparation: Prepare stock solutions of BMS-626529 and the second ARV in a suitable solvent (e.g., DMSO). Make serial dilutions of each drug in cell culture medium.
-
Checkerboard Setup:
-
In a 96-well plate, serially dilute BMS-626529 horizontally across the columns.
-
Serially dilute the second ARV vertically down the rows.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone (for MIC determination) and wells with no drugs (virus control).
-
-
Cell and Virus Preparation: Prepare a standardized inoculum of the HIV-1 strain. Prepare the target cells at an appropriate density.
-
Infection: Add the target cells and the virus inoculum to each well of the checkerboard plate.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 5-7 days.
-
Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the level of viral replication in each well using a p24 ELISA or a reverse transcriptase assay.
-
Data Analysis:
-
Determine the 50% effective concentration (EC50) for each drug alone and for each combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method or analyze the data using MacSynergy II software.
-
Protocol 2: Data Analysis using MacSynergy II
MacSynergy II is a computer program that analyzes drug interactions based on the Bliss independence model. It generates a three-dimensional plot where the x- and y-axes represent the concentrations of the two drugs, and the z-axis represents the percentage of inhibition.
-
Data Input: Input the raw data from the checkerboard assay (drug concentrations and corresponding percentage of viral inhibition) into the MacSynergy II program.
-
Synergy Calculation: The program calculates the theoretical additive effect based on the dose-response curves of the individual drugs.
-
3D Plot Generation: MacSynergy II generates a 3D surface plot.
-
Peaks rising above the zero plane (plane of additivity) indicate synergy.
-
Depressions below the zero plane indicate antagonism.
-
A flat surface at the zero plane indicates an additive effect.
-
-
Quantitative Analysis: The program calculates the synergy and antagonism volumes (in µM²%), which quantify the magnitude of the interaction. Volumes greater than 25 µM²% are generally considered statistically significant.[12]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV - Wikipedia [en.wikipedia.org]
- 4. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]
- 9. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of the HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068, against CD4-independent viruses and HIV-1 envelopes resistant to other entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for BMS-626529 Resistance Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-626529 (the active component of the prodrug Fostemsavir) is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein (B1211001) gp120.[1][2][3][4] It binds to a conserved pocket on gp120, preventing the conformational changes required for the virus to attach to the host CD4+ T cell receptor.[1][2][3][4] This mechanism of action makes it a valuable component of antiretroviral therapy, particularly for treatment-experienced patients with multi-drug resistant HIV-1. However, as with all antiretroviral agents, the emergence of drug resistance is a clinical concern. This document provides detailed experimental protocols for assessing HIV-1 susceptibility to BMS-626529.
Mechanism of Action and Resistance
BMS-626529 blocks the interaction between gp120 and the CD4 receptor, the initial step in viral entry. Resistance to BMS-626529 is primarily associated with amino acid substitutions within the gp120 protein.[2][5] These mutations can reduce the binding affinity of the inhibitor to its target site. In vitro and in vivo studies have identified several key resistance-associated mutations.[2][5][6]
Signaling Pathway of HIV-1 Entry and BMS-626529 Inhibition
Caption: HIV-1 entry pathway and the inhibitory action of BMS-626529.
Quantitative Data on Resistance Mutations
The following table summarizes the in vitro phenotypic susceptibility of HIV-1 variants with specific gp120 mutations to BMS-626529. The data is presented as fold-change in the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) compared to a wild-type reference strain. An increase in the fold-change value indicates reduced susceptibility to the drug.
| Amino Acid Substitution | Fold-Change in EC50/IC50 | Reference Strain | Notes |
| Single Mutations | |||
| S375T | 1.0 | LAI | No significant effect on susceptibility.[7] |
| M426L | 71 | LAI | Primary resistance-associated mutation.[8] |
| M426R | 0.86 | LAI | No effect on susceptibility.[7] |
| M426V | 3.3 | LAI | Minor effect on susceptibility.[7] |
| M426I | 1.8 | LAI | No significant effect on susceptibility.[7] |
| M434I | >100 | NL4-3 | Contributes to reduced susceptibility. |
| M475I | 15 | LAI | Contributes to reduced susceptibility.[8] |
| Combination Mutations | |||
| M426L/M475I | >10,000 | LAI | High-level resistance.[8] |
| L116P | >10,000 | LAI | High-level resistance.[8] |
Note: EC50/IC50 values can vary depending on the specific viral backbone and the cell line used in the assay.
Experimental Protocols
Generation of Site-Directed Mutants
This protocol describes the introduction of specific resistance-conferring mutations into the HIV-1 env gene cloned into an expression vector.
Workflow for Generating Site-Directed Mutants
Caption: Workflow for site-directed mutagenesis of the HIV-1 env gene.
Methodology:
-
Primer Design: Design forward and reverse mutagenic primers (25-45 bases in length) containing the desired mutation in the center. Primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase to minimize secondary mutations.
-
Reaction Mix:
-
5-50 ng of template plasmid (containing the wild-type env gene)
-
125 ng of forward primer
-
125 ng of reverse primer
-
dNTP mix
-
Reaction buffer
-
High-fidelity DNA polymerase
-
Nuclease-free water to final volume
-
-
Cycling Conditions:
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. This will digest the methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA.
-
Transformation: Transform the DpnI-treated DNA into a competent strain of E. coli.
-
Plasmid Isolation: Select single colonies, grow overnight cultures, and isolate the plasmid DNA using a standard miniprep kit.
-
Sequence Verification: Sequence the entire env gene of the isolated plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.
HIV-1 Pseudovirus Production
This protocol describes the generation of single-round infectious pseudoviruses carrying the desired Env glycoproteins (wild-type or mutant).
Methodology:
-
Cell Seeding: Seed HEK293T cells in a T-75 flask to be 50-80% confluent on the day of transfection.
-
Co-transfection:
-
Prepare a transfection mix containing:
-
An env-deleted HIV-1 backbone plasmid that expresses a reporter gene (e.g., luciferase).
-
The Env expression plasmid (wild-type or mutant) generated in the previous step.
-
A transfection reagent (e.g., FuGENE).
-
-
Add the transfection mix to the HEK293T cells and incubate for 3-8 hours at 37°C.
-
-
Virus Harvest:
-
Replace the transfection medium with fresh growth medium.
-
Harvest the virus-containing supernatant at 48-72 hours post-transfection.
-
Clarify the supernatant by centrifugation and filter through a 0.45-µm filter.
-
The pseudovirus stock can be used immediately or stored in aliquots at -80°C.
-
BMS-626529 Susceptibility Assay (Pseudovirus Entry Assay)
This protocol measures the ability of BMS-626529 to inhibit the entry of pseudoviruses into target cells.
Workflow for BMS-626529 Susceptibility Assay
Caption: Workflow for assessing HIV-1 susceptibility to BMS-626529.
Methodology:
-
Cell Seeding: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene) in a 96-well white, solid-bottom culture plate and incubate overnight.
-
Drug Dilution: Prepare a series of dilutions of BMS-626529 in growth medium. A typical starting concentration might be 10 µM, followed by 3- to 5-fold serial dilutions.
-
Infection:
-
Pre-incubate a standardized amount of pseudovirus (wild-type or mutant) with the serially diluted BMS-626529 for 1 hour at 37°C.
-
Add the virus-drug mixture to the TZM-bl cells. Include control wells with virus only (no drug) and cells only (no virus).
-
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luminescence Measurement:
-
Remove the culture medium from the wells.
-
Lyse the cells and add a luciferase substrate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the luminescence in the virus-only control wells.
-
The EC50 value (the drug concentration that inhibits 50% of viral entry) is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The fold-change in resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.
-
Conclusion
The protocols outlined in this document provide a framework for the in vitro assessment of HIV-1 resistance to the attachment inhibitor BMS-626529. By generating site-directed mutants and evaluating their susceptibility in a pseudovirus entry assay, researchers can investigate the impact of specific gp120 substitutions on drug efficacy. This information is critical for understanding the mechanisms of resistance, monitoring for the emergence of resistant strains in clinical settings, and guiding the development of next-generation HIV-1 entry inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Genotypic correlates of susceptibility to HIV-1 attachment inhibitor BMS-626529, the active agent of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prevalence of subtype-related polymorphisms associated with in vitro resistance to attachment inhibitor BMS-626529 in HIV-1 'non-B'-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of virological response and assessment of resistance emergence to the HIV-1 attachment inhibitor BMS-626529 during 8-day monotherapy with its prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevalence of gp160 polymorphisms known to be related to decreased susceptibility to temsavir in different subtypes of HIV-1 in the Los Alamos National Laboratory HIV Sequence Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BMS-663749 In Vitro Solubility
Welcome to the technical support center for BMS-663749. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common solubility challenges encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it have solubility issues?
A1: this compound is a phosphonooxymethyl prodrug of BMS-488043, an inhibitor of HIV-1 attachment.[1] Prodrugs are often developed to improve the dissolution and absorption of a parent compound that has poor aqueous solubility.[1] While the prodrug form, this compound, is designed for better solubility, the active parent compound, BMS-488043, may still be hydrophobic and prone to precipitation in aqueous solutions like cell culture media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions.[2][3][4] It is a powerful, water-miscible organic solvent.[3][4] However, it's crucial to keep the final concentration of DMSO in your cell culture media low (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[2][5][6]
Q3: I observed a precipitate in my stock solution vial. What should I do?
A3: If you see solid material in your stock solution, it has likely precipitated during storage. You can try to redissolve it by gently warming the vial in a 37°C water bath and vortexing vigorously.[5] If the precipitate does not fully redissolve, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.[5] Aliquoting your stock solution can help minimize freeze-thaw cycles, which can contribute to precipitation.[7]
Q4: Can I increase the final DMSO concentration in my cell culture to improve the solubility of this compound?
A4: While higher concentrations of DMSO might improve the solubility of the compound, this approach should be taken with caution.[5] Increased DMSO levels can be toxic to cells and may affect your experimental results.[5][6] It is always recommended to run a vehicle control with the same final DMSO concentration to assess any effects of the solvent on your cells.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
You've prepared a stock solution of this compound in DMSO, but upon adding it to your cell culture medium, a precipitate forms instantly. This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble.[2]
Troubleshooting Steps:
-
Decrease the Final Concentration: The final concentration of this compound in your media may be exceeding its aqueous solubility limit. Try reducing the final working concentration.[2][7]
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) media, then add this intermediate dilution to the final volume.[2][7]
-
Slow, Gentle Addition: Add the compound's stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[2] This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
-
Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[2][7]
Issue 2: Precipitation Observed Over Time in the Incubator
The media appeared clear after adding this compound, but after some time in the incubator, you notice cloudiness or a visible precipitate.
Troubleshooting Steps:
-
Check for Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature changes that affect compound solubility.[8] Minimize the time your plates or flasks are outside the stable incubator environment.
-
Assess for pH Shifts: The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[7] Ensure your media is properly buffered for the CO2 concentration in your incubator.
-
Consider Interactions with Media Components: The compound may be interacting with salts, proteins, or other components in the media over time, leading to precipitation.[7] This can sometimes be mitigated by using serum-free media if your cell line permits, or by reducing the serum concentration.
-
Evaluate for Evaporation: If the culture medium evaporates, the concentration of all its components, including your compound, will increase, potentially leading to precipitation.[8] Ensure proper humidification in your incubator and use low-evaporation lids or sealing films for long-term experiments.[8]
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol helps you determine the apparent solubility of this compound in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved by vortexing.[2]
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of final concentrations of this compound in your pre-warmed cell culture medium. For example, you can aim for final concentrations ranging from 1 µM to 100 µM.
-
Add Compound to Media: Add the required volume of the stock solution to the pre-warmed media. For instance, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock to 1 mL of media. Vortex or mix each dilution immediately and thoroughly.
-
Include Controls: Prepare a "no-drug" control with only the cell culture medium and a "vehicle control" containing the highest concentration of DMSO used in your dilutions.[2]
-
Incubate and Observe: Incubate the plate or tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells or tubes for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[2] For a more quantitative assessment, you can measure the absorbance at 600-650 nm; an increase in absorbance indicates precipitation.[2]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is considered the maximum working soluble concentration for your experimental conditions.[7]
Data Presentation
Table 1: Example Solubility Assessment of this compound in Different Solvents
| Solvent | Concentration (mg/mL) | Visual Observation |
| Water | 1 | Insoluble |
| PBS (pH 7.4) | 1 | Insoluble |
| Ethanol | 10 | Partially Soluble |
| DMSO | 50 | Fully Soluble |
Table 2: Example of Maximum Soluble Concentration of this compound in Cell Culture Media
| Final Concentration (µM) | Media + 10% FBS (24h) | Media (Serum-Free) (24h) |
| 100 | Precipitate | Precipitate |
| 50 | Precipitate | Precipitate |
| 25 | Clear | Precipitate |
| 10 | Clear | Clear |
| 1 | Clear | Clear |
| Max. Soluble Conc. | 25 µM | 10 µM |
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Workflow for preparing a compound solution for in vitro assays.
Caption: Simplified pathway of HIV-1 attachment and inhibition.
References
- 1. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of this compound, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimizing BMS-663749 Oral Bioavailability
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to optimize the oral bioavailability of the HIV-1 attachment inhibitor prodrug, BMS-663749, and its parent compound, BMS-488043.
Frequently Asked Questions (FAQs)
Q1: What are this compound and BMS-488043?
BMS-488043 is an investigational HIV-1 attachment inhibitor. This compound is a phosphonooxymethyl prodrug of BMS-488043.[1] It was designed to overcome the poor oral absorption of the parent drug.
Q2: What is the primary barrier to the oral bioavailability of the parent drug, BMS-488043?
The oral absorption of BMS-488043 is limited by its low aqueous solubility, which leads to dissolution rate-limited absorption.[1] This is a common challenge for drugs classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3]
Q3: How does the prodrug this compound improve oral bioavailability?
This compound is a more water-soluble compound that, after oral administration and absorption, is converted in the body to the active parent drug, BMS-488043.[1] This strategy bypasses the dissolution-limited absorption step of the parent compound, leading to significantly higher plasma concentrations (AUC and Cmax) of BMS-488043.[1]
Q4: What is the mechanism of conversion for this compound?
Phosphonooxymethyl prodrugs are typically cleaved by enzymes like alkaline phosphatases and other esterases present in the body to release the active parent drug, formaldehyde, and a phosphate (B84403) group.
Troubleshooting Guide for Preclinical Studies
Issue 1: Inconsistent or low bioavailability of BMS-488043 in animal models.
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Question: We are dosing the parent drug, BMS-488043, as a simple suspension in our rat pharmacokinetic study, and the exposure is highly variable and lower than expected. What could be the cause?
-
Answer: This is a common outcome for poorly soluble compounds like BMS-488043. The issue likely stems from dissolution and formulation-dependent absorption.
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Solubility Limitation: The aqueous solubility of BMS-488043 is very low.[4] A simple suspension may not dissolve sufficiently in the gastrointestinal tract, leading to poor absorption.
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Formulation Effects: Even when using a salt form to improve solubility, it can convert back to the less soluble free base in the stomach, causing it to precipitate. The choice of vehicle and excipients is critical.[4]
-
What to try:
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Characterize Physicochemical Properties: Confirm the drug's solubility at different pH values (simulating stomach and intestine) and its permeability class.[5][6]
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Use an Enabling Formulation: For preclinical studies, consider using bioavailability-enhancing formulations such as lipid-based systems (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems), solid dispersions with hydrophilic polymers, or particle size reduction techniques like micronization.[2][7][8]
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Vehicle Selection: Ensure the dosing vehicle maintains the drug in a solubilized state or as a fine, easily dissolvable suspension.
-
-
Issue 2: Higher than expected parent drug (BMS-488043) exposure in in vitro permeability assays.
-
Question: Our Caco-2 permeability assay shows high apparent permeability (Papp) for BMS-488043, but our in vivo data shows low bioavailability. Why is there a discrepancy?
-
Answer: This is characteristic of a BCS Class II compound. The Caco-2 assay measures the intrinsic permeability of a drug across a cell monolayer, assuming the drug is in solution. It does not account for the dissolution step that is required in vivo.[9] Your results correctly suggest that once BMS-488043 is dissolved, it can permeate the intestinal wall effectively, but the bottleneck in vivo is getting it to dissolve in the first place.
Issue 3: Lower than expected exposure of BMS-488043 after administering the prodrug, this compound.
-
Question: We administered the prodrug this compound, but the plasma levels of the parent drug are still suboptimal. What could be the problem?
-
Answer: While the prodrug strategy significantly improves bioavailability, several factors can still lead to lower-than-expected exposure.
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Prodrug Instability: The prodrug could be unstable in the formulation or in the gastrointestinal tract, leading to premature conversion to the poorly soluble parent drug before absorption can occur. Assess the stability of this compound in your dosing vehicle and in simulated gastric and intestinal fluids.
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Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump drugs out of intestinal cells and back into the lumen, reducing net absorption.[10][11] Both the prodrug and the parent could be substrates for these transporters. Consider running a bidirectional Caco-2 assay with and without a known P-gp inhibitor (e.g., verapamil) to determine the efflux ratio.
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First-Pass Metabolism: Although the prodrug strategy helps overcome absorption issues, the parent drug may still be subject to first-pass metabolism in the gut wall or liver.[5][12]
-
Quantitative Data Summary
The primary strategy to enhance the oral bioavailability of BMS-488043 was the development of the phosphonooxymethyl prodrug, this compound. Preclinical studies demonstrated a significant improvement in pharmacokinetic parameters.
Table 1: Comparison of Pharmacokinetic Parameters of BMS-488043 after Oral Administration of Parent Drug vs. Prodrug this compound in Dogs
| Compound Administered | Dose (mg/kg) | Formulation | Mean AUC (ng·h/mL) | Mean Cmax (ng/mL) |
| BMS-488043 | 5 | Aqueous Suspension | 230 | 40 |
| This compound | 5 | Aqueous Solution | 3410 | 650 |
Data are illustrative based on descriptions of significant increases in literature[1] and represent a typical outcome for a successful prodrug strategy.
Key Experimental Protocols
Protocol 1: pH-Dependent Aqueous Solubility Assessment
-
Objective: To determine the solubility of BMS-488043 or this compound across a physiologically relevant pH range.
-
Materials: Test compound, buffer solutions (e.g., pH 1.2, 4.5, 6.8), shaker incubator, HPLC system, centrifuge.
-
Method:
-
Prepare a series of buffer solutions covering the pH range of 1.0 to 7.5.[6]
-
Add an excess amount of the test compound to a known volume of each buffer in separate vials. Ensure solid material is still visible.
-
Incubate the vials in a shaker incubator at 37°C for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Plot solubility (mg/mL) against pH.
-
Protocol 2: Caco-2 Bidirectional Permeability and Efflux Ratio Assay
-
Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters like P-gp.
-
Materials: Caco-2 cells, Transwell® inserts, transport buffer (HBSS), test compound, analytical standards, LC-MS/MS system.
-
Method:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min).
-
Replace the sampled volume with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound in transport buffer to the basolateral chamber.
-
Add fresh buffer to the apical chamber.
-
Sample from the apical chamber at the same time points.
-
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests the compound is a substrate for active efflux.
-
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats
-
Objective: To determine the key PK parameters (Cmax, Tmax, AUC) of BMS-488043 after oral administration of the parent drug or the prodrug this compound.
-
Materials: Sprague-Dawley rats, appropriate formulation/vehicle, oral gavage needles, blood collection supplies (e.g., K2EDTA tubes), centrifuge, LC-MS/MS system.
-
Method:
-
Animal Dosing: Fast animals overnight (with access to water). Administer a single oral dose of the test compound formulation via gavage. A typical dose might be 5 or 10 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) via tail vein or saphenous vein at pre-dose and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Extract the drug from plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentration of BMS-488043 (and the prodrug, if desired) using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate PK parameters from the plasma concentration-time data.
-
Visualizations
Caption: Prodrug activation pathway for this compound.
Caption: Workflow for troubleshooting low oral bioavailability.
References
- 1. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of this compound, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of oral bioavailability enhancing formulations during drug discovery | Semantic Scholar [semanticscholar.org]
- 3. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 4. Importance of using physiologically relevant volume of dissolution medium to correlate the oral exposure of formulations of BMS-480188 mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic profiling of P-glycoprotein-mediated drug efflux in rat and human intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
BMS-626529 off-target effects in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BMS-626529 in cell culture, with a focus on identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-626529?
A1: BMS-626529 is a novel, small-molecule attachment inhibitor that specifically targets the HIV-1 envelope glycoprotein (B1211001) gp120.[1][2][3] By binding to gp120, it prevents the initial interaction between the virus and the CD4 receptor on host T-cells, thereby blocking viral entry.[3]
Q2: Is BMS-626529 expected to be cytotoxic to my cell lines?
A2: BMS-626529 generally exhibits low cytotoxicity in a variety of human cell lines.[1][4] For most cell types, the 50% cytotoxic concentration (CC50) is greater than 200 μM.[1][4] However, specific cell lines like the T-cell line PM1 and peripheral blood mononuclear cells (PBMCs) have shown lower CC50 values of 105 μM and 192 μM, respectively, after 6 days of culture.[1] It is always recommended to determine the specific CC50 for your cell line of interest.
Q3: What solvent should be used for BMS-626529 in cell culture experiments?
A3: BMS-626529 is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][4] For cell culture assays, it is recommended to prepare a stock solution in 100% DMSO and then make serial dilutions to the desired final concentration, ensuring the final DMSO concentration in the cell culture medium is consistent across all conditions and typically does not exceed 1%.[2][4]
Q4: My cells are showing unexpected morphological changes or a decrease in viability at concentrations where BMS-626529 should be non-toxic. Could this be an off-target effect?
A4: While specific off-target effects of BMS-626529 on host cells are not extensively documented in the provided literature, unexpected cellular responses at concentrations well below the known cytotoxic levels could potentially indicate an off-target interaction. It is crucial to first rule out other experimental variables. Please refer to the troubleshooting guide below for a systematic approach to investigating this issue.
Troubleshooting Guides
Issue: Unexpected Cell Death or Reduced Proliferation
You are observing significant cytotoxicity or a reduction in cell proliferation at concentrations of BMS-626529 that are reported to be non-toxic.
Troubleshooting Steps:
-
Verify Drug Concentration and Purity:
-
Question: Have you confirmed the concentration of your BMS-626529 stock solution?
-
Action: Re-measure the concentration if possible. Ensure the compound has been stored correctly to prevent degradation.
-
-
Control for Solvent Toxicity:
-
Question: Is the final concentration of the solvent (e.g., DMSO) consistent across all wells, including the vehicle control?
-
Action: Run a vehicle control with the same final DMSO concentration used in your experimental wells. Some cell lines are particularly sensitive to DMSO. The final DMSO concentration in culture should ideally be below 1%.[2][4]
-
-
Determine Cell-Line Specific Cytotoxicity:
-
Question: Have you performed a dose-response curve to determine the 50% cytotoxic concentration (CC50) of BMS-626529 for your specific cell line?
-
Action: Conduct a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with a broad range of BMS-626529 concentrations to establish the CC50 in your experimental system.
-
-
Evaluate for Potential Off-Target Effects:
-
Question: Do the observed cellular effects correlate with the expression of a specific receptor or pathway in your cell line?
-
Action: While no specific off-target interactions are documented, consider performing cellular thermal shift assays (CETSA) or other target deconvolution methods if you suspect a novel off-target effect.
-
Quantitative Data Summary
The following table summarizes the reported 50% cytotoxic concentration (CC50) values for BMS-626529 in various human cell lines.
| Cell Line | Cell Type | CC50 (μM) | Culture Duration |
| MT-2 | T lymphocytes | >200 | 3 or 6 days |
| HEK293 | Kidney | >200 | 3 or 6 days |
| HEp-2 | Larynx | >200 | 3 or 6 days |
| HepG2 | Liver | >200 | 3 or 6 days |
| HeLa | Cervix | >200 | 3 or 6 days |
| HCT116 | Colorectal | >200 | 3 or 6 days |
| MCF-7 | Breast | >200 | 3 or 6 days |
| SK-N-MC | Neuroepithelium | >200 | 3 or 6 days |
| HOS | Bone | >200 | 3 or 6 days |
| H292 | Lung | >200 | 3 or 6 days |
| PM1 | T-cell line | 105 | 6 days |
| PBMCs | Peripheral Blood Mononuclear Cells | 192 | 6 days |
Experimental Protocols
General Protocol for Assessing BMS-626529 Cytotoxicity in Cell Culture
This protocol provides a general framework for determining the CC50 of BMS-626529.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay.
-
Allow cells to adhere and stabilize overnight.
-
-
Compound Preparation:
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of BMS-626529.
-
Include a "cells only" control (no treatment) and a "vehicle control" (medium with the same final DMSO concentration as the treated wells).
-
-
Incubation:
-
Incubate the plate for a period relevant to your experiment, typically 3 to 6 days.[1]
-
-
Viability Assay:
-
At the end of the incubation period, assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the BMS-626529 concentration and use a non-linear regression model to determine the CC50 value.
-
Visualizations
Caption: Mechanism of action of BMS-626529.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Differentiating on-target vs. off-target effects.
References
Troubleshooting BMS-626529 neutralization assay variability
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the BMS-626529 neutralization assay. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the BMS-626529 neutralization assay in a question-and-answer format.
Q1: We are observing high variability between replicate wells for the same concentration of BMS-626529. What are the potential causes and solutions?
A1: High variability between replicates is a common challenge that can obscure the true inhibitory effect of BMS-626529. The sources of this variability can often be traced to several factors throughout the experimental workflow.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like viral stocks and consider using a multi-channel pipette for consistency when plating. Change pipette tips between each replicate to avoid cross-contamination. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during seeding. After plating, gently swirl the plate in a figure-eight motion to ensure even cell distribution. Avoid prolonged periods of leaving the plate on the bench before incubation, which can lead to an "edge effect". |
| Incomplete Mixing | Thoroughly but gently mix all reagents, including virus dilutions and BMS-626529 concentrations, before adding them to the wells. |
| Cell Clumping | Gently triturate cells to create a single-cell suspension before plating to ensure a consistent number of cells per well. |
| Inconsistent Incubation Conditions | Ensure consistent temperature and CO2 levels within the incubator. Frequent opening of the incubator door can lead to temperature fluctuations. |
| Variable Virus Input | Precisely titrate the virus stock before each experiment to ensure a consistent multiplicity of infection (MOI) is used across all wells. |
Q2: The luciferase signal in our positive control wells (virus + cells, no inhibitor) is very low or absent. What could be the problem?
A2: A weak or absent signal suggests an issue with one or more critical components of the assay, from the virus to the reporter system.
| Potential Cause | Recommended Solution |
| Low Virus Titer | Re-titrate the virus stock to confirm its infectivity. If the titer is low, prepare a fresh batch of pseudovirus. |
| Suboptimal Target Cells | Ensure target cells (e.g., TZM-bl) are healthy, within a low passage number, and express adequate levels of CD4, CCR5, and/or CXCR4.[1] Cell lines can lose receptor expression over time. |
| Ineffective Transfection (for pseudovirus production) | Optimize the transfection protocol for producing pseudoviruses. Ensure high-quality plasmid DNA and an optimal DNA-to-transfection reagent ratio.[2][3] |
| Expired or Improperly Stored Reagents | Check the expiration dates of all reagents, particularly the luciferase substrate and lysis buffer. Store all reagents according to the manufacturer's instructions. |
| Incorrect Incubation Times | Ensure adequate incubation times for both the virus-inhibitor pre-incubation and the post-infection culture period as specified in the protocol.[4] |
Q3: We are observing a high background signal in our negative control wells (cells only). What are the likely causes?
A3: High background can mask the true signal and reduce the dynamic range of your assay.
| Potential Cause | Recommended Solution |
| Reagent Contamination | Use fresh, sterile reagents and ensure that pipette tips and reagent reservoirs are not cross-contaminated.[4] |
| Cellular Autofluorescence | If using a GFP reporter, use a plate reader with appropriate filters to minimize background fluorescence. For luciferase assays, ensure the use of opaque, white-walled plates to prevent crosstalk between wells.[2][3] |
| Constitutive Reporter Gene Activation | Some cell lines may have baseline activation of the reporter gene. This can be exacerbated by factors like high cell density or prolonged incubation. Ensure consistent cell seeding densities and incubation times. |
| Contamination with Replication-Competent Virus | In pseudovirus systems, recombination can generate replication-competent virus, leading to multiple rounds of infection and a higher signal. Use a backbone plasmid with multiple deletions in the env gene to reduce the likelihood of recombination. |
Q4: The IC50 values for BMS-626529 seem to vary significantly between experiments. What could be causing this?
A4: Inter-assay variability can be a significant challenge. Several factors can contribute to shifts in the calculated IC50 values.
| Potential Cause | Recommended Solution |
| Variation in Virus Stock | Prepare a large, single batch of pseudovirus, titrate it accurately, and aliquot for single-use to ensure consistency across multiple experiments. |
| Differences in Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and overall cell health can change with extensive passaging. |
| Subtle Changes in Reagent Preparation | Prepare fresh dilutions of BMS-626529 and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Serum Lot-to-Lot Variability | If using fetal bovine serum (FBS), different lots can have varying levels of endogenous factors that may interfere with the assay. Test and qualify a large batch of FBS for consistency. |
| Data Analysis inconsistencies | Use a standardized data analysis workflow, including consistent methods for background subtraction and curve fitting, to calculate IC50 values. |
Quantitative Data Summary
The following tables summarize the in vitro activity of BMS-626529 against various HIV-1 strains and subtypes. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values are presented to provide a comparative overview of the compound's potency.
Table 1: In Vitro Activity of BMS-626529 against Laboratory Strains of HIV-1
| Virus Strain | Coreceptor Tropism | Host Cell Type | EC50 (nM) ± SD |
| LAI | CXCR4 | MT-2 | 0.7 ± 0.4 |
| JRFL | CCR5 | PM1 | 0.4 ± 0.1 |
| SF-162 | CCR5 | PM1 | 0.5 ± 0.2 |
| NL4-3 | CXCR4 | MT-2 | 1.1 ± 0.5 |
| BaL | CCR5 | PM1 | 0.3 ± 0.1 |
| MN | CXCR4 | H9 | >67-fold improvement over predecessor |
Data compiled from multiple sources.[5] Exact conditions and predecessor compounds may vary between studies.
Table 2: In Vitro Activity of BMS-626529 against HIV-1 Subtypes (Clinical Isolates)
| HIV-1 Subtype | Number of Isolates | Median EC50 (nM) (PBMC Assay) |
| A | 13 | 3.65 |
| B | 40 | 4.41 |
| C | 11 | 3.66 |
| D | 5 | N/A |
| AE | 8 | >2000 (Resistant) |
| F | 2 | N/A |
| G | 3 | N/A |
| Group O | 2 | >2000 (Resistant) |
Data from studies using peripheral blood mononuclear cells (PBMCs) as host cells.[5] N/A indicates insufficient data for a robust median calculation.
Experimental Protocols
This section provides a detailed methodology for a standardized BMS-626529 neutralization assay using Env-pseudotyped viruses and a luciferase-based reporter system.
Production of Env-Pseudotyped Viruses
-
Cell Seeding: Seed 293T/17 cells in T-75 flasks at a density that will result in 50-60% confluency on the day of transfection.
-
Transfection: Co-transfect the 293T/17 cells with an Env-expressing plasmid and an env-deficient HIV-1 backbone vector (e.g., pSG3Δenv) using a suitable transfection reagent.[6]
-
Incubation: Incubate the transfected cells for 48-72 hours at 37°C with 5% CO2. A media change may be performed 3-8 hours post-transfection.[7]
-
Harvest: Harvest the virus-containing culture supernatants.
-
Processing and Storage: Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris. Filter the supernatant through a 0.45 µm filter. Aliquot the filtered virus into single-use cryovials and store at -80°C.[7]
Titration of Virus Infectivity
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium containing DEAE-dextran.[8]
-
Virus Dilution: Prepare serial dilutions of the virus stock in growth medium.
-
Infection: Add 100 µL of each virus dilution to the appropriate wells. Include "cells only" wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.[7]
-
Lysis and Reporter Detection (Luciferase):
-
Carefully remove the culture medium from the wells.
-
Add 50-100 µL of a luciferase lysis buffer (e.g., Bright-Glo™, Steady-Glo®) to each well.[8]
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis: Determine the virus dilution that results in a luciferase signal that is approximately 10-20 times the background signal of the "cells only" control wells. This dilution will be used in the neutralization assay.
BMS-626529 Neutralization Assay
-
Compound Dilution: Prepare serial dilutions of BMS-626529 in growth medium in a 96-well plate. Include a "no inhibitor" control.
-
Virus Addition: Add the predetermined optimal dilution of the Env-pseudotyped virus to each well containing the BMS-626529 dilutions.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C to allow BMS-626529 to bind to the virus.
-
Cell Addition: Add TZM-bl cells (1 x 10^4 cells/well in 100 µL of growth medium containing DEAE-dextran) to each well.[8]
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Lysis and Reporter Detection: Perform the luciferase assay as described in the virus titration protocol.
-
Data Analysis:
-
Subtract the average background luminescence from the "cells only" control wells from all other wells.
-
Calculate the percent neutralization for each BMS-626529 concentration using the following formula: % Neutralization = 100 x [1 - (RLU with inhibitor / RLU without inhibitor)]
-
Plot the percent neutralization against the log10 of the BMS-626529 concentration and use a non-linear regression model to determine the IC50 value.[9]
-
Visualizations
HIV-1 Entry and the Mechanism of Action of BMS-626529
Caption: HIV-1 entry pathway and the inhibitory action of BMS-626529.
Experimental Workflow for BMS-626529 Neutralization Assay
Caption: A step-by-step workflow for the BMS-626529 neutralization assay.
Troubleshooting Logic for High Variability
Caption: A logical workflow for troubleshooting high replicate variability.
References
- 1. Temsavir blocks the immunomodulatory activities of HIV-1 soluble gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. mdpi.com [mdpi.com]
BMS-663749 prodrug conversion efficiency problems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HIV-1 attachment inhibitor prodrug, BMS-663749.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of conversion for this compound to its active form, BMS-626529?
A1: this compound is a phosphonooxymethyl prodrug. Its conversion to the active drug, BMS-626529, is a multi-step enzymatic process. It is generally understood that the conversion is initiated by hydrolysis of the phosphate (B84403) ester, a reaction often catalyzed by alkaline phosphatases or other esterases present in biological systems. This is followed by the release of formaldehyde (B43269) and the parent drug, BMS-626529.[1][2]
Q2: What are the expected advantages of using the prodrug this compound over the active compound BMS-626529 in experiments?
A2: The primary advantage of this compound is its improved solubility and dissolution characteristics compared to the active parent drug, BMS-626529.[3][4] This enhancement is intended to improve oral bioavailability by overcoming dissolution rate-limited absorption.[1][2] For in vitro experiments, using the prodrug may not always be necessary if the active compound can be adequately solubilized in the experimental medium.
Q3: Are there known issues with the stability of this compound in solution?
A3: As a prodrug, this compound is designed to be converted to its active form. Therefore, its stability in solution will be dependent on the composition of the solvent and the presence of enzymes. In aqueous solutions, especially those containing biological components like serum or cell lysates, gradual conversion to BMS-626529 is expected. For storage, it is advisable to use anhydrous organic solvents and store at low temperatures as recommended by the supplier.
Q4: Can ritonavir (B1064) be used to boost the exposure of BMS-626529 when administering the prodrug this compound?
A4: Yes, studies have been conducted to evaluate the co-administration of this compound with ritonavir.[5] Ritonavir is a known cytochrome P450 3A4 (CYP3A4) inhibitor, and its co-administration can increase the plasma concentrations of drugs that are metabolized by this enzyme. While this compound itself is a prodrug, the active metabolite BMS-626529 may be subject to metabolism that can be inhibited by ritonavir, leading to higher exposure.[5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no conversion of this compound to BMS-626529 in in vitro assays. | 1. Inappropriate buffer or media conditions (e.g., pH, ionic strength).2. Insufficient enzymatic activity in the cell lysate or tissue homogenate.3. Degradation of the prodrug or active compound.4. Incorrect analytical method for detecting the parent drug. | 1. Optimize buffer conditions. The optimal pH for many phosphatases is slightly alkaline.2. Add exogenous enzymes like alkaline phosphatase or esterase to the reaction mixture.3. Ensure proper storage and handling of the compounds. Use protease and phosphatase inhibitors if degradation by other enzymes is suspected.4. Verify the sensitivity and specificity of the analytical method (e.g., LC-MS/MS) for both the prodrug and the active compound. |
| High variability in conversion efficiency between experimental replicates. | 1. Inconsistent enzyme concentrations in biological samples.2. Pipetting errors, especially with small volumes.3. Temperature fluctuations during incubation.4. Incomplete mixing of reagents. | 1. Normalize the amount of protein in each replicate for cell lysates or tissue homogenates.2. Use calibrated pipettes and appropriate techniques for handling small volumes.3. Ensure a stable and consistent incubation temperature using a calibrated incubator or water bath.4. Gently vortex or mix all samples thoroughly before incubation. |
| Unexpectedly rapid conversion of this compound in control samples (without biological matrix). | 1. Chemical instability of the prodrug in the experimental buffer.2. Contamination of reagents with esterases or phosphatases. | 1. Assess the stability of this compound in the buffer alone over the time course of the experiment.2. Use fresh, high-purity reagents and sterile techniques to minimize contamination. |
Experimental Protocols
In Vitro Conversion Assay
This protocol provides a general framework for assessing the conversion of this compound to BMS-626529 in a biological matrix (e.g., liver microsomes, plasma, cell lysates).
Materials:
-
This compound
-
BMS-626529 (as an analytical standard)
-
Biological matrix (e.g., human liver microsomes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare working solutions of this compound by diluting the stock solution in phosphate buffer.
-
Prepare a solution of the biological matrix in phosphate buffer to the desired concentration (e.g., 1 mg/mL of microsomal protein).
-
-
Incubation:
-
Pre-warm the biological matrix solution and the this compound working solution to 37°C.
-
In a 96-well plate, add the biological matrix solution.
-
Initiate the reaction by adding the this compound working solution to the wells.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sample Collection and Processing:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of both this compound and BMS-626529.
-
Calculate the rate of conversion based on the disappearance of the prodrug and the appearance of the active drug over time.
-
Visualizations
Caption: Prodrug conversion pathway of this compound to BMS-626529.
References
- 1. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of this compound, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics, safety, and pharmacokinetics of BMS-663068, an oral HIV-1 attachment inhibitor in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying BMS-626529 Resistance Mutations In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on identifying BMS-626529 resistance mutations in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-626529 and how does it relate to resistance development?
A1: BMS-626529 is an HIV-1 attachment inhibitor that binds to the viral envelope glycoprotein (B1211001) gp120.[1][2][3][4][5] This binding event stabilizes the gp120 in a "closed" conformation, preventing the conformational changes required for its interaction with the host cell's CD4 receptor.[1][2][3][5] By blocking the initial attachment of the virus to the T-cell, BMS-626529 effectively prevents viral entry. Resistance to BMS-626529 typically arises from amino acid substitutions within the gp120 protein that either directly interfere with drug binding or alter the conformational dynamics of gp120, reducing the drug's inhibitory effect.[2]
Q2: Which are the most commonly identified in vitro resistance mutations for BMS-626529?
A2: In vitro studies have identified several key amino acid substitutions in the HIV-1 gp120 protein that confer resistance to BMS-626529. The most frequently observed mutations include:
-
M426L
-
M434I
-
S375M/T
-
M475I
-
L116P
The M426L substitution is a primary mutation often associated with a significant reduction in susceptibility to BMS-626529.[6][7]
Data Presentation: BMS-626529 Resistance Mutations
The following table summarizes the quantitative data on the fold change in half-maximal effective concentration (EC₅₀) for known BMS-626529 resistance mutations. The fold change is calculated relative to a wild-type reference strain and indicates the shift in the concentration of BMS-626529 required to inhibit 50% of viral replication.
| Mutation | Fold Change in EC₅₀ | Reference Virus |
| M426L | >10-fold | NL4-3 |
| S375M | >10-fold | NL4-3 |
| M434I | 3 to 10-fold | NL4-3 |
| M475I | 3 to 10-fold | NL4-3 |
Note: Fold change values can vary depending on the viral strain and the specific assay conditions used.
Experimental Protocols
In Vitro Selection of BMS-626529 Resistant HIV-1
This protocol describes a general method for selecting for BMS-626529 resistant HIV-1 variants in cell culture.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2, PM1)
-
Wild-type HIV-1 laboratory strain (e.g., NL4-3)
-
BMS-626529 (Temsavir)
-
Cell culture medium and supplements
-
p24 antigen ELISA kit
-
DNA extraction and sequencing reagents
Procedure:
-
Initial Infection: Infect a culture of permissive cells with the wild-type HIV-1 strain at a low multiplicity of infection (MOI).
-
Drug Escalation: Begin by adding BMS-626529 to the culture at a concentration equal to the EC₅₀ of the wild-type virus.
-
Monitoring Viral Replication: Monitor the culture for signs of viral replication, such as cytopathic effects (CPE) or by measuring p24 antigen levels in the supernatant.
-
Subculturing: When viral replication is observed (i.e., p24 levels are increasing), harvest the cell-free supernatant containing the virus.
-
Increasing Drug Concentration: Use the harvested virus to infect a fresh culture of cells in the presence of a 2 to 3-fold higher concentration of BMS-626529.
-
Iterative Selection: Repeat steps 3-5, gradually increasing the concentration of BMS-626529 with each passage. Continue this process until the virus can replicate in the presence of a significantly higher concentration of the drug compared to the initial EC₅₀.
-
Isolation and Characterization: Once a resistant viral population is established, isolate viral RNA from the supernatant.
-
Genotypic Analysis: Perform reverse transcription PCR (RT-PCR) to amplify the env gene encoding gp120, followed by DNA sequencing to identify mutations.
-
Phenotypic Analysis: To confirm resistance, perform a phenotypic assay (e.g., PhenoSense Entry assay) to determine the EC₅₀ of the selected virus compared to the wild-type strain.
Site-Directed Mutagenesis for Generating Specific Resistance Mutations
This protocol outlines the generation of specific BMS-626529 resistance mutations in an HIV-1 env expression plasmid for subsequent phenotypic analysis.
Materials:
-
HIV-1 env expression plasmid (containing the wild-type gp120 sequence)
-
Mutagenic primers designed to introduce the desired mutation (e.g., M426L)
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli
-
Plasmid purification kit
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired nucleotide change to introduce the specific amino acid substitution.
-
Mutagenesis PCR: Perform PCR using the env expression plasmid as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli.
-
Plasmid Isolation: Select transformed colonies and isolate the plasmid DNA.
-
Sequence Verification: Sequence the isolated plasmid to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Phenotypic Analysis: Co-transfect the mutated env plasmid with an env-deleted HIV-1 backbone plasmid into producer cells to generate pseudoviruses carrying the mutated envelope protein. Use these pseudoviruses in a phenotypic assay to determine the EC₅₀ for BMS-626529.
Visualizations
References
- 1. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. natap.org [natap.org]
Overcoming low potency of BMS-626529 against specific HIV-1 strains
Welcome to the technical support center for BMS-626529, a potent HIV-1 attachment inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the observed low potency of BMS-626529 against specific HIV-1 strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-626529?
BMS-626529 is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein (B1211001) gp120.[1][2][3] It binds to a conserved pocket within gp120, preventing the conformational changes required for the virus to attach to the host's CD4+ T-cell receptor.[1][4] This action effectively blocks the initial step of viral entry into the host cell. The prodrug of BMS-626529, known as BMS-663068 or fostemsavir, is administered in clinical settings.[1][5][6]
Q2: We are observing low potency of BMS-626529 against our HIV-1 strain. What are the potential causes?
Reduced susceptibility to BMS-626529 is primarily associated with the presence of specific amino acid substitutions (mutations) within the gp120 protein.[7][8] The presence of these mutations can significantly decrease the binding affinity of the compound to its target. It is also important to note that some HIV-1 subtypes, such as CRF01_AE, have been reported to exhibit natural resistance to BMS-626529.[6][7]
Q3: Which specific gp120 mutations are known to confer resistance to BMS-626529?
Several key mutations have been identified through in vitro selection studies and in clinical trials that are associated with reduced susceptibility to BMS-626529. The most frequently cited mutations include:
-
M426L : Strongly associated with low susceptibility.[5][7][9]
-
S375M/H/T : Contributes to loss of phenotypic susceptibility.[5][7]
-
M434I : Also contributes to reduced susceptibility.[7]
-
L116P, A204D, V506M : Identified in in vitro passage experiments.[7][8]
The presence of these mutations, either alone or in combination, can lead to a significant increase in the EC50 value of BMS-626529.
Q4: How can we confirm if our HIV-1 strain has resistance-associated mutations?
To determine if your HIV-1 strain possesses mutations known to confer resistance to BMS-626529, you should perform genotypic analysis of the env gene, which encodes the gp120 protein. This involves sequencing the env gene from your viral isolate and comparing the amino acid sequence to a reference sequence to identify any of the known resistance mutations.
Q5: What experimental strategies can we employ to overcome the low potency of BMS-626529?
If you are encountering low potency with BMS-626529, consider the following strategies:
-
Combination Therapy: BMS-626529 has demonstrated additive or synergistic effects when used in combination with other classes of antiretroviral drugs.[2][10] Combining it with agents that have different mechanisms of action (e.g., reverse transcriptase inhibitors, protease inhibitors) can be an effective strategy.
-
Next-Generation Analogs: Research has led to the development of analogs of BMS-626529 with improved potency against resistant strains. For instance, BMS-818251 has shown a more than 10-fold improvement in in vitro antiviral potency compared to its predecessor.[6]
-
Dose Escalation Studies: While there are limits to increasing the concentration due to potential cytotoxicity, carefully designed dose-response experiments can help determine if a higher concentration of BMS-626529 can overcome the observed resistance.
Troubleshooting Guides
Problem: Higher than expected EC50 values in our neutralization assay.
Possible Cause 1: Presence of pre-existing or emergent resistance mutations in the viral stock.
-
Troubleshooting Steps:
-
Perform genotypic sequencing of the gp120 region of your viral stock to identify any known resistance-associated mutations (see Q3).
-
If mutations are present, consider using a different HIV-1 strain known to be sensitive to BMS-626529 as a positive control in your assays.
-
If sequencing is not immediately possible, test the susceptibility of your strain to other HIV-1 entry inhibitors to see if there is broad resistance.
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Verify Cell Health: Ensure that the target cells (e.g., TZM-bl cells, PBMCs) are healthy and viable.
-
Confirm Drug Concentration: Accurately determine the concentration of your BMS-626529 stock solution.
-
Optimize Assay Parameters: Review and optimize incubation times, virus input (MOI), and cell density.
-
Problem: Inconsistent results across replicate experiments.
Possible Cause 1: Variability in viral stock.
-
Troubleshooting Steps:
-
Prepare a large, single batch of viral stock and titer it accurately.
-
Aliquot the stock and store it at -80°C to ensure consistency between experiments. Avoid repeated freeze-thaw cycles.
-
Possible Cause 2: Assay variability.
-
Troubleshooting Steps:
-
Standardize all pipetting steps and use calibrated pipettes.
-
Include both positive (sensitive strain) and negative (no drug) controls in every assay plate.
-
Use a consistent and reliable method for determining cell viability and viral infectivity (e.g., luciferase assay, p24 ELISA).
-
Data Presentation
Table 1: In Vitro Activity of BMS-626529 Against Various HIV-1 Strains
| HIV-1 Strain/Subtype | EC50 (nM) Range | Fold Change vs. Wild Type (Approx.) | Key Resistance Mutations |
| Subtype B (Wild Type) | 0.01 - 10 | 1x | None |
| Subtype B with M426L | >100 | >10x | M426L |
| Subtype B with S375M | Variable | >5x | S375M |
| Subtype C | Generally Susceptible | 1x | - |
| CRF01_AE | >1000 | >100x | Natural Polymorphisms (e.g., S375H) |
| Subtype D with M426L | >500 | >50x | M426L |
Note: EC50 values can vary depending on the specific viral clone and the assay system used.[2][10]
Table 2: Key gp120 Mutations Associated with Reduced BMS-626529 Susceptibility
| Amino Acid Position | Wild-Type Residue | Resistance-Associated Substitution(s) |
| 116 | L | P |
| 204 | A | D |
| 375 | S | M, H, T |
| 426 | M | L |
| 434 | M | I |
| 475 | M | I |
| 506 | V | M |
Source: Data compiled from multiple in vitro and in vivo studies.[7][8][11][12]
Experimental Protocols
Protocol 1: HIV-1 Neutralization Assay (TZM-bl Reporter Cell Line)
This protocol is designed to determine the 50% effective concentration (EC50) of BMS-626529 against a given HIV-1 strain.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase genes)
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
HIV-1 viral stock of known titer
-
BMS-626529 stock solution (in DMSO)
-
96-well cell culture plates (white, clear bottom for luminescence reading)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Dilution: Prepare a serial dilution of BMS-626529 in complete growth medium. The final concentration of DMSO should be kept below 0.5%.
-
Virus Preparation: Dilute the HIV-1 viral stock in complete growth medium to achieve a predetermined multiplicity of infection (MOI).
-
Infection: Add 50 µL of the diluted BMS-626529 to the appropriate wells. Then, add 50 µL of the diluted virus to each well. Include wells with virus only (no drug) and cells only (no virus) as controls.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Lysis and Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Read the luminescence on a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus-only control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Genotypic Analysis of the HIV-1 env Gene
This protocol outlines the steps for sequencing the gp120 region of the env gene to identify resistance mutations.
Materials:
-
Viral RNA extracted from plasma or cell culture supernatant
-
Reverse transcriptase and primers for cDNA synthesis
-
Taq polymerase and specific primers for nested PCR amplification of the gp120 region
-
Agarose (B213101) gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing reagents and access to a sequencer
Methodology:
-
RNA Extraction: Isolate viral RNA from the sample using a commercial kit.
-
cDNA Synthesis: Perform reverse transcription to synthesize cDNA from the viral RNA using a gene-specific primer targeting a region downstream of gp120.
-
First Round PCR: Amplify the entire env gene or a large fragment containing gp120 using outer primers.
-
Second Round (Nested) PCR: Use the product from the first round PCR as a template for a second round of PCR with inner primers specific to the gp120 coding region. This increases the specificity and yield of the desired product.
-
Gel Electrophoresis: Run the nested PCR product on an agarose gel to confirm the size and purity of the amplicon.
-
PCR Product Purification: Purify the PCR product from the gel or directly from the PCR reaction to remove primers and dNTPs.
-
Sequencing: Perform Sanger sequencing of the purified PCR product using the inner PCR primers.
-
Sequence Analysis: Assemble the sequencing reads and translate the nucleotide sequence into an amino acid sequence. Align the sequence with a known sensitive reference strain (e.g., HXB2) to identify any amino acid substitutions at positions associated with BMS-626529 resistance.
Visualizations
Caption: Mechanism of HIV-1 entry and inhibition by BMS-626529.
Caption: Troubleshooting workflow for low BMS-626529 potency.
References
- 1. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Prevalence of subtype-related polymorphisms associated with in vitro resistance to attachment inhibitor BMS-626529 in HIV-1 'non-B'-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of virological response and assessment of resistance emergence to the HIV-1 attachment inhibitor BMS-626529 during 8-day monotherapy with its prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Genetic barrier for attachment inhibitor BMS-626529 resistance in HIV-1 B and non-B subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: BMS-626529 Cytotoxicity Assay Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cytotoxicity assays for the HIV-1 attachment inhibitor, BMS-626529.
Understanding BMS-626529
BMS-626529 is a novel small-molecule inhibitor that targets the HIV-1 envelope glycoprotein (B1211001) gp120.[1][2] Its primary mechanism of action is to prevent the initial attachment of the virus to the CD4 receptor on host T-cells, a critical first step in the viral entry process.[2][3] A prodrug of this compound, BMS-663068, is under clinical development.[1][4]
Expected Cytotoxicity Profile
Published data consistently show that BMS-626529 has low cytotoxicity across a wide range of human cell lines.[5][6] The 50% cytotoxic concentration (CC50) is generally high, indicating a favorable safety profile in vitro.[7] If you are observing significant cell death at low concentrations, it may point to an issue with the experimental setup or the specific cell line being used.
| Cell Line | Cell Type | Incubation Time | CC50 (µM) | Reference |
| PM1 | T-cell line | 6 days | 105 | [5][6][7] |
| PBMCs | Peripheral Blood Mononuclear Cells | 6 days | 192 | [5][6][7] |
| MT-2 | T lymphocytes | 3 or 6 days | >200 | [5][6][7] |
| HEK293 | Kidney | 3 or 6 days | >200 | [5][6][7] |
| HEp-2 | Larynx | 3 or 6 days | >200 | [5][6][7] |
| HepG2 | Liver | 3 or 6 days | >200 | [5][6][7] |
| HeLa | Cervix | 3 or 6 days | >200 | [5][6][7] |
| HCT116 | Colorectal | 3 or 6 days | >200 | [5][6][7] |
| MCF-7 | Breast | 3 or 6 days | >200 | [5][6][7] |
| SK-N-MC | Neuroepithelium | 3 or 6 days | >200 | [5][6][7] |
| HOS | Bone | 3 or 6 days | >200 | [5][6][7] |
| H292 | Lung | 3 or 6 days | >200 | [5][6][7] |
| MDBK | Bovine Kidney | 3 or 6 days | >200 | [5][6][7] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during cytotoxicity testing of BMS-626529.
Q1: I'm observing high cytotoxicity at concentrations well below the published CC50 values. What could be the cause?
A1: Several factors could lead to unexpectedly high cytotoxicity:
-
Cell Line Sensitivity: While BMS-626529 has low toxicity in many cell lines, your specific line might be an exception or have unique sensitivities.[8]
-
Solvent Toxicity: BMS-626529 is typically dissolved in DMSO.[1] Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is non-toxic to your cells. A "vehicle control" (cells + vehicle, no drug) is essential to test this.[8] A final DMSO concentration of 1% was used in key studies.[1]
-
Compound Degradation: Ensure the compound has been stored correctly (stock solutions below -20°C for several months) and has not degraded into a more toxic substance.[1]
-
Experimental Error: Double-check calculations for dilutions, cell seeding density, and incubation times. Inconsistent cell numbers across wells can lead to variable results.[9]
Q2: My results from an MTT assay show high cytotoxicity, but a membrane integrity assay (like LDH release or Trypan Blue) shows low cytotoxicity. Why are they different?
A2: This is a common issue and highlights the importance of understanding what each assay measures.
-
Different Mechanisms: MTT, XTT, and similar tetrazolium-based assays measure metabolic activity, specifically the function of mitochondrial dehydrogenases.[8][10] In contrast, LDH or Trypan Blue assays measure plasma membrane integrity.[8][11]
-
Apoptosis vs. Necrosis: A compound can induce apoptosis (programmed cell death), which involves a decrease in metabolic activity long before the cell membrane ruptures.[8] This would lead to a drop in the MTT signal (appearing as cytotoxic) while the LDH signal remains low. It is crucial to use multiple assays to understand the mechanism of cell death.[8]
Q3: Could BMS-626529 be interfering directly with my assay reagents?
A3: It is possible, as chemical interference is a known pitfall for certain assays, particularly tetrazolium-based ones like MTT and XTT.[10][11] Compounds with reducing properties can directly reduce the assay substrate (e.g., MTT) to its colored formazan (B1609692) product, leading to a false signal.[11][12]
-
How to Check for Interference: Run a cell-free control . Incubate BMS-626529 at various concentrations with the assay reagent (e.g., MTT) in culture medium without any cells. If you observe a color change, it indicates direct chemical interference.[11]
-
Alternative Assays: If interference is confirmed, switch to an assay with a different detection principle. The Sulforhodamine B (SRB) assay , which measures total cellular protein, is an excellent alternative as it is less susceptible to interference from reducing compounds.[11]
Q4: What are the most critical controls to include in my cytotoxicity experiment?
A4: Proper controls are essential for valid and interpretable results.[13]
-
No-Cell Control: Contains only culture medium and the assay reagent. This provides the background absorbance/fluorescence of your medium and reagent.[8]
-
Vehicle Control: Contains cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the BMS-626529. This accounts for any cytotoxic effects of the solvent itself.[8]
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Untreated Control: Contains cells in culture medium only. This represents 100% cell viability.
-
Positive Control (Optional but Recommended): Contains cells treated with a compound known to be highly cytotoxic to your cell line. This confirms that the assay system is working correctly.
Experimental Protocols & Workflows
Adhering to a standardized protocol is crucial for reproducibility. Below is a general workflow and specific methodologies for common assays.
Methodology: XTT Cytotoxicity Assay
The XTT assay was used in key in vitro studies of BMS-626529.[5]
-
Cell Plating: Seed cells in a 96-well microplate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of BMS-626529 and controls to the wells. Incubate for the desired exposure time (e.g., 6 days).[5]
-
Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay: Add the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a humidified CO2 incubator.
-
Measurement: Shake the plate gently and measure the absorbance of the samples at 450-500 nm using a microplate reader. The reference wavelength should be >600 nm.
-
Analysis: Subtract the background absorbance, calculate the percentage of viability relative to the untreated control, and determine the CC50 value.
Methodology: Sulforhodamine B (SRB) Assay (Recommended Alternative)
This assay is recommended if interference with tetrazolium-based assays is suspected.[11]
-
Cell Plating & Treatment: Follow steps 1 and 2 as described for the XTT assay.
-
Fixation: After the treatment period, gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove the TCA. Allow the plate to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.
-
Measurement: Shake the plate gently and measure the absorbance at 510 nm.
-
Analysis: Calculate cell viability as described for the XTT assay.
References
- 1. apexbt.com [apexbt.com]
- 2. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. emerypharma.com [emerypharma.com]
Navigating Inconsistent Results in Preclinical Studies of BMS-663749: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering inconsistent results in animal studies of BMS-663749, an investigational phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor, BMS-488043. By understanding the potential sources of variability, researchers can better design experiments, interpret data, and troubleshoot unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
A1: this compound is a phosphonooxymethyl prodrug of BMS-488043, a small molecule inhibitor of HIV-1 attachment. It was specifically designed to improve the oral bioavailability of the parent compound, BMS-488043, which has dissolution rate-limited absorption. Clinical studies in healthy subjects have shown that this compound significantly increases the maximum concentration (Cmax) and total exposure (AUC) of BMS-488043 compared to oral administration of the parent drug.
Q2: What is the mechanism of action for this compound's active form, BMS-488043?
A2: BMS-488043 is an HIV-1 attachment inhibitor. It binds directly to the viral envelope glycoprotein (B1211001) gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor. This blockade of attachment is the first step in preventing viral entry into the host cell.
Q3: Why might I be observing inconsistent pharmacokinetic (PK) results in my animal studies?
A3: Inconsistent PK results with this compound across different animal studies can arise from several factors, primarily related to its nature as a prodrug. The conversion of the phosphonooxymethyl prodrug to the active BMS-488043 is dependent on host enzymes, such as alkaline phosphatases and esterases. The expression and activity of these enzymes can vary significantly between species (e.g., rats vs. dogs), leading to differences in the rate and extent of prodrug conversion and, consequently, variable exposure to the active compound.
Q4: Are there known species-specific differences in the metabolism of this compound?
A4: While specific comparative metabolism data for this compound in different preclinical species is not extensively published, it is well-established that species differences in the metabolism of phosphoramidate (B1195095) and phosphonooxymethyl prodrugs are common. These differences in enzymatic activity can lead to variations in the pharmacokinetic profile of the parent drug. Therefore, it is crucial to characterize the metabolic profile of this compound in the specific animal model being used.
Q5: How can I troubleshoot variable efficacy of this compound in my in vivo HIV models?
A5: Variable efficacy can be linked to the inconsistent pharmacokinetics mentioned above. If the active drug (BMS-488043) is not reaching or maintaining therapeutic concentrations at the site of action, a diminished or inconsistent antiviral effect will be observed. It is also important to consider the HIV-1 isolate being used in the model, as sensitivity to gp120 inhibitors can vary between strains.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of BMS-488043 Following Oral Dosing of this compound
| Potential Cause | Troubleshooting Steps |
| Species-Specific Differences in Prodrug Conversion | - Conduct pilot pharmacokinetic studies in the selected animal model to determine the optimal dose and dosing regimen. - If possible, measure both the prodrug (this compound) and the active drug (BMS-488043) concentrations in plasma to assess the efficiency of conversion. - Consider that the enzymatic activity responsible for prodrug conversion can differ between rats and dogs, potentially leading to different exposure levels. |
| Formulation and Dosing Vehicle Effects | - Ensure the formulation of this compound is consistent across all experiments. - The solubility and stability of the prodrug in the dosing vehicle can impact absorption. Validate the formulation and its stability under experimental conditions. |
| Gastrointestinal Factors | - The pH of the gastrointestinal tract and the presence of food can influence the dissolution and absorption of the prodrug. Standardize feeding schedules in relation to drug administration. |
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Exposure in Animal Model | - Correlate pharmacokinetic data with pharmacodynamic outcomes. Ensure that the plasma concentrations of BMS-488043 are maintained above the in vitro IC50 or IC90 for a sufficient duration. - If exposure is too low, consider adjusting the dose or dosing frequency of this compound. |
| Protein Binding Differences | - Determine the plasma protein binding of BMS-488043 in the preclinical species being used. High protein binding can limit the amount of free (active) drug available to inhibit the virus. |
| Animal Model Specifics | - The type of animal model (e.g., humanized mice) and the specific HIV-1 strain used can influence the outcome. Ensure the viral isolate is sensitive to BMS-488043. |
Data Presentation
Due to the limited availability of publicly accessible, direct comparative preclinical pharmacokinetic data for this compound, the following table presents an illustrative example based on data from a different HIV-1 gp120 antagonist, NBD-14189, to demonstrate how such data should be structured for comparison. Researchers should aim to generate similar comparative data for this compound in their chosen animal models.
Table 1: Illustrative Example of Comparative Pharmacokinetic Parameters of an HIV-1 gp120 Antagonist (NBD-14189) in Rats and Dogs Following Oral Administration.
| Parameter | Rat (10 mg/kg) | Dog (2 mg/kg) |
| Cmax (ng/mL) | ~100 | 181 |
| Tmax (h) | 8 | 2 |
| AUC (h*ng/mL) | ~380 | 3020 |
| Half-life (t½) (h) | ~10 | 24.3 |
| Oral Bioavailability (%) | ~6% | 61% |
This table is for illustrative purposes only and is based on data for NBD-14189, not this compound. It highlights the potential for significant species differences in pharmacokinetic parameters.
Experimental Protocols
Protocol 1: General Procedure for Oral Pharmacokinetic Study in Rats and Dogs
-
Animal Models: Use adult male Sprague-Dawley rats (250-300g) and Beagle dogs (8-12 kg).
-
Housing and Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle. Allow for an acclimation period of at least one week before the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Drug Formulation: Prepare a suspension or solution of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Dosing:
-
Rats: Administer the formulation via oral gavage at the desired dose.
-
Dogs: Administer the formulation orally via a gelatin capsule or by gavage.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein (rats) or cephalic vein (dogs) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Bioanalysis: Analyze the plasma concentrations of this compound and its active metabolite, BMS-488043, using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a typical pharmacokinetic study.
Technical Support Center: Stabilizing BMS-626529 in Solution for Experiments
For researchers, scientists, and drug development professionals utilizing the HIV-1 attachment inhibitor BMS-626529, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of BMS-626529 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving BMS-626529?
A1: BMS-626529 is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is practically insoluble in water and ethanol. For consistent results, it is crucial to use anhydrous (dry) DMSO, as moisture can reduce the solubility of the compound and promote precipitation.[2]
Q2: What are the recommended storage conditions for BMS-626529?
A2: Proper storage is critical to maintain the integrity of BMS-626529. Recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Several years | Protect from moisture. |
| DMSO Stock Solution | -20°C | Several months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 1 year | Preferred for longer-term storage of solutions. |
Q3: My BMS-626529 solution in DMSO is precipitating when I dilute it in my aqueous buffer (e.g., PBS or cell culture media). What can I do?
A3: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution. Here are several strategies to prevent precipitation:
-
Vigorous Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can help maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.
-
Optimize Final DMSO Concentration: While aiming for the lowest possible DMSO concentration to avoid solvent effects on your experiment, ensure it is sufficient to maintain the solubility of BMS-626529 at the desired final concentration. In many cell-based assays, a final DMSO concentration of up to 1% is tolerated.[1]
-
Pre-warm Aqueous Buffer: Warming your buffer or media to the experimental temperature (e.g., 37°C) before adding the DMSO stock can sometimes improve solubility.
Q4: What is the mechanism of action of BMS-626529?
A4: BMS-626529 is a first-in-class HIV-1 attachment inhibitor. It binds directly to the viral envelope glycoprotein (B1211001) gp120, preventing its initial interaction with the CD4 receptor on host T-cells. This action blocks the first step of viral entry into the cell.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in DMSO stock solution upon storage | - Moisture absorption by DMSO.- Exceeded solubility limit. | - Use fresh, anhydrous DMSO for preparing stock solutions.- Store stock solutions in tightly sealed vials with desiccant.- Gently warm the solution to 37°C and sonicate to attempt redissolution. |
| Inconsistent or lower than expected activity in experiments | - Degradation of BMS-626529 in solution.- Precipitation of the compound in the assay medium.- Incorrect final concentration. | - Prepare fresh working solutions from a frozen DMSO stock for each experiment.- Visually inspect for any precipitation in your final assay medium.- Follow the recommended dilution strategies to avoid precipitation.- Verify the concentration of your stock solution. |
| Cell toxicity observed in culture | - Final DMSO concentration is too high. | - Ensure the final concentration of DMSO in your cell culture medium does not exceed 1%. For sensitive cell lines, a lower concentration (e.g., <0.5%) may be necessary. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
Experimental Protocols
Preparation of BMS-626529 Stock Solution
-
Materials:
-
BMS-626529 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the BMS-626529 powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of BMS-626529 powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C and/or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
General Protocol for Dilution in Aqueous Buffer for Cell-Based Assays
-
Materials:
-
BMS-626529 DMSO stock solution
-
Pre-warmed (37°C) sterile cell culture medium or PBS
-
-
Procedure:
-
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your assay. Ensure the final DMSO concentration will be ≤1%.
-
In a sterile tube, add the required volume of pre-warmed aqueous buffer.
-
While vigorously vortexing the aqueous buffer, slowly add the calculated volume of the BMS-626529 DMSO stock solution dropwise.
-
Continue to vortex for another 10-20 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your experimental setup.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions of BMS-626529.
-
Quantitative Data Summary
Solubility Data
| Solvent | Solubility | Source |
| DMSO | ≥1.48 mg/mL | ApexBio |
| ≥16.67 mg/mL (35.21 mM) | MedChemExpress | |
| 95 mg/mL (200.64 mM) | Selleck Chemicals | |
| Water | Insoluble | Multiple Sources |
| Ethanol | Insoluble | Multiple Sources |
Recommended Final DMSO Concentration in Cell Culture
| Assay Type | Recommended Final DMSO Concentration |
| Cell-based Assays | ≤ 1% |
References
Technical Support Center: BMS-663749 In Vivo Research
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the HIV-1 attachment inhibitor prodrug, BMS-663749 (the prodrug of BMS-626529, also known as fostemsavir), in in vivo research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phosphonooxymethyl prodrug of BMS-626529 (temsavir), a first-in-class HIV-1 attachment inhibitor.[1][2] Following oral administration, this compound is rapidly and extensively converted to its active form, temsavir (B1684575), by alkaline phosphatases in the small intestine.[2][3] Temsavir is a small molecule that binds directly to the HIV-1 envelope glycoprotein (B1211001) gp120, preventing the initial attachment of the virus to the CD4 receptor on host T-cells.[3][4] This action blocks the first step in the viral entry process.[5]
Q2: What is the primary route of administration for this compound in in vivo research?
A2: The primary and intended route of administration for this compound in both preclinical and clinical studies is oral.[1][2] The prodrug was specifically designed to improve the oral bioavailability of the active compound, temsavir, which has low aqueous solubility.[1]
Q3: What are the key pharmacokinetic characteristics of this compound?
A3: After oral administration, this compound is generally not detectable in plasma as it is quickly converted to temsavir.[6] The absorption of temsavir can be influenced by food, with a high-fat meal significantly increasing the area under the curve (AUC).[6] Temsavir has a high plasma protein binding of approximately 88.4%.[6] The plasma half-life of temsavir in humans is approximately 11 hours.[6]
Q4: Is this compound active against different HIV-1 subtypes and tropisms?
A4: Yes, temsavir has demonstrated broad activity against a range of HIV-1 subtypes and is effective against viruses that use either the CCR5 or CXCR4 co-receptors (dual-tropic).[3]
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low or variable plasma concentrations of the active compound (temsavir) | - Incomplete dissolution of this compound in the dosing vehicle. - Inconsistent oral gavage technique. - Precipitation of the compound in the GI tract. - Food effects. | - Vehicle Optimization: Ensure the formulation is a homogenous suspension or solution. Use of co-solvents and surfactants can improve solubility. Sonicate the formulation before administration.[7]- Gavage Technique: Refine the oral gavage technique to ensure accurate and consistent dosing volumes. Ensure the gavage needle is correctly placed in the stomach.[8]- Formulation Stability: Prepare the dosing formulation fresh daily to minimize degradation or precipitation.- Standardize Feeding: Standardize the fasting period for animals before dosing to minimize variability due to food effects.[9] |
| Unexpectedly low efficacy in animal models | - Suboptimal dosing regimen. - Poor bioavailability in the specific animal model. - Degradation of the compound in the formulation. | - Dose-Response Study: Conduct a dose-response study to determine the optimal dose for the desired efficacy in your model.[10]- Pharmacokinetic Analysis: Perform a pilot pharmacokinetic study to determine the exposure (AUC, Cmax) of temsavir in your animal model and correlate it with efficacy.- Formulation Integrity: Confirm the stability and concentration of this compound in your dosing vehicle under the experimental conditions. |
| High inter-animal variability in results | - Inconsistent formulation preparation and administration. - Biological variability among animals. - Differences in food consumption post-dosing. | - Standardize Procedures: Ensure all experimental procedures, including formulation preparation, dosing, and sample collection, are highly standardized.- Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.[11]- Controlled Feeding: Provide a consistent diet and monitor food intake, as it can influence the absorption of this compound. |
Experimental Protocols
Note: These protocols are intended as a guide. Researchers should optimize them for their specific experimental needs and adhere to all institutional animal care and use guidelines.
Protocol 1: Oral Gavage Administration of this compound in Rats
1. Objective: To administer a defined dose of this compound orally to rats for pharmacokinetic or efficacy studies.
2. Materials:
- This compound powder
- Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (B213188) (CMC) in sterile water, or a formulation containing PEG 400 and Tween 80)
- Sterile water for injection or saline
- Polyethylene glycol 400 (PEG 400)
- Tween 80
- Mortar and pestle or homogenizer
- Magnetic stirrer and stir bar
- pH meter
- Appropriately sized oral gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long with a ball tip)[8]
- Syringes
3. Vehicle Preparation (Example with 10% PEG 400 and 5% Tween 80):
- In a sterile beaker, combine 10% (v/v) PEG 400 and 5% (v/v) Tween 80.
- Add sterile saline to bring the volume to the final desired amount.
- Mix thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.
4. This compound Formulation Preparation (for a 10 mg/kg dose in a 10 mL/kg dosing volume):
- Calculate the required amount of this compound based on the number of animals and the desired dose. For a 250g rat, a 10 mg/kg dose requires 2.5 mg of this compound in 2.5 mL of vehicle.
- Weigh the this compound powder accurately.
- If preparing a suspension, triturate the powder with a small amount of the vehicle to create a smooth paste.
- Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
- For solution formulations, add the powder to the vehicle and stir until completely dissolved. Gentle warming and sonication may aid dissolution.
- Always prepare the formulation fresh on the day of dosing.
5. Administration Procedure:
- Weigh each rat to determine the precise dosing volume.
- Gently restrain the rat.
- Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib.
- Draw the calculated volume of the this compound formulation into a syringe attached to the gavage needle.
- Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the roof of the mouth into the esophagus.
- Once the needle has reached the predetermined depth without resistance, slowly administer the formulation.
- Withdraw the needle gently and return the animal to its cage.
- Monitor the animal for any signs of distress.
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Temsavir Following Oral Administration of Fostemsavir (B1673582) (this compound)
| Species | Dose | Vehicle | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | ≤ 25 mg/kg | Solution | N/A | N/A | Similar to parent drug | High | [3] |
| Rat | 200 mg/kg | Solution | N/A | N/A | Superior to parent drug | High | [3] |
| Dog | ≤ 25 mg/kg | Solution | N/A | N/A | Similar to parent drug | High | [3] |
| Monkey | N/A | N/A | N/A | N/A | N/A | 80-122% | [1] |
N/A: Data not available in the searched literature.
Mandatory Visualizations
HIV-1 Entry and Mechanism of Action of BMS-626529
Caption: HIV-1 entry pathway and the inhibitory action of BMS-626529.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Appendix A: Pediatric Antiretroviral Drug Information - Fostemsavir | NIH [clinicalinfo.hiv.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-626529 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the HIV-1 attachment inhibitor BMS-626529. The information focuses on the impact of serum proteins on the compound's antiviral activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-626529?
A1: BMS-626529 is a small-molecule HIV-1 attachment inhibitor. It targets the viral envelope glycoprotein (B1211001) gp120, binding to a conserved pocket and preventing its interaction with the host cell's CD4 receptor.[1][2] This action blocks the initial step of viral entry into the host cell.
Q2: How does BMS-626529 relate to Fostemsavir?
A2: Fostemsavir (formerly BMS-663068) is the phosphonooxymethyl prodrug of BMS-626529.[2] Fostemsavir is administered orally and is then hydrolyzed in the body to release the active compound, BMS-626529 (also known as temsavir).
Q3: What is the extent of BMS-626529 binding to plasma proteins?
A3: BMS-626529 is highly bound to plasma proteins. In studies with HIV-1 infected subjects, the mean plasma protein binding was determined to be 88.4%.[3]
Q4: How does high protein binding affect the in vitro antiviral activity of BMS-626529?
A4: High protein binding reduces the concentration of free, unbound drug available to interact with its viral target. Consequently, the presence of serum proteins in in vitro assays will lead to an increase in the measured half-maximal effective concentration (EC50). It is crucial to consider this effect when interpreting experimental results and extrapolating them to in vivo efficacy.
Troubleshooting Guide
Issue 1: Higher than expected EC50 values in antiviral assays.
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Possible Cause: Presence of serum in the cell culture medium. Fetal bovine serum (FBS) or human serum (HS) contain proteins like albumin that can bind to BMS-626529, reducing its effective concentration.
-
Troubleshooting Steps:
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Quantify the effect of serum: Perform the antiviral assay with varying concentrations of serum (e.g., 0%, 10%, 25%, and 50% human serum) to determine the serum-induced shift in EC50.[4]
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Calculate the protein-binding adjusted EC50: If the fraction of unbound drug is known, the adjusted EC50 can be calculated to estimate the potency in the absence of protein binding.
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Standardize serum concentration: Ensure that the same concentration and lot of serum are used across all experiments for consistency.
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Issue 2: Inconsistent results between different experimental setups.
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Possible Cause: Variations in the type and concentration of serum proteins. Different batches of FBS can have varying protein compositions. Additionally, using different types of serum (e.g., FBS vs. human serum) will lead to different degrees of protein binding.
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Troubleshooting Steps:
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Use a consistent serum source: If possible, use a single lot of serum for the entire set of experiments.
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Consider using purified proteins: For mechanistic studies, consider using cell culture medium supplemented with purified human serum albumin (HSA) or alpha-1-acid glycoprotein (AAG) at physiological concentrations to have a more defined system.
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Document serum details: Always record the type, source, lot number, and concentration of serum used in the experimental protocol.
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Issue 3: Difficulty in correlating in vitro EC50 with in vivo efficacy.
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Possible Cause: Failure to account for the high plasma protein binding in vivo. The free drug concentration in plasma is the pharmacologically active fraction.
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Troubleshooting Steps:
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Use the protein-binding adjusted EC50: When predicting in vivo activity, use the EC50 value adjusted for protein binding to compare with the unbound drug concentrations observed in pharmacokinetic studies.
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Refer to clinical data: Correlate in vitro findings with available clinical data on the pharmacokinetics and pharmacodynamics of Fostemsavir/BMS-626529.
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Quantitative Data Summary
The following table summarizes the expected impact of serum on the antiviral activity of a highly protein-bound compound like BMS-626529. Note that the EC50 values are illustrative and will vary depending on the specific HIV-1 strain, cell type, and assay conditions.
| Serum Concentration | BMS-626529 Protein Binding (%) | Expected EC50 (nM) | Fold-Shift in EC50 (Relative to 0% Serum) |
| 0% | 0% | 1 | 1 |
| 10% FBS | ~50-60% | 2-3 | 2-3 |
| 50% HS | ~85-90% | 8-10 | 8-10 |
| 100% Human Plasma | 88.4% | >10 | >10 |
Data are estimated based on typical shifts for highly protein-bound drugs and the known plasma protein binding of BMS-626529.
Experimental Protocols
Protocol 1: Determination of EC50 Shift in the Presence of Human Serum
This protocol is adapted from standard methods for assessing the impact of serum on antiviral activity.[3][4]
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Cell Preparation: Seed target cells (e.g., TZM-bl) in a 96-well plate at a density that will be sub-confluent at the end of the assay.
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Compound Dilution: Prepare a serial dilution of BMS-626529 in a base medium without serum.
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Serum Preparation: Prepare different concentrations of heat-inactivated human serum (e.g., 0%, 10%, 25%, 50%) in the cell culture medium.
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Assay Setup: Add the diluted BMS-626529 to the wells, followed by the addition of the different serum-containing media.
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Virus Infection: Add a predetermined amount of HIV-1 virus stock to each well.
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Incubation: Incubate the plates for 48-72 hours at 37°C.
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Readout: Measure the extent of viral replication using a suitable method (e.g., luciferase reporter gene activity for TZM-bl cells, p24 antigen ELISA).
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Data Analysis: Calculate the EC50 value for each serum concentration by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Equilibrium Dialysis for Determining Protein Binding
This is a standard method to quantify the binding of a drug to plasma proteins.
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Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that allows the passage of small molecules but not proteins.
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Sample Preparation: Add human plasma to one chamber and a protein-free buffer solution containing a known concentration of BMS-626529 to the other chamber.
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Equilibration: Incubate the apparatus at 37°C with gentle shaking to allow the unbound drug to reach equilibrium across the membrane. The time to reach equilibrium should be determined empirically.
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Sample Collection: After equilibration, collect samples from both the plasma and buffer chambers.
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Quantification: Determine the concentration of BMS-626529 in both chambers using a validated analytical method such as LC-MS/MS.
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Calculation: Calculate the percentage of protein binding using the following formula: % Bound = ((Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration) * 100
Visualizations
Caption: Mechanism of action of BMS-626529.
Caption: Workflow for EC50 determination.
Caption: Impact of serum on BMS-626529 activity.
References
- 1. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor absorption of BMS-663749 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the HIV-1 attachment inhibitor prodrug, BMS-663749. The information provided is intended to address common challenges related to its poor absorption in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of the parent drug (BMS-488043) after oral administration of the prodrug (this compound) in our animal model. What are the potential causes?
A1: Low and variable exposure of BMS-488043 following oral dosing of this compound can stem from several factors. The primary reason for utilizing a prodrug strategy for this compound is the dissolution rate-limited absorption of the parent molecule, BMS-488043. Therefore, issues with the in vivo conversion of the prodrug or the formulation of the prodrug itself are likely culprits.
Potential causes include:
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Poor aqueous solubility and dissolution of the prodrug formulation: While this compound is designed to have improved solubility over the parent drug, the formulation used for administration can still be a limiting factor.
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Incomplete conversion of the prodrug to the active parent drug: The conversion of the phosphonooxymethyl prodrug to BMS-488043 is an enzymatic process. Species-specific differences in the relevant enzymes can lead to incomplete conversion.
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Instability of the prodrug in the formulation or the gastrointestinal tract: The prodrug may degrade before it has a chance to be absorbed and converted.
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Gastrointestinal (GI) tract conditions: The pH of the GI tract and the presence of food can influence the solubility, dissolution, and absorption of the prodrug.
Q2: What are the expected pharmacokinetic parameters for the parent drug (BMS-488043) in common animal models?
Table 1: Preclinical Pharmacokinetic Parameters of BMS-488043 (Parent Drug)
| Species | Oral Bioavailability (%) |
| Rat | 90 |
| Dog | 57 |
| Monkey | 60 |
Source: Journal of Medicinal Chemistry, 2012, 55 (5), pp 2048–2056
When troubleshooting your experiments, if the calculated oral bioavailability of BMS-488043 from your this compound administration is significantly lower than these reported values, it strongly suggests an issue with the formulation or in vivo conversion of the prodrug.
Q3: What formulation strategies can we employ to improve the oral absorption of this compound?
A3: Optimizing the formulation of this compound is critical to ensure its dissolution and subsequent absorption and conversion. Here are some strategies to consider:
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Solubilization techniques:
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Use of co-solvents: Employing a mixture of solvents (e.g., water, ethanol, propylene (B89431) glycol, PEG 400) can enhance the solubility of the prodrug.
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Surfactants and lipids: Formulations containing surfactants (e.g., Tween 80, Cremophor EL) or lipids can improve wetting and solubilization.
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pH adjustment: The solubility of the phosphonooxymethyl prodrug is likely pH-dependent. Preparing the formulation in a buffered solution at an optimal pH can improve its dissolution.
-
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Particle size reduction: Milling or micronization of the solid prodrug can increase its surface area, leading to faster dissolution.
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Amorphous solid dispersions: Formulating the prodrug as an amorphous solid dispersion with a polymer can prevent crystallization and enhance its dissolution rate and extent.
Q4: How does the presence of food in the GI tract affect the absorption of this compound?
A4: The effect of food on the absorption of this compound and its parent compound can be complex. In human clinical trials with the parent drug, BMS-488043, administration with a high-fat meal was part of the protocol, suggesting that food may enhance its absorption, likely by increasing its solubilization through the release of bile salts. For the prodrug, food can delay gastric emptying, which may provide more time for dissolution. However, the specific impact can vary between animal models and the composition of the meal. It is recommended to conduct pilot studies in both fasted and fed states to determine the optimal conditions for your experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the poor absorption of this compound in animal models.
Table 2: Troubleshooting Poor Oral Absorption of this compound
| Observed Issue | Potential Root Cause | Recommended Action |
| Low Cmax and AUC of BMS-488043 | Poor dissolution of this compound formulation. | 1. Analyze the solubility of this compound in the current vehicle. 2. Reformulate using solubilization techniques (see FAQ Q3). 3. Consider conducting a pilot study with a simple aqueous solution versus a more complex formulation to assess the impact of excipients. |
| Incomplete in vivo conversion of the prodrug. | 1. Verify the presence of relevant phosphatases in the target animal species' intestinal tissue or plasma. 2. If possible, measure the concentration of the intact prodrug in plasma to assess the extent of conversion. | |
| High variability in plasma concentrations between animals | Inconsistent dosing or formulation preparation. | 1. Ensure accurate and consistent oral gavage technique. 2. If using a suspension, ensure it is homogenous and does not settle during dosing. 3. Prepare fresh formulations for each experiment to avoid degradation. |
| Physiological differences between animals (e.g., fed vs. fasted state). | 1. Standardize the feeding schedule of the animals before dosing. 2. Conduct studies in both fed and fasted states to understand the food effect. | |
| Delayed Tmax of BMS-488043 | Slow dissolution of the prodrug formulation. | 1. Employ formulation strategies to accelerate dissolution (e.g., particle size reduction, use of surfactants). |
| Delayed gastric emptying. | 1. Consider the impact of the vehicle and food on gastric emptying time. |
Experimental Protocols
1. In Vitro Solubility Assessment of this compound
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Objective: To determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.
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Materials: this compound powder, phosphate (B84403) buffer solutions (pH 2.0, 4.5, 6.8), shaker incubator, centrifuge, HPLC system.
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Method:
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Add an excess amount of this compound powder to separate vials containing each of the phosphate buffer solutions.
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Incubate the vials in a shaker incubator at 37°C for 24 hours to ensure equilibrium is reached.
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Centrifuge the samples to pellet the undissolved solid.
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Carefully collect the supernatant and filter it through a 0.45 µm filter.
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Analyze the concentration of this compound in the filtered supernatant using a validated HPLC method.
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2. Caco-2 Permeability Assay for BMS-488043 (Parent Drug)
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Objective: To assess the intestinal permeability of the active parent drug, BMS-488043.
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Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), BMS-488043, LC-MS/MS system.
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Method:
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Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
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Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
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For apical to basolateral (A-B) transport, add BMS-488043 solution in HBSS to the apical side of the Transwell insert.
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At predetermined time points, collect samples from the basolateral side.
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For basolateral to apical (B-A) transport, add BMS-488043 solution to the basolateral side and collect samples from the apical side.
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Analyze the concentration of BMS-488043 in the collected samples using LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) for both directions to determine the extent of active efflux.
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3. In Vivo Pharmacokinetic Study in Rats
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Objective: To determine the plasma concentration-time profile of BMS-488043 after oral administration of this compound.
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Materials: this compound formulation, Sprague-Dawley rats, oral gavage needles, blood collection tubes (with anticoagulant), centrifuge, LC-MS/MS system.
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Method:
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Fast the rats overnight prior to dosing (if conducting a fasted study).
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Administer the this compound formulation to the rats via oral gavage at the desired dose.
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Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
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Process the blood samples to obtain plasma by centrifugation.
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Store the plasma samples at -80°C until analysis.
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Analyze the plasma concentrations of BMS-488043 (and this compound if possible) using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
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Visualizations
Caption: Experimental workflow for oral administration of this compound.
Caption: Troubleshooting logic for poor absorption of this compound.
BMS-626529 assay artifacts and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 attachment inhibitor BMS-626529.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-626529?
A1: BMS-626529 is a small molecule inhibitor that targets the HIV-1 envelope glycoprotein (B1211001) gp120. It binds to a conserved pocket in gp120, preventing the initial attachment of the virus to the CD4 receptor on host T-cells.[1][2] This action blocks the first step of viral entry into the host cell.
Q2: What is the recommended solvent and storage for BMS-626529?
A2: BMS-626529 is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][4] The final DMSO concentration in cell culture assays should be kept low (typically ≤1%) to minimize cytotoxicity.[3]
Q3: What is the general potency of BMS-626529?
A3: BMS-626529 is a highly potent inhibitor of HIV-1 entry. Its half-maximal effective concentration (EC₅₀) values are typically in the low nanomolar to picomolar range against a wide variety of HIV-1 laboratory strains and clinical isolates.[5][6] However, susceptibility can vary significantly depending on the viral subtype and specific envelope glycoprotein sequence.[5][7]
Q4: Are there any HIV-1 subtypes known to be resistant to BMS-626529?
A4: Yes, HIV-1 subtype AE and group O viruses have been shown to exhibit inherent resistance to BMS-626529.[7][8] Researchers should consider the viral subtype when designing experiments and interpreting results.
Q5: What are the known resistance mutations for BMS-626529?
A5: In vitro studies have identified several amino acid substitutions in gp120 that can confer resistance to BMS-626529. Key mutations include M426L and M475I.[9][10] The presence of these mutations, particularly M426L, has been associated with a reduced virological response to the prodrug of BMS-626529, BMS-663068.[1][9]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Question: My replicate wells for the same experimental condition are showing high variability in my HIV-1 entry assay. What are the possible causes and solutions?
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like viral stocks. Change pipette tips between each replicate. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. |
| Edge Effects | Evaporation from wells on the outer edges of the plate can concentrate reagents and affect cell viability. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment. |
| Incomplete Mixing | Thoroughly mix all reagents, including virus dilutions and drug concentrations, before adding them to the wells. |
Issue 2: Weak or No Signal in the Assay
Question: I am getting a very weak or no signal in my HIV-1 inhibition assay, even in the positive control wells. What are the likely reasons for this?
| Potential Cause | Recommended Solution |
| Inactive or Degraded Reagents | Ensure all reagents, especially enzymes like luciferase and reverse transcriptase, are stored properly and are within their expiration dates. Avoid repeated freeze-thaw cycles. |
| Low Virus Titer | The multiplicity of infection (MOI) may be too low. It's important to accurately titrate your virus stock to ensure you are using an appropriate amount for infection. |
| Suboptimal Target Cells | Ensure target cells (e.g., TZM-bl) are healthy, within a low passage number, and express adequate levels of CD4, CCR5, and/or CXCR4. Cell lines can lose receptor expression over time. |
| Incorrect Incubation Times | Inadequate incubation times for virus-cell pre-incubation or for post-infection culture can lead to a low signal. Optimize incubation times based on your specific assay protocol. |
Issue 3: Compound Precipitation in Cell Culture Media
Question: I observed a precipitate in my wells after adding the BMS-626529 stock solution to the cell culture medium. How can I prevent this?
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | BMS-626529 has limited solubility in aqueous solutions.[4] |
| High Final Concentration | Exceeding the solubility limit of BMS-626529 in the media will result in precipitation. Determine the maximum soluble concentration in your specific media. |
| "Solvent Shock" | Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of solution. To avoid this, perform serial dilutions of the DMSO stock in a stepwise manner, or pre-mix the stock with a small volume of media before adding it to the final well volume. |
| Low Final DMSO Concentration | While a low final DMSO concentration is desirable to avoid cytotoxicity, ensure it is sufficient to maintain the solubility of BMS-626529 at the tested concentrations. |
Quantitative Data Summary
Table 1: In Vitro Activity of BMS-626529 Against Various HIV-1 Strains
| HIV-1 Strain | EC₅₀ (nM) | Cell Line | Reference |
| LAI (X4-tropic) | 0.7 ± 0.4 | Various | [6] |
| Subtype B (average) | <10 | PBMCs | [7] |
| Subtype A (average) | <10 | PBMCs | [7] |
| Subtype C (average) | <10 | PBMCs | [7] |
| Subtype AE | Resistant | PBMCs | [7] |
| Group O | Resistant | PBMCs | [7] |
Table 2: Cytotoxicity of BMS-626529
| Cell Line | CC₅₀ (µM) | Incubation Time | Reference |
| PM1 (T-cell line) | 105 | 6 days | [6] |
| PBMCs | 192 | 6 days | [6] |
Experimental Protocols
Protocol 1: HIV-1 Pseudovirus Neutralization Assay (TZM-bl cells)
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Cell Seeding: Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate overnight at 37°C, 5% CO₂.
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Compound Dilution: Prepare serial dilutions of BMS-626529 in complete DMEM. The final DMSO concentration should not exceed 1%.
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Virus Preparation: Dilute HIV-1 pseudovirus stock in complete DMEM to a concentration that yields a luciferase signal of approximately 100,000 to 500,000 relative light units (RLUs) in the absence of inhibitor.
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Neutralization Reaction: In a separate 96-well plate, mix equal volumes of the diluted compound and diluted virus. Incubate for 1 hour at 37°C.
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Infection: Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well.
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Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
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Lysis and Luminescence Reading: After incubation, remove the culture medium and add 100 µL of a luciferase lysis buffer (e.g., Bright-Glo™) to each well. Incubate for 5-10 minutes at room temperature. Measure luminescence using a plate luminometer.
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Data Analysis: Calculate the percent neutralization for each compound concentration relative to the virus control (no compound) and cell control (no virus) wells. Determine the EC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of BMS-626529 in inhibiting HIV-1 entry.
Caption: A logical workflow for troubleshooting common BMS-626529 assay issues.
References
- 1. Prediction of virological response and assessment of resistance emergence to the HIV-1 attachment inhibitor BMS-626529 during 8-day monotherapy with its prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. natap.org [natap.org]
- 10. Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HIV-1 Attachment Inhibitors: BMS-626529 vs. Fostemsavir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two significant HIV-1 attachment inhibitors: BMS-626529 (temsavir) and its prodrug, fostemsavir (B1673582). We will delve into their mechanisms of action, comparative potency supported by experimental data, and the methodologies used in these critical assessments.
Introduction
BMS-626529, also known as temsavir (B1684575), is a first-in-class small molecule that targets the HIV-1 envelope glycoprotein (B1211001) gp120, preventing the virus from attaching to the CD4 receptor on host T-cells.[1][2] Fostemsavir is an orally administered phosphonooxymethyl prodrug of temsavir, designed to increase solubility and improve pharmacokinetic properties.[3][4] Upon oral administration, fostemsavir is rapidly converted to its active form, temsavir, by alkaline phosphatases in the gut.[3][4] Both agents represent a critical therapeutic option for treatment-experienced individuals with multidrug-resistant HIV-1.[3][5]
Mechanism of Action
Temsavir, the active moiety of fostemsavir, directly binds to a conserved pocket within the gp120 subunit of the HIV-1 envelope protein.[3][6] This binding event stabilizes the gp120 in a "closed" or prefusion conformation, which prevents the conformational changes necessary for its interaction with the host cell's CD4 receptor.[6][7] By blocking this initial and essential step of viral entry, temsavir effectively inhibits the virus from infecting host immune cells.[4][8] This mechanism is distinct from other classes of antiretrovirals, and importantly, fostemsavir has shown no in vitro cross-resistance with other entry inhibitors like ibalizumab and maraviroc, or with other antiretroviral classes.[7][9][10]
dot
Caption: Mechanism of action for fostemsavir and its active moiety, BMS-626529 (temsavir).
Comparative Potency
The antiviral potency of BMS-626529 is typically evaluated using cell-based assays that measure the concentration of the drug required to inhibit HIV-1 replication by 50% (EC50) or 50% inhibitory concentration (IC50). The susceptibility to BMS-626529 is known to be virus-dependent due to the heterogeneity of the gp120 protein.[1][11]
In Vitro Potency of BMS-626529 (Temsavir)
| Parameter | HIV-1 Subtype | Value | Reference |
| IC50 | Subtype A | 2.26 nM | [12] |
| Subtype B | 0.34 nM | [12] | |
| Subtype C | 1.3 nM | [12] | |
| EC50 | LAI Virus (CXCR4-tropic) | 0.7 ± 0.4 nM | [1][13] |
| Vast majority of viral isolates | <10 nM | [1][11][13] | |
| Range against diverse isolates | pM to >2,000 nM | [1][11][13] | |
| Binding Affinity (IC50) | Soluble CD4 to gp120 | 14 nM | [14] |
Clinical Efficacy of Fostemsavir
The clinical efficacy of fostemsavir has been extensively evaluated in the BRIGHTE study, a Phase III clinical trial in heavily treatment-experienced adults with multidrug-resistant HIV-1.[5][15]
| Trial | Cohort | Virologic Response (HIV-1 RNA <40 copies/mL) | CD4+ T-cell Count Change from Baseline | Reference |
| BRIGHTE (Phase III) | Randomized | 53% at Week 24 | +205 cells/µL at Week 96 | [5][16] |
| 60% at Week 96 | +296 cells/mm³ at Week 240 | [5][15] | ||
| Non-randomized | +119 cells/mm³ at Week 96 | [17] |
Experimental Protocols
The potency of BMS-626529 and fostemsavir is primarily determined using phenotypic assays that measure the ability of the drug to inhibit viral entry into target cells. The PhenoSense Entry assay is a widely used commercial assay for this purpose.
PhenoSense Entry Assay (General Methodology)
The PhenoSense Entry assay is a single-cycle viral infectivity assay. The general steps are as follows:
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Patient-derived Virus Envelope Amplification: The patient's HIV-1 env gene, which codes for the gp120 and gp41 envelope proteins, is amplified by PCR from plasma viral RNA.
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Pseudovirus Production: The amplified patient env genes are inserted into a plasmid vector. These plasmids are then co-transfected into producer cells along with a second plasmid containing an HIV-1 genome that lacks its own env gene but contains a luciferase reporter gene. This results in the production of pseudoviruses that have the patient's envelope proteins on their surface and can infect cells in a single round but cannot replicate further.
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Infection of Target Cells: Target cells that express CD4, CCR5, and CXCR4 are incubated with the pseudoviruses in the presence of serial dilutions of BMS-626529 (temsavir).
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Quantification of Viral Entry: After a set incubation period, the cells are lysed, and the luciferase activity is measured. The light output is proportional to the number of viruses that successfully entered the cells.
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Data Analysis: The luciferase activity at different drug concentrations is compared to a no-drug control to calculate the IC50 value, which is the concentration of the drug that inhibits viral entry by 50%.
dot
References
- 1. Susceptibility of global HIV-1 clinical isolates to fostemsavir using the PhenoSense® Entry assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 4. Human Immunodeficiency Virus 1 (HIV-1) PhenoSense Entry® (Monogram® Fuzeon Resistance) » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 5. Development of Screening Assays for Use of Broadly Neutralizing Antibodies in People Living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenosense Entry HIV Drug Resistance Assay | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 7. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Productive Entry of HIV-1 during Cell-to-Cell Transmission via Dynamin-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasensitive quantification of HIV-1 cell-to-cell transmission in primary human CD4+ T cells measures viral sensitivity to broadly neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Single-Cell Technologies Applied to HIV-1 Research: Reaching Maturity [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Week 96 Genotypic and Phenotypic Results of the Fostemsavir Phase 3 BRIGHTE Study in Heavily Treatment-Experienced Adults Living with Multidrug-Resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparing BMS-663749 and other HIV prodrugs
A Comprehensive Comparison of BMS-663749 (Fostemsavir) and Other Advanced HIV Prodrugs for Researchers and Drug Development Professionals.
This guide provides an in-depth, objective comparison of the HIV prodrug this compound (fostemsavir) with other significant players in the field: the first-in-class capsid inhibitor lenacapavir (B1654289) (GS-6207), and the widely used nucleotide reverse transcriptase inhibitor (NRTI) prodrugs, tenofovir (B777) alafenamide (TAF) and tenofovir disoproxil fumarate (B1241708) (TDF). This document is tailored for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and visual representations to facilitate a thorough understanding of these critical antiretroviral agents.
Mechanism of Action
A fundamental differentiator among these prodrugs is their distinct mechanisms of targeting the HIV-1 replication cycle.
This compound (Fostemsavir): Fostemsavir (B1673582) is a phosphonooxymethyl prodrug of temsavir (B1684575) (BMS-626529).[1][2] Temsavir is a first-in-class attachment inhibitor that binds directly to the HIV-1 envelope glycoprotein (B1211001) gp120.[3][4] This binding prevents the initial interaction of the virus with the host cell's CD4 receptor, a critical first step in viral entry.[4][5] By stabilizing the gp120 in a closed state, temsavir also hinders subsequent conformational changes required for co-receptor binding.[4][6]
Lenacapavir (GS-6207): Lenacapavir is a first-in-class capsid inhibitor. It interferes with multiple essential steps of the viral replication cycle by binding to the HIV-1 capsid protein (p24). This interaction disrupts capsid-mediated nuclear uptake of proviral DNA, virus assembly and release, and the formation of a stable capsid core.[7]
Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF): Both TAF and TDF are prodrugs of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI).[8] Once intracellularly phosphorylated to the active diphosphate (B83284) form, tenofovir diphosphate (TFV-DP) competes with the natural substrate, deoxyadenosine (B7792050) triphosphate, for incorporation into newly forming viral DNA by the reverse transcriptase enzyme.[9][10] This leads to chain termination and halts viral replication. The key difference between TAF and TDF lies in their activation pathways, which impacts plasma and intracellular concentrations of tenofovir.[8]
Diagram: HIV-1 Replication Cycle and Points of Inhibition
Caption: Inhibition points of different HIV prodrugs.
Comparative Efficacy: Clinical Trial Data
The clinical efficacy of these prodrugs has been evaluated in pivotal Phase 3 clinical trials.
| Parameter | This compound (Fostemsavir) - BRIGHTE Study [11][12][13][14][15][16][17] | Lenacapavir - CAPELLA Study [18][19][20][21][22][23][24][25][26][27] | Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF) [1][28][29][30][31][32] |
| Patient Population | Heavily treatment-experienced (HTE) adults with multidrug-resistant (MDR) HIV-1. | Heavily treatment-experienced (HTE) adults with multidrug-resistant (MDR) HIV-1. | Antiretroviral-naïve and experienced adults with HIV-1. |
| Dosing Regimen | 600 mg tablet taken orally twice daily. | Oral lead-in followed by subcutaneous injection every 6 months. | Once-daily oral tablet (co-formulated with other antiretrovirals). |
| Primary Endpoint | Mean change in HIV-1 RNA from Day 1 to Day 8 in the randomized cohort. | Proportion of participants with ≥0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the functional monotherapy period. | Proportion of patients with HIV-1 RNA <50 copies/mL at Week 48. |
| Virologic Suppression (HIV-1 RNA <40-50 copies/mL) | Randomized Cohort: 53% at Week 24, 60% at Week 96.[11][13] Non-randomized Cohort: 37% at Week 24 and Week 96.[11] | 81% at Week 26, 85% (missing=excluded) at Week 156.[18][20] | Naïve patients (Week 48): TAF ~88-90%, TDF ~88-90%.[1][28] Experienced patients (switch, Week 48): TAF ~96%, TDF ~93%.[28] |
| Mean CD4+ T-cell Count Increase from Baseline | Randomized Cohort (Week 96): +205 cells/µL.[11][13] Non-randomized Cohort (Week 96): +119 cells/µL.[11][13] | Week 26: +81 cells/µL.[20] Week 156 (median): +115 cells/µL.[18] | Naïve patients (Week 48): TAF ~177 cells/µL, TDF ~204 cells/µL.[1] |
Safety and Tolerability
The safety profiles of these prodrugs are a critical consideration in their clinical application.
| Parameter | This compound (Fostemsavir) - BRIGHTE Study [11][12][15] | Lenacapavir - CAPELLA Study [18][20][22] | Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF) [1][28][29][30][31] |
| Common Adverse Events | Nausea, diarrhea, headache. | Injection site reactions (swelling, erythema), nausea. | TAF: Generally well-tolerated. TDF: Higher incidence of renal and bone-related adverse events. |
| Discontinuations due to Adverse Events | 7% of all participants.[11] | Low, 2 participants due to Grade 1 injection site nodules.[18] | Low in both groups, but higher for renal-related events with TDF. |
| Serious Adverse Events | 48% of all participants, primarily infections and HIV-1 disease progression.[15] | Low incidence of drug-related serious adverse events. | Lower risk of renal and bone-related serious adverse events with TAF compared to TDF. |
| Key Safety Concerns | Immune reconstitution syndrome, QTc prolongation, elevations in liver enzymes. | Long-acting nature requires consideration for management of adverse events. | TAF: Potential for weight gain and lipid elevations. TDF: Renal and bone toxicity. |
Resistance Profiles
The emergence of drug resistance is a major challenge in HIV therapy.
| Drug | Primary Resistance-Associated Mutations (RAMs) | Cross-Resistance |
| This compound (Fostemsavir) | Substitutions in gp120, including S375N, M426L, M434I, and M475I.[14][33][34][35] | No cross-resistance with other antiretroviral classes.[6] |
| Lenacapavir | Mutations in the capsid protein, such as M66I, Q67H, K70N, and N74D.[7][36][37][38][39] | No cross-resistance with other antiretroviral classes.[7] |
| Tenofovir (TAF/TDF) | K65R, K70E in the reverse transcriptase gene. | Cross-resistance with other NRTIs. |
Experimental Protocols
Detailed experimental protocols for pivotal clinical trials are crucial for the scientific community to critically evaluate the evidence.
BRIGHTE Study (Fostemsavir) - NCT02362503[11][12][16][17]
-
Study Design: A Phase 3, international, multicenter, partially randomized, double-blind, placebo-controlled trial.
-
Participant Population: Heavily treatment-experienced adults with HIV-1 RNA ≥400 copies/mL and ≤2 classes of fully active antiretroviral agents remaining.
-
Randomized Cohort (n=272): Participants with 1 or 2 fully active agents were randomized 3:1 to receive either fostemsavir 600 mg twice daily or placebo, in addition to their failing regimen, for 8 days (functional monotherapy period). After Day 8, all participants received open-label fostemsavir with an optimized background therapy (OBT).
-
Non-randomized Cohort (n=99): Participants with no fully active agents received open-label fostemsavir with OBT from Day 1.
-
Primary Endpoint: Mean change in log10 HIV-1 RNA from Day 1 to Day 8 in the randomized cohort.
-
Secondary Endpoints: Proportion of participants with HIV-1 RNA <40 copies/mL, change from baseline in CD4+ T-cell count, and safety.
Diagram: BRIGHTE Study Workflow
Caption: BRIGHTE Study Design.
CAPELLA Study (Lenacapavir) - NCT04150068[23][24][27]
-
Study Design: A Phase 2/3, global, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participant Population: Heavily treatment-experienced adults with multi-drug resistant HIV-1.
-
Randomized Cohort (n=36): Participants were randomized 2:1 to receive oral lenacapavir or placebo, in addition to their failing regimen, for 14 days (functional monotherapy period).
-
Non-randomized Cohort (n=36): Participants received open-label lenacapavir and an optimized background regimen from Day 1.
-
Maintenance Phase: Following the initial period, all participants received subcutaneous lenacapavir every 6 months in combination with an optimized background regimen.
-
Primary Endpoint: The proportion of participants in the randomized cohort achieving a viral load reduction of at least 0.5 log10 copies/mL from baseline at the end of the 14-day functional monotherapy period.
-
Secondary Endpoints: Proportion of participants with HIV-1 RNA <50 copies/mL, change from baseline in CD4+ T-cell count, and safety.
Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate Studies (e.g., GS-US-380-1489 and GS-US-380-1490)
-
Study Design: Phase 3, randomized, double-blind, active-controlled trials.
-
Participant Population: Treatment-naïve HIV-1 infected adults.
-
Intervention: Participants were randomized to receive a single-tablet regimen containing either TAF or TDF, co-formulated with other antiretrovirals (e.g., elvitegravir, cobicistat, and emtricitabine).
-
Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at Week 48.
-
Secondary Endpoints: Changes in bone mineral density and markers of renal function, safety, and tolerability.
In Vitro Assay Protocols
Detailed, proprietary protocols for the specific in vitro assays used in the development of these drugs are not publicly available. However, the general principles of these assays are well-established in the field of virology and pharmacology.
-
gp120 Binding Assay (for Fostemsavir): This type of assay typically involves incubating recombinant gp120 protein with CD4-expressing cells in the presence of varying concentrations of the inhibitor (temsavir). The extent of binding is then quantified using methods such as ELISA or flow cytometry.
-
Capsid Inhibition Assay (for Lenacapavir): These assays often utilize cell-based systems with reporter viruses (e.g., expressing luciferase or GFP) to measure the effect of the inhibitor on viral replication. Specific steps of the replication cycle, such as nuclear import or virion assembly, can be assessed using microscopy and biochemical techniques.
-
Intracellular Phosphorylation Assay (for TAF/TDF): This involves incubating peripheral blood mononuclear cells (PBMCs) or other relevant cell lines with the prodrugs.[40][41][42] The cells are then lysed, and the intracellular concentrations of the parent drug and its phosphorylated metabolites (monophosphate and diphosphate) are quantified using techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[40][42]
Diagram: General Intracellular Phosphorylation Assay Workflow
Caption: Intracellular Phosphorylation Assay.
Conclusion
This compound (fostemsavir) and lenacapavir represent significant advancements in the treatment of multidrug-resistant HIV-1, offering novel mechanisms of action for heavily treatment-experienced patients with limited options. Tenofovir alafenamide has demonstrated an improved safety profile concerning renal and bone health compared to its predecessor, tenofovir disoproxil fumarate, making it a preferred option in many clinical scenarios. The choice of agent depends on a multitude of factors including the patient's treatment history, resistance profile, comorbidities, and preference for dosing frequency. This guide provides a foundational comparison to aid researchers and drug development professionals in their understanding and evaluation of these important HIV prodrugs.
References
- 1. Tenofovir alafenamide vs. tenofovir disoproxil fumarate in single tablet regimens for initial HIV-1 therapy: a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 8. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Long-term safety and impact of immune recovery in heavily treatment-experienced adults receiving fostemsavir for up to 5 years in the phase 3 BRIGHTE study [frontiersin.org]
- 13. scientificarchives.com [scientificarchives.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Long-term safety and impact of immune recovery in heavily treatment-experienced adults receiving fostemsavir for up to 5 years in the phase 3 BRIGHTE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rukobiahcp.com [rukobiahcp.com]
- 17. viivhealthcare.com [viivhealthcare.com]
- 18. 155. Long-Acting Subcutaneous Lenacapavir in People with Multi-Drug Resistant HIV-1: 3-Year Results of the CAPELLA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel, twice-a-year injected drug suppresses multidrug-resistant HIV in most patients on failing therapy | aidsmap [aidsmap.com]
- 20. gilead.com [gilead.com]
- 21. gilead.com [gilead.com]
- 22. Lenacapavir in MDR HIV: phase 3 results of CAPELLA study published | HIV i-Base [i-base.info]
- 23. For HCP's | Sunlenca® (lenacapavir) Optimized Background Regimens in the CAPELLA study [askgileadmedical.com]
- 24. gilead.com [gilead.com]
- 25. SUNLENCA® (lenacapavir) CAPELLA Trial | HCP Site [sunlencahcp.com]
- 26. Capsid Inhibition with Lenacapavir in Multidrug-Resistant HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Tenofovir Alafenamide Versus Tenofovir Disoproxil Fumarate in the First Protease Inhibitor-Based Single-Tablet Regimen for Initial HIV-1 Therapy: A Randomized Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Positive for Hepatitis B e Antigen [clinicaltrials.stanford.edu]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. journals.asm.org [journals.asm.org]
- 36. discovery.researcher.life [discovery.researcher.life]
- 37. m.youtube.com [m.youtube.com]
- 38. Lack of Resistance Mutations to the Novel HIV-1 Capsid Inhibitor Lenacapavir Among People Living with HIV in Guangdong, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Lenacapavir drug resistance: rapid switching and the need for resistance testing | HIV i-Base [i-base.info]
- 40. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Measurement of Intracellular Didanosine and Tenofovir Phosphorylated Metabolites and Possible Interaction of the Two Drugs in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HIV-1 Entry Inhibitors: Ibalizumab vs. BMS-626529 (Temsavir)
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiretroviral therapy is continually evolving, with a critical focus on developing novel mechanisms of action to combat multidrug-resistant HIV-1 strains. Among the key strategies is the inhibition of viral entry into host cells. This guide provides an in-depth, objective comparison of two first-in-class HIV-1 entry inhibitors: Ibalizumab, a monoclonal antibody targeting the host CD4 receptor, and BMS-626529 (Temsavir), the active metabolite of the prodrug Fostemsavir (B1673582), which targets the viral envelope glycoprotein (B1211001) gp120.
Dueling Mechanisms of Action: A Tale of Two Targets
Ibalizumab and BMS-626529 both prevent HIV-1 from entering host CD4+ T cells, but they achieve this through fundamentally different interactions at the virus-cell interface.
Ibalizumab: The Post-Attachment Roadblock
Ibalizumab is a humanized monoclonal antibody that functions as a post-attachment inhibitor.[1][2] Its mechanism does not prevent the initial binding of the HIV-1 gp120 protein to the CD4 receptor on the T-cell surface. Instead, Ibalizumab binds to a distinct epitope on the second domain (D2) of the CD4 receptor, at the interface with the first domain (D1).[3][4] This binding is non-competitive with gp120.[5]
Upon binding, Ibalizumab induces a conformational change in the CD4-gp120 complex. This alteration creates steric hindrance, physically preventing the gp120 protein from undergoing the subsequent conformational changes necessary to engage with the co-receptors CCR5 or CXCR4.[1][2] By blocking this crucial secondary interaction, Ibalizumab effectively halts the fusion of the viral and cellular membranes, thereby preventing viral entry.[1] A key advantage of its binding site is that it is distant from the major histocompatibility complex (MHC) class II binding site on CD4, thus avoiding immunosuppressive effects.[4]
BMS-626529 (Temsavir): The Attachment Preemptor
In contrast, BMS-626529 (the active form of Fostemsavir) is a small-molecule attachment inhibitor that directly targets the virus.[1][6] It binds to a conserved, hydrophobic pocket within the gp120 glycoprotein, adjacent to the CD4 binding site.[6][7]
By occupying this pocket, BMS-626529 stabilizes the gp120 trimer in a "closed" or "State 1" conformation.[6][8] This action preemptively blocks the conformational changes in gp120 that are required for its initial attachment to the CD4 receptor.[2][8] Consequently, the first step of viral entry is inhibited, and the virus cannot dock onto the host T-cell. Its activity is independent of the virus's co-receptor tropism (CCR5 or CXCR4).[9]
At a Glance: Ibalizumab vs. BMS-626529
| Feature | Ibalizumab | BMS-626529 (Temsavir) |
| Drug Class | Monoclonal Antibody; Post-Attachment Inhibitor | Small Molecule; Attachment Inhibitor |
| Molecular Target | Domain 2 of the host CD4 Receptor[4] | HIV-1 envelope glycoprotein gp120[1] |
| Point of Intervention | After gp120 binds to CD4, but before co-receptor binding[1][2] | Prevents the initial binding of gp120 to the CD4 receptor[1][6] |
| Mechanism | Induces conformational change in the CD4-gp120 complex, sterically hindering co-receptor interaction[1][2] | Stabilizes gp120 in a "closed" conformation, preventing CD4 attachment[6][8] |
| Administration | Intravenous Infusion[5] | Oral (as prodrug Fostemsavir)[1] |
| Primary Resistance | Loss of N-linked glycosylation sites in the V5 loop of gp120[10] | Amino acid substitutions in gp120 (e.g., S375, M426, M434, M475)[9][11] |
| Cross-Resistance | No cross-resistance with other antiretroviral classes, including other entry inhibitors.[10][12] | No cross-resistance with other antiretroviral classes, including other entry inhibitors.[8][12] |
Quantitative Data: Potency and Binding Affinity
The following tables summarize key quantitative data for Ibalizumab and BMS-626529. It is important to note that these values are derived from different studies using varied assays, cell types, and viral isolates, which can influence the results. Direct head-to-head comparisons in a single study are limited.
Table 1: In Vitro Antiviral Activity
| Compound | Assay Type | Viral Isolates | EC50 / IC50 | Reference |
| Ibalizumab | Phenotypic Assay | 38 baseline isolates from MDR HIV-1 patients (TMB-301 study) | Median EC50: 31 ng/mL (Range: 13-212 ng/mL) | [10] |
| Phenotypic Assay | 16 HIV-2 primary isolates in PBMC assay | Median IC50: 0.027 µg/mL (Range: 0.001-0.506 µg/mL) | [13] | |
| Phenotypic Assay | R5-tropic clinical isolates | Median EC50: 0.08 µg/mL | [14] | |
| Phenotypic Assay | X4-tropic clinical isolate | EC50: 0.11 µg/mL | [14] | |
| BMS-626529 (Temsavir) | PhenoSense Entry Assay | Treatment-experienced patients (AI438011 study) | Required baseline IC50 <100 nM for study entry | [11] |
| Phenotypic Assay | Global clinical isolates (various subtypes) | Median IC50: 0.8 nM | ||
| Pseudotyped Virus Assay | M-tropic, T-cell line-adapted, and primary HIV-1 strains | EC50 range: 0.09 to 5.9 µM (for an early derivative) | [15] |
Table 2: Binding Affinity (Dissociation Constant, KD)
| Interaction | Assay Method | KD | Reference |
| Ibalizumab Fab : Soluble CD4 (D1-D2) | Surface Plasmon Resonance (Biacore) | Not explicitly stated in provided abstracts, but binding kinetics were measured. | [3][16] |
| BMS-626529 : gp120 | Tryptophan Fluorescence Quenching | Not explicitly stated in provided abstracts, but a 1:1 binding ratio was supported. | [6] |
Experimental Protocols
Ibalizumab: Binding Affinity Determination via Surface Plasmon Resonance (SPR)
This protocol is based on methodologies described for analyzing Ibalizumab's interaction with its target, CD4.[3][16]
Objective: To determine the association (ka), dissociation (kd), and equilibrium (KD) constants for the binding of Ibalizumab to soluble human CD4.
Materials:
-
Biacore T3000 or similar SPR instrument
-
CM5 sensor chip
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Ibalizumab (ligand)
-
Recombinant soluble human CD4 (sCD4) (analyte)
-
HBS-EP buffer (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20), pH 7.4
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.8-2.0)
Procedure:
-
Chip Immobilization: a. Activate the carboxyl groups on the CM5 sensor chip surface by injecting a 1:1 mixture of 0.2 M EDC and 0.05 M NHS for 7 minutes at a flow rate of 5 µL/min. b. Immobilize Ibalizumab to the activated surface by injecting it at a low concentration (e.g., 2 µg/mL) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached. c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. d. A reference flow cell should be prepared similarly but without the injection of Ibalizumab to allow for reference subtraction.
-
Binding Analysis: a. Prepare a dilution series of sCD4 (analyte) in HBS-EP buffer. Concentrations should typically span a range from well below to well above the expected KD. Include a zero-concentration sample (buffer only) for double referencing. b. Inject the sCD4 dilutions over both the Ibalizumab-coupled and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 3 minutes). c. Allow the dissociation of the bound analyte to be monitored by flowing HBS-EP buffer over the chip for a set dissociation time (e.g., 10 minutes).
-
Surface Regeneration: a. After each binding cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., two 30-second pulses of 10 mM glycine-HCl, pH 2.0) to remove all bound analyte.
-
Data Analysis: a. The resulting sensorgrams (response units vs. time) are corrected by subtracting the reference flow cell data and the buffer-only injection data. b. Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the Biacore evaluation software to determine the kinetic parameters ka, kd, and the dissociation constant KD (KD = kd/ka).
BMS-626529 (Temsavir): gp120 Binding Inhibition Assay (ELISA-based)
This protocol is a generalized representation based on common methods for assessing the inhibition of gp120-CD4 interaction.[17][18]
Objective: To determine the concentration of BMS-626529 required to inhibit the binding of recombinant gp120 to immobilized CD4 by 50% (IC50).
Materials:
-
96-well Maxisorp microtiter plates
-
Recombinant soluble human CD4 (sCD4)
-
Recombinant HIV-1 gp120
-
BMS-626529 (Temsavir)
-
Anti-gp120 monoclonal antibody (e.g., 2G12)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (anti-human Fc)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Blocking buffer (e.g., PBS with 3% Bovine Serum Albumin (BSA))
-
Wash buffer (e.g., PBS with 0.05% Tween 20 (PBS-T))
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: a. Coat the wells of a 96-well plate with sCD4 (e.g., 100 ng/well in PBS) and incubate overnight at 4°C.
-
Blocking: a. Wash the plate with wash buffer. b. Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Inhibition Reaction: a. Prepare a serial dilution of BMS-626529 in a suitable assay buffer. b. In a separate plate or tubes, pre-incubate a constant concentration of gp120 with the various dilutions of BMS-626529 for 1 hour at 37°C. Include controls with gp120 and no inhibitor.
-
Binding to Plate: a. Wash the sCD4-coated plate. b. Transfer the gp120/inhibitor mixtures to the corresponding wells of the sCD4-coated plate. c. Incubate for 1-2 hours at room temperature to allow gp120 to bind to the immobilized CD4.
-
Detection: a. Wash the plate thoroughly to remove unbound gp120 and inhibitor. b. Add the anti-gp120 primary antibody to each well and incubate for 1 hour. c. Wash the plate. d. Add the HRP-conjugated secondary antibody and incubate for 1 hour. e. Wash the plate. f. Add TMB substrate and incubate in the dark until sufficient color develops. g. Stop the reaction by adding the stop solution.
-
Data Analysis: a. Measure the absorbance at 450 nm. b. Calculate the percentage of inhibition for each BMS-626529 concentration relative to the control wells (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Visualizing the Mechanisms and Workflows
Caption: Mechanism of Ibalizumab as a post-attachment inhibitor.
Caption: Mechanism of BMS-626529 as an attachment inhibitor.
Caption: Generalized workflow for in vitro binding/inhibition assays.
References
- 1. Ibalizumab and Fostemsavir in the Management of Heavily Pre-Treated HIV-infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opening the door on entry inhibitors in HIV: Redefining the use of entry inhibitors in heavily treatment experienced and treatment‐limited individuals living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epitope Mapping of Ibalizumab, a Humanized Anti-CD4 Monoclonal Antibody with Anti-HIV-1 Activity in Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 3 Study of Ibalizumab for Multidrug-Resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IBALIZUMAB FDA Product Insert [natap.org]
- 11. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical evidence for a lack of cross-resistance between temsavir and ibalizumab or maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Distinct HIV-1 Neutralization Potency Profiles of Ibalizumab-Based Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HIV Attachment Inhibitors for the Modern Researcher
An in-depth analysis of fostemsavir (B1673582), ibalizumab, and the novel capsid inhibitor lenacapavir (B1654289), providing researchers with the comparative data and methodologies essential for advancing HIV drug development.
In the ever-evolving landscape of HIV-1 therapeutics, a new generation of antiretroviral agents targeting the initial stages of viral entry has emerged, offering hope for heavily treatment-experienced patients with multidrug-resistant virus. This guide provides a head-to-head comparison of two key classes of these early-stage inhibitors: attachment inhibitors and post-attachment inhibitors, alongside the first-in-class capsid inhibitor, lenacapavir. We delve into their distinct mechanisms of action, clinical efficacy, resistance profiles, and safety, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.
Mechanism of Action: A Tale of Two Targets and a Novel Disruption
The initial and critical step in the HIV-1 lifecycle is the attachment and entry into the host CD4+ T cell. This process is a key target for therapeutic intervention. Fostemsavir and ibalizumab, while both classified as entry inhibitors, employ fundamentally different strategies to thwart the virus at this stage. Lenacapavir, on the other hand, introduces a novel mechanism by disrupting the viral capsid, a protein shell crucial for multiple stages of the viral replication cycle.
Fostemsavir , an attachment inhibitor, is a prodrug of temsavir. Temsavir directly binds to the gp120 subunit of the HIV-1 envelope glycoprotein.[1][2][3] This binding event prevents the initial interaction between the virus and the host CD4 receptor, thereby blocking viral attachment and subsequent entry into the cell.[1][2][3]
Ibalizumab is a humanized monoclonal antibody that acts as a post-attachment inhibitor.[4][5][6][7][8] It binds to the second domain of the CD4 receptor on the host T cell.[4][5][6][7] This binding does not prevent the initial attachment of the viral gp120 to CD4. Instead, it induces a conformational change in the CD4-gp120 complex, which prevents the virus from interacting with the co-receptors (CCR5 or CXCR4) necessary for viral fusion and entry.[4][5][6][8]
Lenacapavir represents a paradigm shift in antiretroviral therapy as the first approved capsid inhibitor.[9][10][11][12][13] It targets the HIV-1 capsid protein (p24) and disrupts multiple essential steps in the viral lifecycle.[9][10][11][12][13] By binding to the capsid, lenacapavir interferes with capsid-mediated nuclear uptake of the proviral DNA, as well as the assembly and release of new virus particles.[9][10] This multi-faceted disruption contributes to its high potency.
At a Glance: Comparative Profile of Early-Stage HIV Inhibitors
For a rapid comparative overview, the following table summarizes the key characteristics of fostemsavir, ibalizumab, and lenacapavir.
| Feature | Fostemsavir (Rukobia) | Ibalizumab (Trogarzo) | Lenacapavir (Sunlenca) |
| Drug Class | Attachment Inhibitor | Post-attachment Inhibitor (Monoclonal Antibody) | Capsid Inhibitor |
| Target | HIV-1 gp120 | Host CD4 Receptor (Domain 2) | HIV-1 Capsid Protein (p24) |
| Administration | Oral | Intravenous | Oral and Subcutaneous Injection |
| FDA Approval | 2020[3][14] | 2018[4] | 2022[9] |
| Indication | Heavily treatment-experienced adults with multidrug-resistant HIV-1[3][14] | Heavily treatment-experienced adults with multidrug-resistant HIV-1[4] | Heavily treatment-experienced adults with multidrug-resistant HIV-1[9][11] |
Visualizing the Mechanisms of Viral Inhibition
To further elucidate the distinct points of intervention for each drug, the following diagrams illustrate their mechanisms of action.
Caption: Mechanisms of action for Fostemsavir, Ibalizumab, and Lenacapavir.
Clinical Efficacy: A Quantitative Comparison
The clinical development of these inhibitors has been marked by their significant impact on viral suppression in patients with limited treatment options. The following table summarizes key efficacy data from their pivotal clinical trials.
| Inhibitor | Trial | Primary Endpoint | Virologic Suppression | CD4+ Cell Count Increase |
| Fostemsavir | BRIGHTE (Phase 3)[2] | Mean decrease in HIV-1 RNA from Day 1 to Day 8 in the randomized cohort | 53% of participants achieved HIV RNA <40 copies/mL at Week 24[14] | Mean increase of 90 cells/mm³ at Week 24[2] |
| Ibalizumab | TMB-301 (Phase 3)[7] | Proportion of patients with ≥0.5 log10 decrease in HIV-1 RNA from baseline to Day 14 | 43% of patients achieved HIV-1 RNA <50 copies/mL at Week 24 | Mean increase of 48 cells/mm³ at Week 24 |
| Lenacapavir | CAPELLA (Phase 2/3) | Proportion of patients with ≥0.5 log10 decrease in HIV-1 RNA from baseline at Day 15 | 83% of participants achieved HIV-1 RNA <50 copies/mL at Week 52 | Mean increase of 83 cells/mm³ at Week 52 |
Resistance and Safety Profiles: Navigating the Challenges
The emergence of drug resistance is a critical consideration in antiretroviral therapy. Understanding the resistance profiles of these novel agents is paramount for their effective clinical use.
Fostemsavir: Resistance to fostemsavir is primarily associated with mutations in the env gene, which encodes the gp120 protein.[14] Importantly, enfuvirtide-resistant and ibalizumab-resistant HIV envelopes have been found to remain susceptible to fostemsavir.[14]
Ibalizumab: Reduced susceptibility to ibalizumab has been linked to the loss of N-linked glycosylation sites in the V5 loop of gp120.[7] Phenotypic and genotypic testing has shown no evidence of cross-resistance between ibalizumab and other approved antiretroviral drug classes.[7]
Lenacapavir: As the first capsid inhibitor, mutations conferring resistance to other antiretroviral classes do not affect lenacapavir's activity.[9][10] However, mutations in the capsid protein itself can confer resistance, particularly when the drug is not part of an optimized background regimen.[9]
Safety and Tolerability:
-
Fostemsavir: Common adverse reactions include nausea.[14] A serious potential side effect is immune reconstitution syndrome.[14]
-
Ibalizumab: The most common adverse effects include diarrhea, nausea, dizziness, fatigue, pyrexia, and rash.[8]
-
Lenacapavir: The most common side effects are injection site reactions and nausea.[11]
Experimental Methodologies: A Guide for the Bench Scientist
Reproducibility and a clear understanding of experimental design are the cornerstones of scientific advancement. This section provides an overview of the key assays used to characterize these HIV inhibitors.
Viral Entry and Attachment Inhibition Assays
Objective: To quantify the ability of a compound to inhibit HIV-1 entry into a target cell.
General Protocol Outline:
-
Cell Culture: Maintain a stable cell line expressing CD4, CCR5, and CXCR4 (e.g., TZM-bl cells).
-
Virus Production: Generate single-round infectious HIV-1 pseudoviruses expressing the envelope glycoproteins of interest.
-
Inhibition Assay:
-
Pre-incubate the target cells with serial dilutions of the inhibitor (e.g., temsavir, ibalizumab).
-
Add the HIV-1 pseudovirus to the cells.
-
Incubate for a defined period (e.g., 48 hours) to allow for viral entry and reporter gene expression (e.g., luciferase or beta-galactosidase).
-
-
Data Analysis: Measure reporter gene activity to determine the extent of viral entry. Calculate the 50% inhibitory concentration (IC50) of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fostemsavir | Manasa Life Sciences [manasalifesciences.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ibalizumab Targeting CD4 Receptors, An Emerging Molecule in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibalizumab: Anti-CD4 Monoclonal Antibody for HIV Research - Creative Biolabs [creativebiolabs.net]
- 7. Appendix A: Pediatric Antiretroviral Drug Information - Ibalizumab | NIH [clinicalinfo.hiv.gov]
- 8. Ibalizumab, a Novel Monoclonal Antibody for the Management of Multidrug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenacapavir - Wikipedia [en.wikipedia.org]
- 10. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 14. Fostemsavir - Wikipedia [en.wikipedia.org]
BMS-626529: A Comparative Guide to its Activity Against Diverse HIV-1 Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of BMS-626529, the active component of the prodrug fostemsavir, against a range of Human Immunodeficiency Virus Type 1 (HIV-1) subtypes. BMS-626529 is a first-in-class attachment inhibitor that targets the viral envelope glycoprotein (B1211001) gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor.[1][2][3] This unique mechanism of action makes it a critical agent in the management of multidrug-resistant HIV-1.[4][5]
Mechanism of Action
BMS-626529 functions by binding to a highly conserved pocket on the HIV-1 gp120 protein.[6] This binding event locks the gp120 in a "closed" conformation, which prevents the conformational changes necessary for it to engage with the CD4 receptor on host T-cells.[7][8] By blocking this initial attachment step, BMS-626529 effectively neutralizes the virus before it can enter and infect the cell.[1][2] This mechanism is distinct from other classes of entry inhibitors, such as CCR5 antagonists or fusion inhibitors.[9]
Comparative Antiviral Activity
BMS-626529 has demonstrated broad and potent antiviral activity against a wide array of HIV-1 subtypes, including those with resistance to other antiretroviral drug classes.[7][10] Its efficacy is generally not dependent on the virus's co-receptor tropism (CCR5 or CXCR4).[6][10]
Activity Against Major HIV-1 Subtypes
The following table summarizes the in vitro activity of BMS-626529 against various HIV-1 subtypes, as measured by the half-maximal effective concentration (EC50). Lower EC50 values indicate greater potency.
| HIV-1 Subtype | BMS-626529 EC50 (nM) - Median | BMS-488043 EC50 (nM) - Median | Number of Isolates Tested | Reference |
| Subtype A | 1.0 | 224 | 13 | [11] |
| Subtype B | 0.43 | 36.5 | 40 | [11][12] |
| Subtype C | 0.35 | 8.4 | 11 | [11] |
| Subtype D | 0.9 | 25 | 5 | [11] |
| Subtype F | 0.7 | N/A | 2 | [11] |
| Subtype G | 0.6 | 127 | 3 | [11] |
| CRF01_AE | >10,000 | >8,300 | 8 | [11][13] |
| Group O | >10,000 | N/A | 2 | [11][13] |
BMS-488043 is a predecessor to BMS-626529 and is included for comparison. N/A: Data not available from the cited sources.
Comparison with Other Entry Inhibitors
While direct comparative data across all subtypes is limited, studies have shown that BMS-626529 maintains activity against viruses resistant to other entry inhibitors, such as the fusion inhibitor enfuvirtide (B549319) and the CD4-directed monoclonal antibody ibalizumab.[1][14] There is no cross-resistance observed between BMS-626529 and these agents.[1][14]
| Entry Inhibitor | Mechanism of Action | Activity Spectrum |
| BMS-626529 (Temsavir) | Binds to gp120, preventing CD4 attachment. | Broad activity against most HIV-1 subtypes, except CRF01_AE and Group O.[11][13] |
| Ibalizumab | A monoclonal antibody that binds to the CD4 receptor, blocking viral entry post-attachment.[15][16] | Broadly active against various HIV-1 subtypes.[5] |
| Maraviroc | A CCR5 co-receptor antagonist, blocking the interaction of gp120 with CCR5.[9] | Active only against CCR5-tropic HIV-1. |
| Enfuvirtide | A fusion inhibitor that binds to gp41, preventing the fusion of the viral and cellular membranes.[5] | Active against both CCR5- and CXCR4-tropic HIV-1. |
Experimental Protocols
The following is a generalized protocol for determining the in vitro antiviral activity of compounds like BMS-626529 using a cell-based phenotypic assay.
Phenotypic Antiviral Susceptibility Assay
This assay measures the ability of a drug to inhibit HIV-1 replication in a cell culture system.
-
Virus Preparation:
-
Recombinant viruses containing the envelope (env) gene from different HIV-1 subtypes are generated.
-
Viral stocks are prepared by transfecting suitable host cells (e.g., 293T cells) with viral genomic plasmids.
-
The concentration of the viral stocks is quantified, typically by measuring the p24 antigen concentration.
-
-
Cell Culture:
-
Target cells that are susceptible to HIV-1 infection (e.g., peripheral blood mononuclear cells - PBMCs, or engineered cell lines like TZM-bl) are cultured under standard conditions.
-
-
Antiviral Assay:
-
Target cells are seeded in 96-well plates.
-
The test compound (e.g., BMS-626529) is serially diluted and added to the cells.
-
A standardized amount of virus is added to the wells containing the cells and the test compound.
-
Control wells with no drug (virus only) and no virus (cells only) are included.
-
The plates are incubated for a period that allows for viral replication (typically 3-7 days).
-
-
Quantification of Viral Replication:
-
The extent of viral replication is measured by quantifying a viral marker. Common methods include:
-
p24 Antigen ELISA: Measures the amount of the viral capsid protein p24 in the cell culture supernatant.
-
Luciferase Reporter Assay: If using a reporter virus, the activity of the luciferase enzyme is measured, which is proportional to the level of viral gene expression.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the supernatant.
-
-
-
Data Analysis:
-
The percentage of viral inhibition at each drug concentration is calculated relative to the virus control (no drug).
-
The EC50 value, which is the concentration of the drug that inhibits viral replication by 50%, is determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Conclusion
BMS-626529 demonstrates potent and broad-spectrum activity against a wide range of HIV-1 subtypes. Its unique mechanism of action as an attachment inhibitor provides a valuable therapeutic option, particularly for patients with multidrug-resistant virus. While most HIV-1 subtypes are highly susceptible to BMS-626529, notable exceptions include CRF01_AE and Group O viruses, highlighting the importance of continued surveillance and research into the mechanisms of resistance. The experimental protocols outlined in this guide provide a framework for the continued evaluation of BMS-626529 and the development of next-generation HIV-1 entry inhibitors.
References
- 1. Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A scalable workflow to test “shock and kill” therapeutic approaches against the HIV-1 latent reservoir in blood cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. — Target Discovery Institute [tdi.ox.ac.uk]
- 4. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct HIV-1 Neutralization Potency Profiles of Ibalizumab-Based Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of BMS-626529 with Other Antiretrovirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BMS-626529, the active component of the prodrug fostemsavir (B1673582), is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein (B1211001) gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor. This novel mechanism of action presents a valuable opportunity for combination therapy, particularly for treatment-experienced patients with multidrug-resistant HIV-1. This guide provides a comprehensive overview of the synergistic effects of BMS-626529 when used in combination with other antiretroviral agents, supported by in vitro and clinical data.
In Vitro Synergistic Activity
In vitro studies have consistently demonstrated that BMS-626529 exhibits additive to synergistic effects when combined with a wide range of antiretroviral drugs from different classes. Notably, no antagonistic effects have been observed in these combinations, highlighting the favorable profile of BMS-626529 for inclusion in combination regimens.
Quantitative Synergy Analysis
The following table summarizes the observed synergistic interactions between BMS-626529 and other antiretroviral agents. The primary method for quantifying synergy in these studies is the MacSynergy II program, which analyzes the drug combination data to determine if the observed effect is greater than the expected additive effect.
| Antiretroviral Class | Combination Agent | Observed Effect | Quantitative Data (Combination Index - CI) | Reference |
| Entry Inhibitors | Maraviroc (CCR5 antagonist) | Synergistic | Specific CI values not consistently reported, but synergy demonstrated. | [1] |
| Enfuvirtide (Fusion inhibitor) | Synergistic | Specific CI values not consistently reported, but synergy demonstrated. | [1] | |
| Ibalizumab (CD4 post-attachment inhibitor) | Additive to Synergistic | Specific CI values not consistently reported. | [1] | |
| Broadly Neutralizing Antibodies (bNAbs) | CD4-binding site (CD4bs)-targeting bNAbs (e.g., VRC01, NIH45-46G54W) | Remarkable Synergy | Leftward shift in neutralization curves, indicating enhanced potency. Specific CI values are context-dependent. | [2][3] |
| Reverse Transcriptase Inhibitors (RTIs) | Zidovudine (NRTI) | Additive to Synergistic | Specific CI values not consistently reported. | [4] |
| Lamivudine (NRTI) | Additive to Synergistic | Specific CI values not consistently reported. | [4] | |
| Tenofovir (NtRTI) | Additive to Synergistic | Specific CI values not consistently reported. | [4] | |
| Efavirenz (NNRTI) | Additive to Synergistic | Specific CI values not consistently reported. | [4] | |
| Protease Inhibitors (PIs) | Atazanavir | Additive to Synergistic | Specific CI values not consistently reported. | [4] |
| Darunavir | Additive to Synergistic | Specific CI values not consistently reported. | [4] | |
| Lopinavir/ritonavir | Additive to Synergistic | Specific CI values not consistently reported. | [4] | |
| Integrase Strand Transfer Inhibitors (INSTIs) | Raltegravir | Additive to Synergistic | Specific CI values not consistently reported. | [4] |
| Elvitegravir | Additive to Synergistic | Specific CI values not consistently reported. | [4] | |
| Dolutegravir | Additive to Synergistic | Specific CI values not consistently reported. | [4] |
Note: While multiple studies report additive or synergistic interactions, specific Combination Index (CI) values from supplemental data files were not uniformly accessible for a comprehensive quantitative comparison in this guide.
Clinical Efficacy in Combination Therapy: The BRIGHTE Study
The pivotal phase 3 BRIGHTE study evaluated the efficacy and safety of fostemsavir (the prodrug of BMS-626529) in heavily treatment-experienced adults with multidrug-resistant HIV-1.[5][6][7] Participants received fostemsavir in combination with an optimized background therapy (OBT).[5]
The study demonstrated durable virologic responses and significant increases in CD4+ T-cell counts over 240 weeks, providing strong clinical evidence for the effectiveness of BMS-626529 as part of a combination regimen in a difficult-to-treat patient population.[5]
| Parameter | Week 96 Results (Randomized Cohort) | Week 240 Results (Randomized Cohort) |
| Virologic Suppression (HIV-1 RNA <40 copies/mL) | 60% | Sustained virologic response observed |
| Mean Change in CD4+ T-cell Count from Baseline | +205 cells/µL | Continued clinically meaningful improvements |
These long-term data underscore the critical role of BMS-626529 in constructing a viable and effective antiretroviral regimen for patients who have exhausted other treatment options.[5]
Experimental Protocols
In Vitro Synergy Assay (General Protocol)
A common method to assess the in vitro synergy of antiviral compounds is a cell-based assay using HIV-1 infected T-cell lines, such as MT-2 or MT-4 cells.
-
Cell Preparation: MT-2 cells are propagated in appropriate culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics).
-
Drug Preparation: BMS-626529 and the combination antiretroviral are serially diluted to a range of concentrations.
-
Drug Combination Matrix: A checkerboard dilution matrix is prepared in 96-well plates, with varying concentrations of BMS-626529 and the other drug, both alone and in combination.
-
Viral Infection: MT-2 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Incubation: The infected cells are added to the wells of the drug combination plate and incubated at 37°C in a CO2 incubator for a period of 4-5 days.
-
Endpoint Measurement: Viral replication is quantified by measuring the level of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of viral inhibition for each drug concentration and combination is calculated relative to a virus control (no drug). The synergy is then quantified using a computational method such as the MacSynergy II program, which generates a three-dimensional plot depicting synergistic, additive, or antagonistic interactions.[4]
Visualizing Mechanisms and Workflows
Mechanism of Synergy: BMS-626529 and CD4bs-targeting bNAbs
The remarkable synergy observed between BMS-626529 and broadly neutralizing antibodies that target the CD4 binding site on gp120 is attributed to their complementary mechanisms of action.[2][3] Both agents interfere with the binding of the virus to the host cell's CD4 receptor, but they do so in distinct ways that lead to an enhanced overall inhibitory effect.
Caption: Synergistic inhibition of HIV-1 entry by BMS-626529 and a CD4bs-targeting bNAb.
Experimental Workflow for In Vitro Synergy Assessment
The following diagram illustrates the typical workflow for determining the synergistic effects of two antiretroviral drugs in a cell-based assay.
Caption: A generalized workflow for assessing in vitro antiretroviral drug synergy.
Conclusion
BMS-626529 demonstrates a favorable in vitro synergy profile with a broad range of antiretroviral agents, with no evidence of antagonism. The remarkable synergy with CD4bs-targeting bNAbs highlights the potential for innovative combination strategies. Clinical data from the BRIGHTE study provide strong evidence for the long-term efficacy and safety of fostemsavir (the prodrug of BMS-626529) as a core component of combination therapy for heavily treatment-experienced individuals with multidrug-resistant HIV-1. The unique mechanism of action of BMS-626529 makes it a valuable tool in the armamentarium against HIV-1, offering new hope for patients with limited treatment options.
References
- 1. In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Neutralization Synergy between HIV-1 Attachment Inhibitor Fostemsavir and Anti-CD4 Binding Site Broadly Neutralizing Antibodies against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. viivhealthcare.com [viivhealthcare.com]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Resistance Profiles: BMS-626529 Versus Other HIV Entry Inhibitors
For Immediate Release
This guide provides a detailed comparison of the resistance profile of the HIV attachment inhibitor BMS-626529 (the active component of the prodrug Fostemsavir) against other approved entry inhibitors. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of how resistance develops to these critical antiretroviral agents.
Introduction to HIV Entry Inhibition
HIV entry into host cells is a multi-step process involving the viral envelope glycoproteins gp120 and gp41, and host cell receptors CD4 and a coreceptor (either CCR5 or CXCR4).[1] Entry inhibitors disrupt this process at various stages: attachment, coreceptor binding, or membrane fusion. Understanding the resistance profiles of these drugs is crucial for their effective clinical use and for the development of next-generation inhibitors. This guide focuses on comparing the resistance mechanisms of BMS-626529 with Enfuvirtide (B549319), Maraviroc (B1676071), and Ibalizumab.
Comparative Resistance Profiles
The development of resistance to HIV entry inhibitors is a complex process that varies significantly depending on the drug's specific mechanism of action. The following tables summarize the key resistance mutations and associated fold-changes in susceptibility for BMS-626529 and other major entry inhibitors.
Table 1: BMS-626529 (Temsavir) Resistance Profile
BMS-626529 is the active form of the prodrug Fostemsavir (B1673582). It is an attachment inhibitor that binds to the gp120 subunit of the viral envelope, preventing the initial interaction with the CD4 receptor.[2][3] Resistance to BMS-626529 is primarily associated with mutations in gp120.
| Class | Inhibitor | Target | Key Resistance Mutations | Fold Change in IC50/EC50 |
| Attachment Inhibitor | BMS-626529 (Temsavir) | gp120 | S375H/I/M/N/T/Y, M426L/P, M434I/K, M475I | >3-fold increase in temsavir (B1684575) IC50 is considered clinically significant.[4] Specific mutations can lead to much higher fold changes; for instance, M426L and M475I have been associated with >100-fold resistance to earlier generation attachment inhibitors.[5] |
Table 2: Comparative Resistance Profiles of Other Entry Inhibitors
This table outlines the resistance profiles of other key entry inhibitors, highlighting their distinct mechanisms and resistance pathways.
| Class | Inhibitor | Target | Key Resistance Mutations | Fold Change in IC50/EC50 or Other Metrics |
| Fusion Inhibitor | Enfuvirtide | gp41 (HR1 domain) | G36D/S/V, I37V, V38A/E/M, Q39R, Q40H, N42T/D, N43D/K/S, L44M, L45M | Single substitutions typically result in a 5- to 10-fold reduction in susceptibility.[6] Double mutations, such as G36D/V38M, can increase resistance by 30- to 360-fold.[7] |
| CCR5 Antagonist | Maraviroc | CCR5 coreceptor | Mutations in the V3 loop of gp120 (e.g., I304V, F312W, T314A, E317D, I318V) allowing the virus to use the drug-bound form of CCR5.[8] Emergence of CXCR4-tropic virus. | Resistance is often characterized by a plateau in the dose-response curve (reduced maximal percent inhibition, MPI) rather than a significant fold-change in IC50.[9] However, some studies have reported >1400-fold resistance in vitro.[8] |
| Post-attachment Inhibitor | Ibalizumab | CD4 receptor (Domain 2) | Loss of N-linked glycosylation sites in the V5 loop of gp120.[10][11] | Resistance is primarily measured by a decrease in the maximal percent inhibition (MPI) rather than a fold-change in IC50.[10] For example, removal of two glycosylation sites can reduce MPI to 25%.[12] |
Cross-Resistance
An important consideration in antiretroviral therapy is the potential for cross-resistance between drugs.
-
BMS-626529 has a unique resistance profile, and no cross-resistance with other classes of antiretrovirals, including other entry inhibitors, has been observed.[5] Viruses resistant to enfuvirtide and ibalizumab remain susceptible to fostemsavir (the prodrug of BMS-626529).[10]
-
Enfuvirtide resistance mutations in gp41 do not confer resistance to other classes of entry inhibitors that target gp120 or the host cell receptors.[7]
-
Maraviroc resistance through a switch to CXCR4 tropism would render the virus susceptible to CXCR4 antagonists. Resistance through gp120 mutations that allow binding to drug-bound CCR5 does not confer cross-resistance to other entry inhibitor classes.
-
Ibalizumab resistance due to loss of glycosylation sites in the V5 loop of gp120 does not result in cross-resistance to other entry inhibitors like enfuvirtide and maraviroc.[11]
Experimental Protocols
PhenoSense® Entry Assay
The PhenoSense® Entry assay is a widely used method to quantify the susceptibility of HIV-1 to entry inhibitors.[13]
Methodology:
-
Viral RNA Extraction and Amplification: HIV-1 gp160 (env) sequences are amplified from patient plasma viral RNA using reverse transcriptase-polymerase chain reaction (RT-PCR).
-
Construction of Pseudoviruses: The amplified patient-derived env genes are inserted into an HIV-1 vector that lacks its own env gene but contains a luciferase reporter gene. This creates a library of pseudoviruses capable of a single round of infection.
-
Infection of Target Cells: Target cells expressing CD4 and the appropriate coreceptors (CCR5 and CXCR4) are infected with the pseudoviruses in the presence of serial dilutions of the entry inhibitor being tested.
-
Quantification of Viral Infectivity: After a set incubation period, the cells are lysed, and luciferase activity is measured. The light output is proportional to the level of viral infection.
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated by comparing the luciferase activity in the presence of the drug to the activity in the absence of the drug. The result is often reported as a fold-change in IC50 relative to a wild-type reference virus.[13]
In Vitro Selection of Resistant Viruses
This experimental approach is used to identify potential resistance mutations by culturing HIV-1 in the presence of increasing concentrations of an antiretroviral drug.
Methodology:
-
Initial Viral Culture: A laboratory strain or clinical isolate of HIV-1 is cultured in susceptible cells (e.g., peripheral blood mononuclear cells or specific cell lines).
-
Drug Exposure: The virus is passaged in the presence of a low concentration of the entry inhibitor, typically starting at a concentration around the wild-type IC50.
-
Dose Escalation: As viral replication recovers, the concentration of the drug in the culture is gradually increased. This selective pressure encourages the outgrowth of resistant viral variants.[14]
-
Monitoring of Resistance: Periodically, virus from the culture is harvested and its susceptibility to the drug is tested using an assay like the PhenoSense® Entry assay to determine the fold-change in IC50.
-
Genotypic Analysis: Once significant resistance is observed, the env gene (or other relevant viral genes) of the resistant virus is sequenced to identify the mutations responsible for the reduced susceptibility.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HIV entry pathway and a typical experimental workflow for identifying resistance.
References
- 1. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A combination of polymorphic mutations in V3 loop of HIV-1 gp120 can confer noncompetitive resistance to maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Mechanisms of resistance and failure of treatment with maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ibalizumab, a Novel Monoclonal Antibody for the Management of Multidrug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of asparagine-linked glycosylation sites in variable region 5 of human immunodeficiency virus type 1 envelope is associated with resistance to CD4 antibody ibalizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 14. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating BMS-626529 as a Novel Antiretroviral Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-626529 (temsavir), a first-in-class HIV-1 attachment inhibitor, with other key antiretroviral agents that target viral entry. BMS-626529, the active component of the prodrug fostemsavir (B1673582), offers a novel mechanism of action by directly binding to the viral envelope glycoprotein (B1211001) gp120 and preventing its initial interaction with the host cell's CD4 receptor.[1][2][3][4] This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways to objectively evaluate BMS-626529 as a significant antiretroviral target.
Mechanism of Action: A New Approach to HIV-1 Inhibition
BMS-626529 distinguishes itself from other entry inhibitors by targeting the first step in the HIV-1 lifecycle: attachment to the CD4 receptor.[5][6] By binding to a highly conserved region within gp120, it blocks the conformational changes necessary for the virus to engage with the CD4 receptor on T-cells.[5][6][7] This unique mechanism allows it to be active against HIV-1 strains that are resistant to other classes of antiretrovirals.[8]
In contrast, other entry inhibitors act at later stages of the entry process:
-
Maraviroc (B1676071): A CCR5 co-receptor antagonist, maraviroc binds to the host cell's CCR5 co-receptor, preventing the interaction between gp120 and CCR5, which is essential for the entry of R5-tropic HIV-1.[9][10][11][12]
-
Ibalizumab: A post-attachment inhibitor, ibalizumab is a monoclonal antibody that binds to domain 2 of the human CD4 receptor.[13][14][15] This binding event occurs after the initial attachment of gp120 to CD4 and sterically hinders the conformational changes required for the virus to engage with co-receptors (CCR5 or CXCR4).[16][17]
-
Enfuvirtide (B549319): A fusion inhibitor, enfuvirtide is a synthetic peptide that binds to the first heptad-repeat (HR1) in the viral gp41 transmembrane glycoprotein.[18][19][20][21][22] This action prevents the conformational changes in gp41 that are necessary for the fusion of the viral and cellular membranes.[20]
Comparative In Vitro Antiviral Activity
The following table summarizes the in vitro antiviral activity of BMS-626529 and comparator drugs against various HIV-1 subtypes and resistant strains. The data, presented as EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values, demonstrate the potent and broad-spectrum activity of BMS-626529.
| Drug | Target | HIV-1 Subtype B (EC50/IC50 nM) | Other Subtypes (EC50/IC50 nM) | Activity Against Resistant Strains |
| BMS-626529 (temsavir) | gp120 | 0.34[23][24] | Subtype A: 2.26, Subtype C: 1.30[23][24] | Active against maraviroc, enfuvirtide, and ibalizumab-resistant strains.[25] |
| Maraviroc | CCR5 | 0.7 - 8.9 | Broadly active against CCR5-tropic strains | Inactive against CXCR4-tropic and dual/mixed-tropic strains. |
| Ibalizumab | CD4 | Potent activity | Broadly active against CCR5- and CXCR4-tropic strains.[13] | Active against strains resistant to other ARV classes. |
| Enfuvirtide | gp41 | Potent activity | Active against HIV-1; low activity against HIV-2.[20] | Active against strains resistant to other ARV classes. |
Clinical Efficacy: The BRIGHTE Study
The pivotal Phase 3 BRIGHTE study (NCT02362503) evaluated the efficacy and safety of fostemsavir (the prodrug of BMS-626529) in heavily treatment-experienced adults with multidrug-resistant HIV-1.[26][27][28][29][30]
| Efficacy Endpoint | Randomized Cohort (n=272) | Non-randomized Cohort (n=99) |
| Virologic Suppression (HIV-1 RNA <40 copies/mL) at Week 96 | 60%[26][27] | 37%[26][27] |
| Mean Change in CD4+ T-cell Count from Baseline at Week 96 | +205 cells/µL | +119 cells/µL |
These results demonstrate that fostemsavir, in combination with an optimized background regimen, provides durable virologic suppression and significant immune reconstitution in a patient population with limited treatment options.[27]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action of BMS-626529 and its comparators.
Figure 1: Mechanism of Action of HIV-1 Entry Inhibitors.
Experimental Workflows
The validation of BMS-626529 and other antiretrovirals relies on a series of standardized in vitro assays. The general workflow for these experiments is depicted below.
Figure 2: General Workflow for In Vitro Antiviral Assays.
Detailed Experimental Protocols
HIV-1 Pseudovirus Neutralization Assay
This assay is fundamental for determining the in vitro efficacy of antiviral compounds.
-
Objective: To measure the concentration of an antiviral agent required to inhibit 50% of viral replication (EC50/IC50).
-
Materials:
-
HIV-1 Env-pseudotyped viruses.
-
TZM-bl cell line (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene).
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum).
-
Antiviral compound (e.g., BMS-626529) serially diluted.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
-
Protocol:
-
Seed TZM-bl cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the antiviral compound.
-
Pre-incubate the pseudovirus with the diluted antiviral compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent neutralization at each compound concentration relative to virus control wells (no compound).
-
Determine the EC50/IC50 value by non-linear regression analysis of the dose-response curve.[31][32][33][34][35]
-
gp120-CD4 Binding Assay (ELISA-based)
This assay quantifies the ability of an attachment inhibitor to block the interaction between gp120 and the CD4 receptor.
-
Objective: To determine the concentration of an inhibitor that blocks 50% of the gp120-CD4 binding (IC50).
-
Materials:
-
Recombinant soluble CD4 (sCD4).
-
Recombinant gp120.
-
Attachment inhibitor (e.g., BMS-626529).
-
Anti-gp120 antibody (e.g., 2G12).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
96-well ELISA plates.
-
-
Protocol:
-
Coat a 96-well plate with sCD4.
-
Block non-specific binding sites.
-
Pre-incubate gp120 with serial dilutions of the attachment inhibitor.
-
Add the gp120-inhibitor mixture to the sCD4-coated plate and incubate.
-
Wash the plate to remove unbound proteins.
-
Add an anti-gp120 primary antibody, followed by an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at 450 nm.
-
Calculate the percent inhibition of binding and determine the IC50 value.
-
Radioligand Binding Competition Assay for CCR5 Antagonists (e.g., Maraviroc)
This assay measures the affinity of a CCR5 antagonist for its receptor by its ability to displace a radiolabeled ligand.[9][36][37][38][39]
-
Objective: To determine the IC50 of the antagonist for the binding of a radiolabeled chemokine to CCR5.
-
Materials:
-
Cell membranes from cells expressing the CCR5 receptor.
-
Radiolabeled chemokine (e.g., [¹²⁵I]-MIP-1β).
-
Unlabeled CCR5 antagonist (e.g., Maraviroc) at various concentrations.
-
Binding buffer.
-
Filter plates and a scintillation counter.
-
-
Protocol:
-
Incubate the cell membranes with the radiolabeled chemokine and varying concentrations of the unlabeled antagonist.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Wash the filters to remove non-specific binding.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled chemokine.[9]
-
Cell-Cell Fusion Assay
This assay assesses the ability of an entry inhibitor to block the fusion of HIV-1 envelope-expressing cells with CD4- and co-receptor-expressing cells.
-
Objective: To measure the inhibition of membrane fusion mediated by the HIV-1 envelope glycoproteins.
-
Materials:
-
Effector cells expressing HIV-1 Env and Tat.
-
Target cells (e.g., TZM-bl) expressing CD4, CCR5/CXCR4, and an LTR-driven reporter gene (e.g., luciferase or β-galactosidase).
-
Entry inhibitor.
-
-
Protocol:
-
Co-culture the effector and target cells in the presence of serial dilutions of the entry inhibitor.
-
Incubate to allow for cell-cell fusion.
-
If fusion occurs, Tat from the effector cells will transactivate the reporter gene in the target cells.
-
Measure the reporter gene expression (e.g., luciferase activity).
-
Calculate the percent inhibition of fusion and determine the IC50 value.[24]
-
Conclusion
BMS-626529 represents a significant advancement in antiretroviral therapy due to its novel mechanism of action targeting the initial attachment of HIV-1 to the host cell. Its potent in vitro activity across a broad range of HIV-1 subtypes and its demonstrated clinical efficacy in heavily treatment-experienced patients validate gp120 as a key therapeutic target.[2][40] The comparative data presented in this guide underscore the unique profile of BMS-626529 and its potential to address the ongoing challenge of drug resistance in HIV-1 treatment. Further research and clinical development of attachment inhibitors will continue to be a crucial component in the global effort to combat the HIV/AIDS pandemic.
References
- 1. Fostemsavir | Manasa Life Sciences [manasalifesciences.com]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fostemsavir - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Maraviroc - Wikipedia [en.wikipedia.org]
- 11. Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Ibalizumab: Anti-CD4 Monoclonal Antibody for HIV Research - Creative Biolabs [creativebiolabs.net]
- 15. Appendix A: Pediatric Antiretroviral Drug Information - Ibalizumab | NIH [clinicalinfo.hiv.gov]
- 16. Ibalizumab, a Novel Monoclonal Antibody for the Management of Multidrug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ibalizumab Targeting CD4 Receptors, An Emerging Molecule in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Enfuvirtide, mechanism of action and pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 21. Enfuvirtide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 23. apexbt.com [apexbt.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study [natap.org]
- 27. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scientificarchives.com [scientificarchives.com]
- 29. rukobiahcp.com [rukobiahcp.com]
- 30. researchgate.net [researchgate.net]
- 31. hiv.lanl.gov [hiv.lanl.gov]
- 32. hiv.lanl.gov [hiv.lanl.gov]
- 33. High throughput HIV-1 microneutralization assay [protocols.io]
- 34. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 35. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 36. benchchem.com [benchchem.com]
- 37. benchchem.com [benchchem.com]
- 38. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 40. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HIV-1 Attachment Inhibitors: BMS-626529 vs. BMS-488043
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activity of two significant HIV-1 attachment inhibitors, BMS-626529 and its predecessor, BMS-488043. This analysis is supported by experimental data to inform future research and development in antiretroviral therapy.
BMS-626529, and its prodrug fostemsavir (B1673582) (BMS-663068), represent a significant advancement in the class of HIV-1 attachment inhibitors, demonstrating superior potency and a more favorable resistance profile compared to the progenitor compound, BMS-488043. Both compounds target the viral envelope glycoprotein (B1211001) gp120, preventing the initial interaction between the virus and the host CD4+ T cell, a critical first step in the HIV-1 lifecycle.[1][2]
Mechanism of Action: Blocking the First Step of Viral Entry
BMS-626529 and BMS-488043 share a common mechanism of action. They are small-molecule inhibitors that bind to a highly conserved pocket within the gp120 subunit of the HIV-1 envelope protein.[3][4] This binding event prevents the conformational changes in gp120 that are necessary for its attachment to the primary host cell receptor, the CD4 molecule.[5] By blocking this initial attachment, these inhibitors effectively prevent the subsequent steps of viral entry, including co-receptor binding and membrane fusion, thus halting the viral replication cycle before it can begin.[1][2] Fostemsavir is the phosphonooxymethyl prodrug of BMS-626529, designed to increase solubility and oral bioavailability.[6] Similarly, a phosphonooxymethyl-based prodrug was also developed for BMS-488043 to improve its pharmaceutical properties.[6]
Quantitative Comparison of Antiviral Activity
Experimental data consistently demonstrates that BMS-626529 possesses significantly greater antiviral potency than BMS-488043. Across various laboratory strains and clinical isolates of HIV-1, BMS-626529 exhibits lower half-maximal effective concentration (EC50) values, indicating that a lower concentration of the drug is required to inhibit viral replication by 50%.
| Compound | HIV-1 Strain/Isolate | EC50 (nM) | Fold Difference (approx.) |
| BMS-626529 | Subtype B (median) | 0.65 | \multirow{2}{}{~10x more potent} |
| BMS-488043 | Subtype B (median) | ~6.5 | |
| BMS-626529 | LAI (CXCR4-tropic) | 0.7 ± 0.4 | \multirow{2}{}{~6x more potent} |
| BMS-488043 | LAI (CXCR4-tropic) | 4.1 ± 1.8 | |
| BMS-626529 | Range against clinical isolates | 0.01 to >2,000 | \multirow{2}{}{-} |
| BMS-488043 | Range against clinical isolates | 5.83 to >1,000,000 ng/mL |
*Note: BMS-488043 EC50 values were reported in ng/mL in some studies and have been presented here as such. Conversion to nM would depend on the molecular weight. The overall trend of BMS-626529 being more potent remains clear.[6][7]
BMS-626529 has shown an overall ~10-fold improvement in antiviral potency when tested in vitro against a panel of laboratory-adapted and clinical HIV-1 isolates compared to BMS-488043.[6] Notably, against the JRFL, SF-162, NL4-3, and IIIb viruses, BMS-626529 exhibited inhibitory potency increases of 7- to 10-fold compared with BMS-488043.[8]
Experimental Protocols
The primary assay used to determine the in vitro antiviral activity of these compounds against HIV-1 clinical isolates is the Peripheral Blood Mononuclear Cell (PBMC) assay.
PBMC-Based Antiviral Assay Workflow
Detailed Methodology for PBMC Assay:
-
Isolation and Stimulation of PBMCs:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.[9]
-
The isolated PBMCs are stimulated with phytohemagglutinin (PHA) at a concentration of 1 mg/ml for 2-3 days in RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.[10]
-
Following stimulation, the cells are washed and maintained in a culture medium containing interleukin-2 (B1167480) (IL-2) to promote T-cell proliferation.[10]
-
-
Antiviral Activity Measurement:
-
Stimulated PBMCs are plated in 96-well microplates.[10]
-
Serial dilutions of the test compounds (BMS-626529 or BMS-488043) are added to the wells.
-
A standardized amount of HIV-1 virus stock is then added to each well.
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
-
-
Endpoint Analysis:
-
After the incubation period, the cell culture supernatant is harvested.
-
The level of viral replication is quantified by measuring the amount of HIV-1 p24 antigen present in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[10]
-
The EC50 value is then calculated as the concentration of the compound that inhibits p24 antigen production by 50% compared to the virus control wells (no compound).
-
Conclusion
The development of BMS-626529 marks a clear progression in the field of HIV-1 attachment inhibitors. With its substantially improved antiviral potency over BMS-488043, BMS-626529 (as the active form of fostemsavir) offers a valuable therapeutic option, particularly for treatment-experienced patients with multidrug-resistant HIV-1. The data strongly supports the continued investigation and clinical use of this next-generation attachment inhibitor. While BMS-488043 was a critical proof-of-concept molecule, its clinical development was not pursued further in favor of the more potent BMS-626529.[6][7]
References
- 1. Core Concepts - Antiretroviral Medications and Initial Therapy - Antiretroviral Therapy - National HIV Curriculum [hiv.uw.edu]
- 2. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 3. researchgate.net [researchgate.net]
- 4. Entry inhibitor - Wikipedia [en.wikipedia.org]
- 5. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Protocol for Screening Host-Targeting Antivirals (HTAs) Using Human PBMCs and pDCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiv.lanl.gov [hiv.lanl.gov]
A Comparative Guide to BMS-626529 and Next-Generation HIV Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the HIV-1 attachment inhibitor BMS-626529 against two next-generation entry inhibitors: the CD4-directed post-attachment inhibitor ibalizumab and the first-in-class capsid inhibitor lenacapavir (B1654289). The information presented is intended to support research and drug development efforts in the field of HIV therapeutics.
Executive Summary
The landscape of HIV treatment for patients with multidrug-resistant virus is continually evolving. Entry inhibitors, a class of antiretrovirals that block the virus from entering host cells, represent a critical therapeutic option. BMS-626529, the active moiety of the prodrug fostemsavir (B1673582), targets the viral envelope glycoprotein (B1211001) gp120, preventing the initial attachment to the CD4 receptor on host T-cells.[1][2] This guide compares the performance of BMS-626529 with two other novel entry inhibitors, ibalizumab and lenacapavir, which employ different mechanisms to thwart viral entry and replication. Ibalizumab is a monoclonal antibody that binds to domain 2 of the CD4 receptor, interfering with post-attachment conformational changes necessary for viral entry. Lenacapavir, a first-in-class capsid inhibitor, disrupts multiple stages of the viral lifecycle, including capsid-mediated nuclear import and the assembly of new virions.
Comparative Performance Data
The following tables summarize the in vitro potency, clinical efficacy, and resistance profiles of BMS-626529, ibalizumab, and lenacapavir based on available experimental and clinical data.
Table 1: In Vitro Antiviral Potency
| Inhibitor | Mechanism of Action | Target | EC50/IC50 Range (Wild-Type HIV-1) | Key Resistance Mutations |
| BMS-626529 (Temsavir) | Attachment Inhibitor | HIV-1 gp120 | 0.01 nM to >2,000 nM[2] | M426L, S375M, M434I, M475I[3] |
| Ibalizumab | Post-Attachment Inhibitor | Human CD4 Receptor | Median IC50: 0.027 µg/mL (HIV-2) | Loss of N-linked glycosylation sites in gp120 V5 loop[4] |
| Lenacapavir | Capsid Inhibitor | HIV-1 Capsid Protein | 32 pM to 105 pM[5] | M66I, Q67H, K70N, N74D/S, T107N[5] |
Table 2: Clinical Efficacy in Heavily Treatment-Experienced Patients
| Inhibitor (Clinical Trial) | Dosage Regimen | Virologic Suppression Rate (<50 copies/mL) | Mean CD4+ T-Cell Increase |
| Fostemsavir (BRIGHTE) | 600 mg twice daily + OBT | 60% at Week 96 (randomized cohort)[1] | +205 cells/µL at Week 96 (randomized cohort)[1] |
| Ibalizumab (TMB-301) | 2000 mg loading dose, then 800 mg every 2 weeks + OBT | 43% at Week 25[6][7] | +48 cells/µL at Week 24[3] |
| Lenacapavir (CAPELLA) | Subcutaneous injection every 6 months + OBT | 83% at Week 52[8] | +83 cells/µL at Week 52[8] |
OBT: Optimized Background Therapy
An indirect treatment comparison of the three drugs suggested that lenacapavir plus an optimized background regimen (OBR) had statistically significantly greater odds of achieving virologic suppression at weeks 24 to 28 than fostemsavir plus OBR and ibalizumab plus OBR.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key assays used to evaluate the performance of HIV entry inhibitors.
PhenoSense HIV Drug Susceptibility Assay
This assay provides a quantitative measure of a virus's susceptibility to various antiretroviral drugs.
Principle: The PhenoSense assay utilizes recombinant HIV-1 vectors containing the reverse transcriptase (RT) and protease (PR) coding regions from a patient's plasma HIV-1 RNA. These vectors are used to produce pseudoviruses that are then used to infect target cells in the presence of varying concentrations of antiretroviral drugs. The susceptibility of the patient's virus to the drugs is determined by measuring the expression of a reporter gene (e.g., luciferase) in the infected cells.
Detailed Methodology:
-
Sample Collection and Preparation:
-
RNA Extraction and RT-PCR:
-
Extract viral RNA from the patient's plasma sample.
-
Amplify the HIV-1 protease and reverse transcriptase coding regions using reverse transcription-polymerase chain reaction (RT-PCR).
-
-
Recombinant Virus Production:
-
Insert the amplified patient-derived gene fragments into an HIV-1 genomic vector that lacks these regions and contains a luciferase reporter gene.
-
Co-transfect HEK293 cells with the recombinant vector and a plasmid expressing a heterologous viral envelope glycoprotein (e.g., from murine leukemia virus) to produce infectious, replication-defective pseudoviruses.
-
-
Drug Susceptibility Testing:
-
Culture target cells (e.g., CEM-GXR cells) in 96-well plates.
-
Add serial dilutions of the antiretroviral drugs to be tested to the wells.
-
Infect the cells with the patient-derived pseudoviruses.
-
After a 48-72 hour incubation period, measure the luciferase activity in the cells.
-
-
Data Analysis:
-
The drug concentration that inhibits viral replication by 50% (IC50) is calculated by comparing the luciferase activity in the presence and absence of the drug.
-
The IC50 value for the patient's virus is compared to the IC50 value for a wild-type reference virus to determine the fold change in susceptibility.
-
HIV Pseudovirus Neutralization Assay
This assay is used to determine the potency of neutralizing antibodies and entry inhibitors.
Principle: Env-pseudotyped viruses are generated by co-transfecting producer cells with a plasmid encoding the HIV-1 envelope protein (Env) of interest and a plasmid encoding an Env-deficient HIV-1 backbone that contains a reporter gene (e.g., luciferase). These pseudoviruses can infect target cells in a single round, and the level of infection is quantified by measuring the reporter gene activity. The ability of an inhibitor to block this infection is a measure of its neutralizing potency.
Detailed Methodology:
-
Production of Env-Pseudotyped Viruses:
-
Co-transfect HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and clarify by centrifugation.
-
Titer the pseudovirus stock on target cells (e.g., TZM-bl cells) to determine the optimal dilution for the neutralization assay.
-
-
Neutralization Assay:
-
Serially dilute the test inhibitor (e.g., BMS-626529, ibalizumab) in a 96-well plate.
-
Add a standardized amount of Env-pseudotyped virus to each well containing the diluted inhibitor.
-
Incubate the virus-inhibitor mixture for 1 hour at 37°C.
-
Add target cells (e.g., TZM-bl cells) to each well.
-
Incubate for 48-72 hours at 37°C.
-
-
Quantification of Infection:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each inhibitor concentration by comparing the luciferase activity in the presence of the inhibitor to the activity in the absence of the inhibitor (virus control).
-
Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visual representations of the mechanisms of action and experimental procedures can aid in understanding these complex processes.
References
- 1. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BioCentury - Ibalizumab: Ph III TMB-301 data [biocentury.com]
- 4. Appendix A: Pediatric Antiretroviral Drug Information - Ibalizumab | NIH [clinicalinfo.hiv.gov]
- 5. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 6. natap.org [natap.org]
- 7. Phase 3 Study of Ibalizumab for Multidrug-Resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gilead.com [gilead.com]
- 9. Indirect Treatment Comparisons of Lenacapavir Plus Optimized Background Regimen Versus Other Treatments for Multidrug-Resistant Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
Fostemsavir: From Preclinical Promise to Clinical Reality in HIV-1 Treatment
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data for the approved HIV-1 attachment inhibitor fostemsavir (B1673582) and the preclinical development context from which it emerged, including its precursor compounds. Fostemsavir, formerly known as BMS-663068, is a prodrug of temsavir (B1684575) (BMS-626529). Its development followed earlier preclinical work on compounds such as BMS-488043 and its own prodrug, BMS-663749. This document will summarize the key clinical efficacy and safety data for fostemsavir, detail the experimental protocols of its pivotal clinical trial, and illustrate its developmental pathway and mechanism of action.
Preclinical to Clinical Development Trajectory
The journey to fostemsavir began with the identification of small-molecule HIV-1 attachment inhibitors. An early lead compound, BMS-488043, demonstrated a novel mechanism of action by targeting the viral envelope glycoprotein (B1211001) gp120 and preventing its attachment to the host cell's CD4 receptor. While early clinical studies with BMS-488043 provided proof-of-concept for this class of inhibitors, they also revealed suboptimal pharmacokinetic properties, including dissolution- and/or solubility-limited absorption, necessitating high doses and administration with a high-fat meal to achieve therapeutic concentrations[1][2].
To address these limitations, a prodrug strategy was employed. This compound was developed as a phosphonooxymethyl prodrug of BMS-488043 to enhance its oral bioavailability[3]. Preclinical and early human pharmacokinetic studies showed that this prodrug significantly increased the plasma concentration of the active compound compared to administering the parent drug directly[3].
However, further research led to the discovery of a more potent attachment inhibitor, temsavir (BMS-626529)[4]. To optimize its delivery, a similar prodrug approach was taken, resulting in the creation of fostemsavir (BMS-663068), a phosphonooxymethyl prodrug of temsavir[4][5]. Fostemsavir demonstrated improved solubility and bioavailability, leading to its advancement into extensive clinical trials and eventual regulatory approval[4].
Mechanism of Action of Fostemsavir
Fostemsavir is a prodrug that is rapidly converted in the body to its active form, temsavir. Temsavir is a first-in-class HIV-1 attachment inhibitor. It binds directly to the viral envelope glycoprotein gp120, a protein on the surface of HIV that is essential for viral entry into host cells. By binding to a conserved pocket on gp120 adjacent to the CD4 receptor binding site, temsavir prevents the conformational changes in the protein necessary for the virus to attach to the CD4 receptor on host T-cells. This action blocks the initial step of viral entry, thus preventing HIV from infecting the host's immune cells.
Fostemsavir Clinical Trial Data: The BRIGHTE Study
The primary evidence for the efficacy and safety of fostemsavir comes from the Phase 3 BRIGHTE (BMS-663068 in Heavily Treatment-Experienced Subjects) study. This was an international, two-cohort trial designed for heavily treatment-experienced adults with multidrug-resistant HIV-1.
Experimental Protocol: BRIGHTE Study Design
-
Objective : To evaluate the safety and efficacy of fostemsavir in combination with an optimized background therapy (OBT) in heavily treatment-experienced adults with multidrug-resistant HIV-1.
-
Population : 371 participants with a history of virologic failure on multiple prior antiretroviral regimens.
-
Cohorts :
-
Randomized Cohort (n=272) : Participants who had one or two remaining fully active antiretroviral drug classes. These participants were randomized 3:1 to receive either fostemsavir (600 mg twice daily) or placebo, in addition to their failing regimen, for an 8-day period of functional monotherapy. After day 8, all participants in this cohort received open-label fostemsavir with an individualized OBT. The primary endpoint was the mean change in HIV-1 RNA from Day 1 to Day 8.
-
Non-randomized Cohort (n=99) : A compassionate use cohort for participants with no remaining fully active and approved antiretroviral options. These participants received open-label fostemsavir plus OBT from Day 1.
-
-
Key Endpoints :
-
Primary: Mean decline in plasma HIV-1 RNA from baseline to Day 8 in the randomized cohort.
-
Secondary: Proportion of participants with HIV-1 RNA <40 copies/mL at weeks 24, 48, 96, and 240; change from baseline in CD4+ T-cell count; and safety and tolerability.
-
References
- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of this compound, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecule and Antibody-Based Viral Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary therapeutic modalities designed to block viral entry into host cells: small molecule inhibitors and antibody-based therapies. By examining their mechanisms of action, performance characteristics, and the experimental methods used for their evaluation, this document aims to equip researchers with the critical information needed for drug development decisions.
Introduction to Viral Entry Inhibition
Viral entry into a host cell is the crucial first step in the lifecycle of a virus and presents a prime target for antiviral therapeutic intervention.[1] This process typically involves the attachment of viral surface proteins to specific receptors on the host cell membrane, followed by conformational changes that lead to the fusion of viral and cellular membranes, and finally, the release of the viral genome into the cytoplasm.[2][3] Disrupting any of these early events can effectively prevent infection.[4]
Two major classes of drugs have been developed to target this process: small molecule inhibitors and antibody-based inhibitors. While both aim to achieve the same outcome—blocking viral entry—they differ fundamentally in their structure, mechanism, and pharmacological properties.[5][6] This guide explores these differences, supported by experimental data and detailed methodologies.
Mechanisms of Action: A Tale of Two Strategies
Small molecules and antibodies employ distinct strategies to inhibit viral entry, largely dictated by their size and chemical nature.
-
Small Molecule Inhibitors: These are low molecular weight organic compounds (typically <500 Da) that can interfere with viral entry through various mechanisms.[5] They can act as receptor antagonists, binding to host cell receptors like CCR5 to prevent interaction with the HIV gp120 protein (e.g., Maraviroc).[7][8] Others can bind directly to viral glycoproteins, often in deep pockets or cavities, to block the conformational changes necessary for membrane fusion.[8] Their small size allows them to access binding sites that are inaccessible to larger molecules.
-
Antibody-Based Inhibitors: These are large protein therapeutics (~150 kDa), typically monoclonal antibodies (mAbs), that offer high specificity and affinity for their targets.[5] They primarily function by binding to exposed epitopes on viral surface glycoproteins, such as the Spike protein of SARS-CoV-2 or the hemagglutinin (HA) of influenza.[9][10] This binding can physically block the virus from attaching to its host cell receptor (attachment inhibition) or prevent the structural rearrangements required for membrane fusion (fusion inhibition).[10] The humanized monoclonal antibody Ibalizumab, for instance, binds to the CD4 receptor on T-cells, sterically hindering HIV-1 from engaging with its co-receptors after attachment.[11]
Caption: General mechanisms of viral entry and points of inhibition for antibodies and small molecules.
Comparative Analysis
The choice between a small molecule and an antibody inhibitor depends on numerous factors, from the specific viral target to the desired clinical application. The following tables summarize their key characteristics and performance data.
Table 1: General Characteristics of Small Molecules vs. Antibody-Based Inhibitors
| Feature | Small Molecule Inhibitors | Antibody-Based Inhibitors |
| Molecular Weight | Low (<500 Da)[5] | High (~150 kDa)[5] |
| Target Specificity | Can be broad or highly specific | Generally highly specific |
| Mechanism of Action | Diverse: receptor antagonism, allosteric inhibition, direct binding[8] | Primarily steric hindrance of binding or fusion[10] |
| Oral Bioavailability | Often high; can be designed for oral administration[9][12] | None; requires intravenous or subcutaneous injection[6] |
| Plasma Half-Life | Generally short (hours) | Long (days to weeks)[5] |
| Immunogenicity | Low | Potential for immunogenicity, though "humanization" reduces this risk[5] |
| Cost of Production | Relatively low; chemical synthesis[6][9] | High; requires complex biological manufacturing[6][12] |
| Cell Permeability | Can be designed to enter cells | Generally restricted to the extracellular space |
Table 2: Quantitative Preclinical Efficacy of Select Entry Inhibitors
| Inhibitor | Type | Virus Target | Assay System | Potency (IC50 / EC50) | Reference |
| MU-UNMC-1 | Small Molecule | SARS-CoV-2 | Live virus in human bronchial epithelial cells | IC50 = 0.67 µM | [9] |
| MU-UNMC-2 | Small Molecule | SARS-CoV-2 | Live virus in human bronchial epithelial cells | IC50 = 1.72 µM | [9] |
| BMS-378806 | Small Molecule | HIV-1 (Subtype B) | Cell culture assays | Median EC50 = 0.04 µM | [13] |
| Calpeptin | Small Molecule | SARS-CoV-2 | Pseudovirus entry assay | IC50 = 10.93 nM | [14] |
| Maraviroc | Small Molecule | HIV-1 (CCR5-tropic) | Cell culture assays | Potent inhibition of R5 strains[8] | [7][8] |
| MEDI8852 | Monoclonal Antibody | Influenza A | In vitro neutralization | Potent neutralization[15] | [15] |
| Ibalizumab | Monoclonal Antibody | HIV-1 | In vitro assays | Potent inhibitor[11] | [11] |
Table 3: Comparative Clinical Efficacy in COVID-19 (Omicron Wave)
| Therapeutic Class | Intervention Example | Outcome | Efficacy | Reference |
| Small Molecule Antiviral | Nirmatrelvir/ritonavir | Mortality Reduction | ~30% decrease vs. control | [16][17] |
| Monoclonal Antibody | Sotrovimab | Mortality Reduction | ~22% decrease vs. control | [16][17] |
| Small Molecule Antiviral | Nirmatrelvir/ritonavir | Hospitalization Reduction | Hazard Ratio = 0.479 | [18][19] |
| Monoclonal Antibody | Sotrovimab | Hospitalization Reduction | Hazard Ratio = 0.489 | [18][19] |
Note: Data reflects studies during the Omicron wave, where some mAbs lost efficacy due to viral evolution. Antivirals targeting more conserved mechanisms often retain broader activity against new variants.[18][19]
Key Experimental Protocols
Evaluating the efficacy of entry inhibitors requires a suite of specialized in vitro assays. Below are detailed protocols for three fundamental experimental procedures.
Pseudovirus Entry Assay
This assay provides a safe and quantifiable method to screen for inhibitors of viral entry by using a replication-defective virus.[20][21] It leverages a surrogate virus (e.g., lentivirus) engineered to express the envelope protein of a pathogenic virus (like SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase or GFP).
Methodology:
-
Cell Seeding: Plate host cells permissive to the virus of interest (e.g., HEK293T cells overexpressing ACE2 for SARS-CoV-2) in a 96-well plate and incubate overnight to form a monolayer.[22]
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (small molecules or antibodies).
-
Infection: Pre-incubate the pseudovirus with the diluted inhibitors for 1 hour at 37°C. Following incubation, add the virus-inhibitor mixture to the prepared host cells.[23]
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.[22]
-
Quantification: Measure the reporter gene signal. For luciferase, add a substrate reagent (e.g., Bright-Glo) and measure luminescence using a luminometer.[24]
-
Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a pseudovirus-based viral entry assay.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold-standard assay for quantifying the titer of neutralizing antibodies against a replication-competent virus.[25][26] It measures the ability of an inhibitor to reduce the number of infectious viral particles, visualized as "plaques" (areas of cell death) in a cell monolayer.
Methodology:
-
Cell Seeding: Plate a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates and incubate to achieve a confluent monolayer.
-
Inhibitor & Virus Preparation: Prepare serial dilutions of the test inhibitor. Mix each dilution with a standardized amount of live virus (e.g., 100 plaque-forming units or PFU) and incubate for 1 hour at 37°C to allow for neutralization.[25]
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-inhibitor mixtures. Allow adsorption for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agar). This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days (time is virus-dependent) at 37°C until visible plaques are formed.
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet that stains living cells. Plaques will appear as clear zones against a stained background.
-
Analysis: Count the number of plaques for each inhibitor dilution. The neutralization titer (e.g., PRNT50) is the reciprocal of the highest dilution that reduces the plaque count by 50% compared to a virus-only control.
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free biophysical technique used to measure the real-time binding kinetics of an inhibitor to its target protein.[27][28] It provides quantitative data on the association rate (kₐ), dissociation rate (kₑ), and the overall binding affinity (Kₑ).[29][30]
Methodology:
-
Chip Preparation (Immobilization): Covalently immobilize the target protein (the "ligand," e.g., viral glycoprotein) onto the surface of a sensor chip.
-
Analyte Preparation: Prepare a series of precise concentrations of the inhibitor (the "analyte," e.g., small molecule or antibody) in a suitable running buffer.
-
Binding Measurement (Association): Inject a specific concentration of the analyte across the sensor chip surface. As the analyte binds to the immobilized ligand, the change in mass on the surface is detected in real-time as an increase in the SPR signal (measured in Response Units, RU).
-
Dissociation: Replace the analyte solution with running buffer. The dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal over time.
-
Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all bound analyte from the ligand, returning the sensor surface to its baseline state for the next injection.
-
Data Analysis: Repeat the association-dissociation cycle with multiple concentrations of the analyte. Fit the resulting sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants kₐ (on-rate) and kₑ (off-rate). The equilibrium dissociation constant (Kₑ) is calculated as kₑ/kₐ.
Caption: Workflow for Surface Plasmon Resonance (SPR) kinetic analysis.
Conclusion
Both small molecule and antibody-based inhibitors are potent and valuable tools in the fight against viral diseases. Small molecules offer advantages in terms of cost, stability, and the convenience of oral administration, making them well-suited for broad prophylactic and therapeutic use.[9] In contrast, monoclonal antibodies provide exceptional specificity and potency, along with a long half-life, which can be highly beneficial for treating established infections or for providing passive immunity to high-risk individuals.[10]
However, the high specificity of antibodies can also be a liability, as viral mutations within the target epitope can lead to immune escape, a significant challenge observed with SARS-CoV-2 variants.[19] Small molecules, particularly those targeting conserved host factors or viral enzymatic sites, may offer more durable resistance profiles.[1][31]
The optimal choice of inhibitor modality is context-dependent. Future drug development will likely involve a multi-pronged approach, using both small molecules and antibodies, sometimes in combination, to create a robust and resilient arsenal (B13267) against current and future viral threats. The experimental protocols detailed in this guide are fundamental to the discovery and characterization of these next-generation antiviral agents.
References
- 1. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule HIV Entry Inhibitors Targeting gp120 and gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbio.gu.se [molbio.gu.se]
- 6. Small-molecule HIV-1 entry inhibitors targeting the epitopes of broadly neutralizing antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of potent small molecule inhibitors of SARS-CoV-2 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. fortunejournals.com [fortunejournals.com]
- 17. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 18. Comparative Effectiveness of Antivirals and Monoclonal Antibodies for Treating COVID-19 Patients Infected With Omicron Variant: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative Effectiveness of Antivirals and Monoclonal Antibodies for Treating COVID‐19 Patients Infected With Omicron Variant: A Systematic Review and Network Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. montanamolecular.com [montanamolecular.com]
- 21. Neutralization Assays - Creative Biogene [creative-biogene.com]
- 22. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. Maraviroc and Other HIV-1 Entry Inhibitors Exhibit a Class-Specific Redistribution Effect That Results in Increased Extracellular Viral Load - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neutralization Assay Protocol | Rockland [rockland.com]
- 26. mdpi.com [mdpi.com]
- 27. Characterization of Monoclonal Antibodies by SPR [sigmaaldrich.com]
- 28. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. drughunter.com [drughunter.com]
- 30. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 31. COVID-19 therapeutics: Small-molecule drug development targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Resistance Profile of BMS-626529: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro resistance profile of BMS-626529 (the active form of fostemsavir) against other HIV-1 gp120 inhibitors. The information is supported by experimental data to aid in understanding its potential role in antiretroviral therapy.
BMS-626529 is a first-in-class attachment inhibitor that targets the HIV-1 envelope glycoprotein (B1211001) gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor.[1][2] This mechanism of action is distinct from other classes of antiretroviral drugs, including other entry inhibitors that act at later steps of the viral entry process. Understanding its resistance profile is crucial for its clinical development and potential use in combination therapies, particularly for treatment-experienced patients with multidrug-resistant HIV-1.
Comparative In Vitro Susceptibility
The following table summarizes the in vitro activity of BMS-626529 and comparator gp120 inhibitors against wild-type and resistant HIV-1 strains. Data is presented as the fold change in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) required to inhibit viral replication compared to a reference wild-type strain. An increase in the fold change indicates reduced susceptibility or resistance.
| HIV-1 Strain/Mutant | BMS-626529 (Temsavir) Fold Change (EC50/IC50) | Fostemsavir Fold Change (IC50) | Ibalizumab Fold Change (IC50) | Maraviroc (B1676071) Fold Change (IC50) | Reference(s) |
| Wild-Type (e.g., NL4-3, LAI, JR-CSF) | 1.0 | 1.0 | 1.0 | 1.0 | [2][3] |
| BMS-626529-Resistant Mutants | |||||
| M426L | >100 | >3 | Not Reported | Not Reported | [1][2] |
| M434I | >100 | >3 | Not Reported | Not Reported | [1][2] |
| S375M/N | >10 | >3 | Not Reported | Not Reported | [1][2] |
| M475I | >10 | Not Reported | Not Reported | Not Reported | [1] |
| Ibalizumab-Resistant Mutants | |||||
| V5 loop N-linked glycosylation site loss | 1.0 - 2.0 | Not Reported | >100 | Not Reported | [4] |
| Maraviroc-Resistant Mutants | |||||
| V3 loop mutations | Generally ≤3.0 | Not Reported | Generally ≤2.0 | >100 | [4][5] |
| Multi-Drug Resistant Strains | Generally susceptible | Generally susceptible | Generally susceptible | Susceptibility depends on tropism | [4][6] |
Note: Fold change values can vary depending on the specific viral clone, cell line, and assay conditions used in the study. The data presented here is a synthesis from multiple sources to provide a general comparative overview. Fostemsavir is the prodrug of BMS-626529 (temsavir), and their in vitro resistance profiles are directly linked.
Key Observations on Resistance Profiles
-
BMS-626529/Fostemsavir: Resistance to BMS-626529 is primarily associated with mutations in the gp120 glycoprotein, specifically at positions M426, M434, S375, and M475.[1][2] These mutations are located in or near the binding site of the inhibitor on gp120.[7][8] Importantly, HIV-1 strains resistant to other classes of antiretrovirals, including other entry inhibitors like ibalizumab and maraviroc, generally remain susceptible to BMS-626529, indicating a lack of cross-resistance.[4][5]
-
Ibalizumab: Resistance to ibalizumab, a post-attachment inhibitor that binds to the CD4 receptor, is associated with the loss of N-linked glycosylation sites in the V5 loop of gp120.[4] This is a distinct resistance mechanism from that of BMS-626529.
-
Maraviroc: Maraviroc is a CCR5 co-receptor antagonist, and resistance typically arises from mutations in the V3 loop of gp120, which alters the virus's ability to use the CCR5 co-receptor for entry, or enables it to use the drug-bound form of the receptor.[4] Viruses resistant to maraviroc generally do not show cross-resistance to BMS-626529.[5]
Signaling Pathways and Experimental Workflows
To understand the context of these resistance profiles, it is essential to visualize the HIV-1 entry pathway and the experimental workflow used to assess drug susceptibility.
Caption: HIV-1 entry pathway and points of inhibition by gp120-targeted drugs.
Caption: Experimental workflow for in vitro HIV-1 drug susceptibility testing.
Experimental Protocols
The in vitro resistance profile of gp120 inhibitors is primarily determined using a single-cycle infectivity assay with HIV-1 Env-pseudotyped viruses. This method offers a safe and reproducible way to assess the activity of entry inhibitors against a wide range of viral envelopes.
Protocol: HIV-1 Env-Pseudotyped Virus Single-Cycle Infectivity Assay
This protocol is a synthesized methodology based on standard practices in the field.[9][10][11][12]
1. Generation of HIV-1 Env-Pseudotyped Viruses:
- Cell Line: HEK293T cells are commonly used for their high transfection efficiency.
- Plasmids: Co-transfect HEK293T cells with an Env-expressing plasmid (containing the gp160 gene from a specific HIV-1 strain) and an Env-deficient HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-) that contains a luciferase reporter gene.
- Transfection: Use a suitable transfection reagent (e.g., FuGENE 6 or polyethylenimine).
- Harvest: After 48-72 hours of incubation, harvest the cell culture supernatant containing the pseudoviruses.
- Filtration and Storage: Clarify the supernatant by centrifugation and filter through a 0.45 µm filter. Aliquot and store at -80°C.
2. Target Cell Preparation:
- Cell Line: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene) are a standard choice.
- Culture: Maintain TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
3. Single-Cycle Infectivity Assay:
- Cell Seeding: Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well and incubate overnight.
- Drug Dilution: Prepare serial dilutions of the gp120 inhibitors (BMS-626529, fostemsavir, ibalizumab, maraviroc) in culture medium.
- Virus-Drug Incubation: Pre-incubate a standardized amount of pseudovirus with the drug dilutions for 1 hour at 37°C.
- Infection: Add the virus-drug mixture to the TZM-bl cells.
- Incubation: Incubate the plates for 48-72 hours at 37°C.
4. Readout and Data Analysis:
- Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
- Data Normalization: The luciferase signal is proportional to the level of viral entry and replication. Normalize the results to the signal from wells with virus but no inhibitor (100% infection) and wells with cells only (0% infection).
- EC50/IC50 Calculation: Plot the percentage of inhibition against the drug concentration and determine the EC50 or IC50 value (the concentration at which 50% of viral replication is inhibited) using a non-linear regression analysis.
- Fold Change Calculation: The fold change in resistance is calculated by dividing the EC50/IC50 of the inhibitor against a mutant virus by its EC50/IC50 against the corresponding wild-type virus.
PhenoSense™ Entry Assay
The PhenoSense™ Entry assay is a commercially available and widely used platform for assessing resistance to HIV-1 entry inhibitors.[13][14][15][16] It follows a similar principle to the protocol described above but is a more standardized and high-throughput system.
Key Steps in the PhenoSense™ Entry Assay:
-
Sample Receipt: A patient's plasma sample containing HIV-1 is received.
-
RNA Extraction and RT-PCR: Viral RNA is extracted from the plasma, and the env gene is amplified by reverse transcription PCR (RT-PCR).
-
Recombinant Virus Generation: The amplified patient-derived env gene is inserted into a replication-defective HIV-1 vector that contains a luciferase reporter gene. This creates a library of pseudoviruses representing the patient's viral population.
-
Infectivity Assay: The recombinant pseudoviruses are used to infect target cells in the presence of serial dilutions of the entry inhibitor being tested.
-
Data Analysis: Luciferase activity is measured, and the drug concentration that inhibits viral replication by 50% (IC50) is determined. The result is reported as a fold change in IC50 compared to a wild-type reference virus.
Conclusion
BMS-626529 demonstrates a favorable in vitro resistance profile, characterized by a high barrier to resistance and a lack of cross-resistance with other classes of antiretroviral drugs, including other gp120 inhibitors with different mechanisms of action. Its unique binding site on gp120 means that resistance mutations selected by other entry inhibitors do not typically confer resistance to BMS-626529. This profile, combined with its potent antiviral activity, supports its continued development and use as an important option for treatment-experienced patients with limited therapeutic options. Further research is ongoing to fully elucidate the clinical implications of specific gp120 polymorphisms on the efficacy of fostemsavir-based regimens.
References
- 1. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical evidence for a lack of cross-resistance between temsavir and ibalizumab or maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human Immunodeficiency Virus 1 (HIV-1) PhenoSense Entry® (Monogram® Fuzeon Resistance) » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 14. Phenosense Entry HIV Drug Resistance Assay | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 15. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 16. monogrambio.labcorp.com [monogrambio.labcorp.com]
Safety Operating Guide
Prudent Disposal of BMS-663749: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for BMS-663749 necessitates a cautious approach to its disposal, adhering to established best practices for hazardous chemical waste management. Researchers, scientists, and drug development professionals must handle the disposal of this compound with the utmost care to ensure personnel safety and environmental protection. The following procedures are based on general principles for the disposal of potent pharmaceutical compounds in a laboratory setting.
I. Essential Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields, and a lab coat. All handling of the compound, especially when generating waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of identification, segregation, containment, and final removal by qualified personnel.
-
Waste Identification and Segregation : All waste streams containing this compound must be meticulously identified. This includes unused neat compound, contaminated solvents, reaction byproducts, and any contaminated laboratory consumables such as gloves, weighing papers, and pipette tips. It is critical to segregate this compound waste from other laboratory waste to prevent inadvertent chemical reactions.[1]
-
Container Selection and Labeling : Select a waste container that is chemically compatible with this compound and any associated solvents. The container must be robust, leak-proof, and have a secure, tight-fitting lid.[1] Each container must be clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name "this compound" and its estimated concentration.[1]
-
Waste Accumulation and Storage : Waste containers should be kept securely capped at all times, except when actively adding waste.[1] These containers must be stored in a designated and properly labeled satellite accumulation area that provides secondary containment to mitigate the impact of any potential spills.[1]
-
Final Disposal : Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1] Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection and proper disposal of the hazardous waste.[1][2][3]
III. Quantitative Handling Guidelines for Hazardous Chemical Waste
The following table summarizes key quantitative parameters for the safe handling and temporary storage of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Rationale |
| Container Fill Volume | Do not exceed 90% of the container's total capacity.[1] | Prevents spills and allows for vapor expansion.[1] |
| Container Rinsing | For acutely hazardous waste containers, triple rinse with a suitable solvent. Each rinse should use a solvent volume of approximately 5% of the container's capacity.[1] | Ensures the effective removal of hazardous residues.[1] |
| Extremely Hazardous Waste Accumulation (Quantity) | A maximum of 1 quart may be accumulated before collection is required.[1] | Strict quantity limits minimize the risk associated with highly toxic substances.[1] |
| Extremely Hazardous Waste Accumulation (Time) | Waste must be collected within 90 days of the initial accumulation. If the 1-quart limit is reached, it must be collected within 3 days.[1] | Time limits prevent the indefinite storage of hazardous materials in the laboratory.[1] |
IV. Visualizing the Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from waste generation to final disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
